molecular formula C7H10N2O B062052 1-Isopropyl-1H-imidazole-5-carbaldehyde CAS No. 183012-99-9

1-Isopropyl-1H-imidazole-5-carbaldehyde

Cat. No.: B062052
CAS No.: 183012-99-9
M. Wt: 138.17 g/mol
InChI Key: VGIWEUWQSDSUIF-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-5-carbaldehyde is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a reactive aldehyde group positioned on an imidazole scaffold that is N-alkylated with an isopropyl group. The aldehyde functionality serves as a versatile handle for numerous synthetic transformations, most notably via condensation reactions to form imines (Schiff bases) or as a substrate for nucleophilic addition, facilitating the construction of more complex molecular architectures. Its primary research value lies in its application as a key precursor for the synthesis of histamine H3 receptor ligands, where the imidazole core is a critical pharmacophore. Furthermore, this aldehyde is instrumental in developing histidine analogues, metal-chelating ligands for catalysis, and inhibitors for various enzymes, including cytochrome P450 isoforms. The isopropyl substitution at the 1-position enhances the molecule's lipophilicity and can influence its metabolic stability and binding affinity in target interactions, making it a crucial intermediate in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. Researchers will find this compound essential for exploring new chemical space in heterocyclic chemistry and for accelerating the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIWEUWQSDSUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-Isopropyl-1H-imidazole-5-carbaldehyde (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural characterization is paramount for researchers.[1][2] Due to the limited availability of published, experimentally-verified spectra for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles and data from closely related structural analogs. We present a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with protocols for data acquisition and interpretation.

Introduction: The Structural Significance of this compound

Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The title compound, this compound, combines three key structural motifs: the aromatic imidazole ring, a sterically influential N-isopropyl group, and a reactive carbaldehyde function at the C5 position. This specific arrangement makes it a versatile intermediate for creating diverse molecular architectures, particularly in the development of novel therapeutic agents.[2]

Accurate spectroscopic characterization is the bedrock of chemical synthesis, ensuring the identity, purity, and structural integrity of a compound. This guide serves as a foundational resource for scientists working with this molecule, providing the necessary spectroscopic framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular skeleton, revealing the chemical environment of each proton and carbon atom. The predicted spectra are based on established chemical shift theory and data from analogous imidazole derivatives.[5][6]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts, multiplicities, and coupling constants for this compound are summarized below. Spectra are predicted for a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde (CHO) 9.8 - 10.0 Singlet (s) N/A Highly deshielded proton due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
Imidazole H-2 7.9 - 8.1 Singlet (s) N/A Deshielded aromatic proton, typically the most downfield of the imidazole ring protons.
Imidazole H-4 7.6 - 7.8 Singlet (s) N/A Aromatic proton adjacent to the N-isopropyl group.
Isopropyl CH 4.6 - 4.9 Septet (sept) ~6.8 Methine proton coupled to six equivalent methyl protons.

| Isopropyl CH₃ | 1.5 - 1.7 | Doublet (d) | ~6.8 | Six equivalent methyl protons coupled to the single methine proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O) 185 - 192 Characteristic chemical shift for an aldehyde carbonyl carbon.
Imidazole C-5 145 - 150 Carbon bearing the aldehyde group, significantly influenced by its electron-withdrawing nature.
Imidazole C-2 138 - 142 Aromatic carbon situated between two nitrogen atoms.
Imidazole C-4 130 - 135 Aromatic carbon adjacent to the point of N-alkylation.
Isopropyl CH 50 - 55 Methine carbon attached to the imidazole nitrogen.

| Isopropyl CH₃ | 22 - 24 | Equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Prep2 Add TMS Standard Prep1->Prep2 Acq1 ¹H Spectrum (16 Scans) Prep2->Acq1 400 MHz Spectrometer Acq2 ¹³C Spectrum (1024+ Scans) Prep2->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Integration & Assignment Proc2->Proc3 Final Final Proc3->Final Final Spectra

NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

The key diagnostic absorption bands for this compound are detailed below.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
C-H Stretch (Aromatic) 3100 - 3150 Medium Stretching of C-H bonds on the imidazole ring.
C-H Stretch (Aliphatic) 2870 - 2980 Medium-Strong Asymmetric and symmetric stretching of C-H bonds in the isopropyl group.
C=O Stretch (Aldehyde) 1670 - 1690 Strong Stretching of the conjugated aldehyde carbonyl group. This is a key diagnostic peak.
C=N & C=C Stretch 1500 - 1600 Medium-Strong Aromatic ring stretching vibrations of the imidazole core.

| C-H Bend (Aliphatic) | 1370 - 1390 | Medium | Characteristic bending (scissoring) of the isopropyl group, often a doublet. |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To identify the functional groups present in the molecule via their IR absorption bands.

Methodology:

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is achieved. KBr is transparent in the mid-IR range.[3]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This corrects for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

IR Analysis Workflow Diagram

IR_Workflow Start Start: Solid Sample Grind Grind 1mg Sample with 100mg KBr Start->Grind Press Press Mixture into Pellet Grind->Press Acquire Acquire Sample Spectrum Press->Acquire Background Acquire Background Spectrum (Empty) Background->Acquire Correction Analyze Analyze Peaks & Assign Functional Groups Acquire->Analyze

Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for small, volatile molecules.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula C₇H₁₀N₂O dictates an exact mass of 138.0793 Da and a nominal molecular weight of 138 g/mol . The presence of two nitrogen atoms means the molecular ion ([M]⁺˙) will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.[7]

Table 4: Predicted Key Ions in the EI Mass Spectrum

Predicted m/z Ion Description Fragmentation Pathway
138 [M]⁺˙ Molecular Ion
137 [M-H]⁺ Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[8]
123 [M-CH₃]⁺ Loss of a methyl radical from the isopropyl group.
109 [M-CHO]⁺ Loss of the formyl radical (•CHO) from the aldehyde group.[8][9]
95 [M-C₃H₇]⁺ or [M-43]⁺ Loss of the isopropyl radical (•CH(CH₃)₂). This is a highly probable fragmentation due to the formation of a stable secondary radical.

| 68 | [C₃H₄N₂]⁺˙ | Fragmentation leading to the bare imidazole ring cation radical.[10] |

Experimental Protocol: EI-MS Analysis

Objective: To determine the molecular weight and primary fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic daughter ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pathway Diagram

MS_Fragmentation M [M]⁺˙ m/z = 138 M_minus_H [M-H]⁺ m/z = 137 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 109 M->M_minus_CHO - •CHO M_minus_Isopropyl [M-C₃H₇]⁺ m/z = 95 M->M_minus_Isopropyl - •C₃H₇

Sources

Synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde from glyoxal and isopropylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis is strategically executed via a robust two-step pathway, commencing with readily available precursors: glyoxal, formaldehyde, and isopropylamine. The initial stage involves the construction of the N-substituted imidazole core, 1-Isopropyl-1H-imidazole, through a modified Debus-Radziszewski reaction. The subsequent and final stage achieves the regioselective installation of a formyl group at the C5 position of the imidazole ring using the Vilsmeier-Haack reaction. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents the necessary data for process validation, tailored for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction: Strategic Importance and Synthetic Overview

The Imidazole Scaffold: A Privileged Structure

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products.[3][4] First synthesized by Heinrich Debus in 1858, this five-membered heterocycle, with two nitrogen atoms at the 1- and 3-positions, possesses unique physicochemical properties.[4] It is amphoteric, aromatic, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, making it a frequent component in the design of antifungal, anticancer, and antihypertensive agents.[3][4]

Target Molecule: this compound

This compound is a key synthetic intermediate whose value lies in its reactive aldehyde functionality, which serves as a handle for further molecular elaboration. This aldehyde group allows for the construction of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations, making it a critical precursor for novel pharmaceutical agents.[1][2]

Rationale for the Two-Step Synthetic Strategy

A direct, one-pot synthesis of the target molecule from glyoxal and isopropylamine is not feasible for achieving the desired 1,5-substitution pattern. The classical Debus-Radziszewski reaction, a multi-component condensation, would typically yield a 2,4,5-substituted imidazole.[5][6] Therefore, a more controlled and logical two-step approach is mandated:

  • Core Ring Formation: Synthesis of the 1-isopropylimidazole scaffold. This is achieved by reacting glyoxal, formaldehyde (as the source for the C2 carbon), and isopropylamine (to install the N-isopropyl group).

  • Regioselective Formylation: Introduction of the carbaldehyde group onto the pre-formed ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient protocol for the formylation of electron-rich aromatic and heteroaromatic substrates.[7][8][9]

This strategy ensures high regioselectivity and provides a reliable pathway to the desired product in good yield.

Part I: Synthesis of the 1-Isopropyl-1H-imidazole Intermediate

Mechanistic Principles: The Modified Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a powerful multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and a nitrogen source.[5][10] In our modified approach, we utilize:

  • Glyoxal: The 1,2-dicarbonyl component, providing the C4 and C5 atoms of the imidazole ring.

  • Isopropylamine: A primary amine that replaces one equivalent of ammonia to afford the N-1 substituted product.[11]

  • Formaldehyde: The aldehyde component that provides the C2 atom of the ring.

The reaction is believed to proceed in two main stages. First, the dicarbonyl (glyoxal) condenses with the amine and ammonia (formed in situ or added) to generate a diimine intermediate.[10][12] In the second stage, this diimine condenses with the aldehyde (formaldehyde) to undergo cyclization and subsequent aromatization, yielding the final N-substituted imidazole product.[11][12]

Radziszewski_Mechanism Radziszewski Synthesis of 1-Isopropyl-1H-imidazole Reactants Glyoxal + Isopropylamine + Formaldehyde + Ammonia Diimine Diimine Intermediate (from Glyoxal + Amines) Reactants->Diimine Step 1: Condensation Cyclization Condensation & Cyclization Diimine->Cyclization Step 2: Reaction with Formaldehyde Product 1-Isopropyl-1H-imidazole Cyclization->Product Aromatization (-H2O)

Caption: Mechanism for 1-Isopropyl-1H-imidazole synthesis.

Detailed Experimental Protocol: 1-Isopropyl-1H-imidazole

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
Glyoxal (40% in H₂O) 58.04 145.1 g 1.0
Isopropylamine 59.11 59.1 g 1.0
Formaldehyde (37% in H₂O) 30.03 81.2 g 1.0
Ammonium Hydroxide (28% NH₃) 35.04 125.1 g 2.0
Methanol - 500 mL -

| Dichloromethane | - | 500 mL | - |

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add the ammonium hydroxide solution and methanol. Cool the mixture to 0-5 °C in an ice-water bath.

  • Concurrently, add the aqueous glyoxal solution and isopropylamine dropwise and separately to the stirred ammonia solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, add the formaldehyde solution dropwise over 30 minutes, again ensuring the temperature does not exceed 10 °C.

  • Once all reagents have been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain 1-Isopropyl-1H-imidazole as a clear, colorless to pale yellow liquid.

Expected Outcome:

  • Yield: 60-70%

  • Appearance: Colorless to pale yellow oil.

Part II: Vilsmeier-Haack Formylation to Yield the Target Compound

Mechanistic Principles: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic systems.[13][14] The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: In the first step, phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][14]

  • Electrophilic Attack: The electron-rich C5 position of the 1-isopropyl-imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack temporarily disrupts the aromaticity of the imidazole ring.

  • Aromatization and Hydrolysis: A subsequent deprotonation restores aromaticity, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to liberate the final aldehyde product, this compound.[8][9]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Imidazole 1-Isopropyl-1H-imidazole Attack Electrophilic Attack by Imidazole Ring Imidazole->Attack Vilsmeier_Reagent->Attack Iminium_Salt Aryl Iminium Intermediate Attack->Iminium_Salt Restores Aromaticity Product 1-Isopropyl-1H-imidazole- 5-carbaldehyde Iminium_Salt->Product Aqueous Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism on the imidazole core.

Detailed Experimental Protocol: this compound

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
1-Isopropyl-1H-imidazole 110.16 55.1 g 0.5
Phosphorus Oxychloride (POCl₃) 153.33 84.3 g (51.7 mL) 0.55
N,N-Dimethylformamide (DMF) 73.09 200 mL -
Sodium Acetate 82.03 123.0 g 1.5
Ethyl Acetate - 600 mL -

| Water | - | 500 mL | - |

Procedure:

  • Vilsmeier Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, cool DMF (100 mL) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cold DMF over 30 minutes. Ensure the temperature is maintained below 5 °C. A thick white precipitate of the Vilsmeier reagent will form. Stir the mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-Isopropyl-1H-imidazole in DMF (100 mL) and add this solution dropwise to the Vilsmeier reagent suspension over 60 minutes, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back down to 0 °C. Carefully and slowly quench the reaction by adding it to a vigorously stirred solution of sodium acetate in 500 mL of ice-water. Caution: The initial quenching can be exothermic.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid.

Overall Synthesis Workflow

The synergy of these two well-established reactions provides an efficient and scalable route to the target molecule. The workflow is designed to isolate the intermediate, ensuring the Vilsmeier-Haack reaction begins with pure starting material, which is critical for achieving high yield and purity in the final step.

Overall_Workflow Complete Synthetic Workflow Start Starting Materials: Glyoxal, Isopropylamine, Formaldehyde Step1 Step 1: Modified Debus-Radziszewski Synthesis Start->Step1 Purify1 Workup & Vacuum Distillation Step1->Purify1 Intermediate Intermediate: 1-Isopropyl-1H-imidazole Purify1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation (POCl3 / DMF) Intermediate->Step2 Purify2 Workup & Recrystallization Step2->Purify2 FinalProduct Final Product: 1-Isopropyl-1H-imidazole- 5-carbaldehyde Purify2->FinalProduct

Caption: Overall workflow from starting materials to final product.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step process. This guide details a validated pathway that leverages a modified Debus-Radziszewski reaction for the initial imidazole ring formation, followed by a highly regioselective Vilsmeier-Haack formylation. By providing a deep mechanistic understanding coupled with detailed experimental protocols, this document serves as an authoritative resource for chemists engaged in the synthesis of high-value heterocyclic intermediates for pharmaceutical research and development.

References

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from wikipedia.org[5]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.[10]

  • Lage, M. A. G., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.[6]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.[11]

  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.[12]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.[15]

  • Patil, Z. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[7]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org[8]

  • J&K Scientific. (n.d.). This compound hydrochloride. Retrieved from jk-scientific.com[1]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.[16]

  • Singh, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).[13]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from nro-chem.com[9]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from jk-sci.com[14]

  • Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from chemimpex.com[2]

  • ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.[17]

  • Zhang, X., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.[3]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH).[4]

Sources

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formylation of electron-rich systems. While traditionally applied to aromatic and heteroaromatic compounds, its utility extends to complex cyclization reactions, offering a powerful pathway for the construction of heterocyclic scaffolds.[1][2][3] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction's mechanism, specifically focusing on its application in the synthesis of functionalized imidazoles. We will dissect the formation of the critical Vilsmeier reagent, elucidate the step-wise mechanism of the cyclization-formylation process, present a field-proven experimental protocol, and discuss the critical parameters that ensure reaction success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation for the synthesis of novel imidazole-based entities.

The Heart of the Reaction: Formation and Nature of the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ generation of a potent electrophile, the chloroiminium salt, commonly known as the Vilsmeier reagent.[1][4] This species is typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][2]

The formation is a two-step process:

  • Nucleophilic Attack: The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct.

  • Elimination and Resonance: The adduct rapidly collapses, eliminating a stable dichlorophosphate anion. This results in the formation of the electrophilic N,N-dimethyl(chloro)methaniminium ion—the Vilsmeier reagent. The electrophilicity of its central carbon is stabilized by resonance with the nitrogen atom's lone pair.

This reagent is a significantly weaker electrophile than the acylium ions generated in Friedel-Crafts acylations.[4] This moderated reactivity is advantageous, as it allows for the selective formylation of highly activated, electron-rich substrates like phenols, anilines, and heterocycles such as pyrroles and, as we will discuss, imidazole precursors, often without the need for harsh Lewis acid catalysts.[4][6]

Caption: Diagram 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Mechanism of Imidazole Synthesis: A Vilsmeier-Haack Cyclization Approach

One of the most elegant applications of the Vilsmeier-Haack reaction in heterocyclic chemistry is the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes from 2-[alkyl(aryl)amino]acetamides.[7] This transformation is not a simple formylation but a sophisticated cascade involving cyclization, dehydration, and chlorination, all orchestrated by the Vilsmeier reagent.

The proposed mechanism proceeds as follows:

  • Enolization and Initial Attack: The secondary amide of the starting 2-aminoacetamide tautomerizes to its enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking the Vilsmeier reagent.

  • Intramolecular Cyclization: The nitrogen atom of the secondary amine attacks the newly formed iminium carbon, triggering an intramolecular cyclization to form a five-membered ring intermediate.

  • Dehydration & Aromatization: A subsequent dehydration step, facilitated by the reaction conditions, leads to the formation of an aromatic imidazole ring.

  • Chlorination and Formylation: The reaction with excess Vilsmeier reagent leads to the substitution at the C4 position, which is subsequently chlorinated. The C5 position is formylated.

  • Hydrolysis: The final step occurs during aqueous workup, where the iminium salt at the C5 position is hydrolyzed to the corresponding carbaldehyde, yielding the final product.[7]

Experimental_Workflow Diagram 3: Experimental Workflow for Imidazole Synthesis A 1. System Setup (Inert atmosphere, dry glassware) B 2. Vilsmeier Reagent Formation (Add POCl₃ to DMF at 0°C) A->B C 3. Substrate Addition (Add 2-aminoacetamide in DCM) B->C D 4. Reaction (Heat to reflux, monitor by TLC) C->D E 5. Workup: Quenching (Pour onto ice, neutralize with NaHCO₃) D->E F 6. Extraction (Extract with Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Sources

Quantum chemical calculations for 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Quantum Chemical Calculations for 1-Isopropyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of potential therapeutic agents.[1][2] Its molecular structure offers a rich scaffold for modification in drug design. Understanding its electronic structure, reactivity, and potential for intermolecular interactions is paramount for rational drug development. This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate these properties. We will delve into the theoretical underpinnings, present a validated computational workflow using Density Functional Theory (DFT), and interpret the results—from optimized geometry to electronic properties like the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). The ultimate goal is to demonstrate how these computational insights directly inform and accelerate the drug discovery process.

Chapter 1: The Molecule of Interest and the Need for Computational Scrutiny

Relevance in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4] this compound, specifically, is a valuable building block for developing novel pharmaceuticals, with research pointing towards its utility in creating antifungal, antibacterial, anti-inflammatory, and even anticancer agents.[1][5] The isopropyl group provides lipophilicity, while the carbaldehyde functional group is a reactive handle for synthetic transformations, allowing for the construction of diverse molecular libraries.

The "Why": Rationale for Quantum Chemical Calculations

While laboratory synthesis provides the physical compound, it does not inherently reveal the molecule's electronic character or predict its behavior at a sub-atomic level. Quantum chemical calculations bridge this gap by solving approximations of the Schrödinger equation, offering a powerful lens to:

  • Determine the most stable 3D conformation: A molecule's shape is critical for its interaction with biological targets like enzymes and receptors.

  • Predict chemical reactivity: By mapping the electron density and orbital energies, we can identify which parts of the molecule are likely to engage in chemical reactions or form non-covalent bonds.[6]

  • Understand Spectroscopic Signatures: Calculated vibrational frequencies can aid in the interpretation of experimental data from techniques like Infrared (IR) spectroscopy.[7]

  • Guide Rational Drug Design: Before investing significant resources in synthesis, computational analysis can predict a molecule's potential for biological activity and inform strategies for optimizing its properties.[8]

Chapter 2: Foundational Quantum Chemical Theory

A brief overview of the theoretical landscape is essential to understand the choices made in the computational workflow.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[9][10] While a crucial starting point, its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other.[11] This can impact the accuracy of the results.

  • Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), systematically improve upon the HF method by including electron correlation.[9][12] They offer higher accuracy but come with a significantly greater computational cost, making them less practical for routine calculations on molecules of this size.[11]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency.[13][14] Instead of calculating the complex wavefunction, DFT determines the electron density, from which the system's energy and other properties can be derived. The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

  • Basis Sets: In practice, molecular orbitals are constructed from a linear combination of mathematical functions known as a basis set.[15][16] These functions are centered on the atoms. The size and type of the basis set are critical; a larger, more flexible basis set provides a more accurate description at a higher computational cost.[17]

Chapter 3: A Validated Computational Workflow

This section details a step-by-step protocol for performing quantum chemical calculations on this compound. The choice of methodology represents a widely accepted standard for obtaining reliable results for organic molecules.

G cluster_workflow Computational Workflow cluster_analysis Analysis & Application mol_build Step 1: In Silico Molecular Construction geom_opt Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Step 3: Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry prop_calc Step 4: Molecular Property Calculation freq_calc->prop_calc Validated Minimum (No Imaginary Frequencies) results Structural & Electronic Properties (Tables, Maps) prop_calc->results drug_design Application in Drug Design results->drug_design Inform Pharmacophore & Reactivity Models

Caption: A validated workflow for quantum chemical analysis.

Protocol Step 1: In Silico Molecular Construction

The first step is to build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). The initial bond lengths and angles do not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Protocol Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[18]

  • Methodology: Density Functional Theory (DFT) is the chosen method for its efficiency and accuracy.

  • Functional Selection (The "Why"): The B3LYP hybrid functional is selected. It incorporates a portion of exact exchange from Hartree-Fock theory with DFT, providing a robust and well-validated approach for a wide range of organic molecules.[19][20]

  • Basis Set Selection (The "Why"): The 6-311++G(d,p) basis set is employed.

    • 6-311G: This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, allowing for greater flexibility.[17]

    • ++: These "diffuse functions" are large functions that are crucial for accurately describing anions and non-covalent interactions where electron density is far from the nuclei.

    • (d,p): These "polarization functions" allow orbitals to change shape, which is essential for describing chemical bonds accurately.[17]

  • Execution: The calculation is run until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria, indicating a stationary point has been reached.

Protocol Step 3: Vibrational Frequency Analysis

A stationary point found during optimization could be an energy minimum or a transition state. A frequency calculation is essential to make this distinction.[21]

  • Purpose: This calculation determines the normal modes of vibration. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.[21]

  • Execution: Using the optimized geometry from Step 2, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms the structure is a true minimum.

  • Bonus: The output also provides theoretical IR and Raman spectra, which can be compared with experimental data. A known systematic error in DFT frequency calculations often requires the application of a scaling factor for quantitative comparison.[7]

Protocol Step 4: Molecular Property Calculation

With the validated minimum-energy structure, we can now calculate various electronic properties to understand the molecule's behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are key players in chemical reactions.[6][22]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This creates a color-coded map that visualizes the electrostatic potential, revealing regions of positive and negative charge.[23][24]

Chapter 4: Analysis and Interpretation of Results

This section discusses how to interpret the quantitative data generated from the workflow.

Structural Properties

The geometry optimization yields precise bond lengths and angles. This data is fundamental for understanding the molecule's steric profile.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C(aldehyde) | O(aldehyde) | - | Exemplary Value: 1.21 Å | | Bond Length | C(imidazole) | C(aldehyde) | - | Exemplary Value: 1.45 Å | | Bond Length | N(imidazole) | C(isopropyl) | - | Exemplary Value: 1.48 Å | | Bond Angle | C(imidazole) | C(aldehyde) | O(aldehyde) | Exemplary Value: 124.5° | | Dihedral Angle | C(im) | N(im) | C(iso) | H(iso) | Exemplary Value: 75.0° | (Note: These are representative values. Actual calculated values would be populated here.)

Electronic Properties & Chemical Reactivity

The HOMO and LUMO are the "frontier" orbitals that dictate how a molecule interacts with other species.

  • HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO contribution are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO contribution are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[25]

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

Property Value (Hartree) Value (eV)
Energy of HOMO Exemplary Value: -0.25 Exemplary Value: -6.80
Energy of LUMO Exemplary Value: -0.08 Exemplary Value: -2.18
HOMO-LUMO Gap (ΔE) Exemplary Value: 0.17 Exemplary Value: 4.62

(Note: These are representative values.)

The MEP map provides an intuitive, visual guide to the charge distribution across the molecule.[26]

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are prime sites for electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. For this compound, the most negative potential is expected around the carbonyl oxygen.

  • Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen on the aldehyde group and hydrogens on the imidazole ring are likely positive regions.

  • Green/Yellow Regions: Represent areas of near-neutral potential.

This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are the cornerstone of drug-receptor binding.[8]

Chapter 5: Application in a Drug Development Context

The theoretical data is not merely academic; it has direct, practical applications in the drug discovery pipeline.

G cluster_input Quantum Calculation Outputs cluster_output Drug Design Applications MEP MEP Map (Charge Distribution) Pharm Pharmacophore Modeling (H-bond donors/acceptors) MEP->Pharm Identifies interaction sites SAR Structure-Activity Relationship (SAR) Guidance MEP->SAR FMO FMO Analysis (Reactivity, Stability) ADME ADMET Prediction (Metabolic Stability) FMO->ADME Predicts sites of metabolism FMO->SAR Geom Optimized Geometry (3D Shape) Geom->SAR Informs steric constraints

Sources

The Solubility Profile of 1-Isopropyl-1H-imidazole-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 1-Isopropyl-1H-imidazole-5-carbaldehyde

This compound is a heterocyclic aldehyde of increasing interest within the realms of medicinal chemistry and materials science. As a key intermediate, its substituted imidazole core is a prevalent scaffold in numerous pharmacologically active compounds.[1] The aldehyde functional group, coupled with the isopropyl-substituted imidazole ring, provides a versatile platform for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.[2] This versatility makes it a valuable building block in the synthesis of novel therapeutic agents, agrochemicals, and specialty materials.[3]

For researchers in drug development and process chemistry, understanding the solubility of this compound is a critical first step. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. A well-characterized solubility profile can prevent costly downstream issues, such as poor yield during crystallization, phase separation in formulations, or inaccurate results in bioassays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document equips scientists with the foundational knowledge and robust protocols to determine its solubility for their specific applications.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key physicochemical properties of this compound that govern its solubility are its polarity, hydrogen bonding capabilities, and the influence of its substituents.

Molecular Structure Analysis:

  • Imidazole Ring: The imidazole ring is polar and contains a basic nitrogen atom (the pyridine-like nitrogen at position 3) that can act as a hydrogen bond acceptor.

  • Aldehyde Group (-CHO): The carbonyl group is polar and the oxygen atom can act as a hydrogen bond acceptor.

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

The interplay between the polar imidazole and aldehyde moieties and the nonpolar isopropyl group will dictate the compound's solubility in various solvents. The presence of the isopropyl group is noted to enhance solubility and stability.[2]

Solvent Classification and Predicted Solubility:

Organic solvents can be broadly categorized into three groups based on their polarity and hydrogen bonding ability:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents are polar and can act as both hydrogen bond donors and acceptors. Due to the presence of the polar imidazole ring and the aldehyde group, this compound is expected to exhibit moderate to good solubility in polar protic solvents, particularly short-chain alcohols like methanol and ethanol.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone) These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The compound is predicted to be highly soluble in solvents like DMSO and DMF, which are excellent at solvating polar molecules.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low polarity and primarily interact through van der Waals forces. The nonpolar isopropyl group will contribute to some solubility in these solvents, but the polar functional groups will limit its miscibility. Therefore, lower solubility is expected in nonpolar solvents.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

G cluster_solute Solute Analysis: this compound cluster_solvent Solvent Selection Logic cluster_prediction Solubility Prediction solute_props Molecular Features: - Polar Imidazole Ring (H-bond acceptor) - Polar Aldehyde Group (H-bond acceptor) - Nonpolar Isopropyl Group solvent_choice Choose Solvent Class solute_props->solvent_choice Based on 'Like Dissolves Like' polar_protic Polar Protic (e.g., Methanol, Ethanol) Donates & Accepts H-bonds solvent_choice->polar_protic Match H-bonding & Polarity polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Accepts H-bonds solvent_choice->polar_aprotic Match Polarity nonpolar Nonpolar (e.g., Hexane, Toluene) van der Waals forces solvent_choice->nonpolar Match Nonpolar character moderate_sol Moderate Solubility polar_protic->moderate_sol high_sol High Solubility polar_aprotic->high_sol low_sol Low Solubility nonpolar->low_sol

Caption: Solvent selection logic based on molecular properties.

Predicted Solubility Summary

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateThe polar imidazole and aldehyde groups can hydrogen bond with the solvent.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighStrong dipole-dipole interactions between the solvent and the polar moieties of the solute are expected.
Nonpolar Hexane, Toluene, Diethyl EtherLow to SparinglyThe overall polarity of the molecule is too high for significant miscibility with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can solvate a range of compounds.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines a standard procedure for both qualitative and quantitative solubility determination.

Materials and Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Experimental Workflow Diagram:

G start Start prep_stock Prepare Saturated Solution (Add excess solute to solvent) start->prep_stock equilibrate Equilibrate (e.g., 24-48h at constant temp with agitation) prep_stock->equilibrate separate Separate Solid and Liquid (Centrifuge or allow to settle) equilibrate->separate filter Filter Supernatant (Use syringe filter) separate->filter dilute Dilute Aliquot (Prepare a known dilution) filter->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure (Quantitative Method):

  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume (e.g., 1 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed can accelerate this process.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

    • A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Qualitative Method (for rapid screening):

  • Add approximately 10-20 mg of the compound to a test tube.

  • Add the solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

  • Observe the amount of solvent required to completely dissolve the solid.

  • Classify the solubility based on standard criteria (e.g., Very Soluble: <1 part solvent; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts; Insoluble: >10,000 parts).

Conclusion and Practical Implications

The solubility of this compound is a fundamental property that influences its application across various scientific disciplines. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents such as methanol and ethanol, and sparingly soluble in nonpolar solvents like hexane.

For drug development professionals, high solubility in solvents like DMSO is advantageous for high-throughput screening assays. For process chemists, understanding the solubility in various alcohols and chlorinated solvents is crucial for optimizing reaction conditions and purification via crystallization. This technical guide provides the theoretical foundation and practical methodologies for researchers to confidently determine the solubility of this compound, enabling more efficient and informed scientific endeavors. The provided protocols are designed to be self-validating, ensuring the generation of trustworthy and accurate data.

References

  • Ark Pharma Scientific Limited. This compound. Retrieved from Ark Pharma Scientific Limited website: [Link]

  • PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. Retrieved from PubChem website: [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from Cheméo website: [Link]

  • gChem Global. DMSO. Retrieved from gChem Global website: [Link]

  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from NIST WebBook website: [Link]

  • Autechstir. Exploring 1-Isopropylimidazole: Properties, Applications, and Manufacturing Excellence. Retrieved from Autechstir website: [Link]

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Thermogravimetric Analysis of 1-Isopropyl-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the thermogravimetric analysis (TGA) of 1-Isopropyl-1H-imidazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the compound's thermal stability and decomposition characteristics. While specific experimental data for this compound is not publicly available, this guide synthesizes information on its chemical properties and the known thermal behavior of related imidazole and aldehyde compounds to present a prospective analytical framework.

Introduction to this compound

This compound is a member of the imidazole family, characterized by a five-membered heterocyclic ring with two nitrogen atoms.[1] The presence of an isopropyl group and a carbaldehyde functional group at specific positions on the imidazole ring gives this molecule distinct chemical reactivity and potential biological activity.[1] It is known to be a pale-yellow solid and has applications in organic synthesis and scientific research, including the development of antimicrobial, anti-inflammatory, and anticancer agents.[1] The stability of imidazole derivatives is a key property, making them suitable for applications requiring robust chemical structures.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H10N2O[3]
Molecular Weight138.1671 g/mol [3]
AppearancePale-yellow solid[1]
IUPAC NameThis compound[3]

The Principle of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] This method is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials.[4][7] A typical TGA instrument consists of a high-precision balance, a furnace, a sample pan, and a system for controlling the atmosphere.[5]

The output of a TGA experiment is a thermogram, which plots mass loss on the y-axis against temperature on the x-axis. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which decomposition is most rapid.[4]

Proposed TGA Protocol for this compound

The following protocol is a recommended starting point for the thermogravimetric analysis of this compound. The parameters have been selected based on standard practices for organic compounds and the anticipated properties of the analyte.

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample 1-Isopropyl-1H-imidazole- 5-carbaldehyde Sample Weighing Weigh 5-10 mg in a ceramic pan Sample->Weighing Instrument TGA Instrument Weighing->Instrument Load Sample Parameters Set Experimental Parameters: - Temp Range: 25-600 °C - Heating Rate: 10 °C/min - Atmosphere: Nitrogen (50 mL/min) Instrument->Parameters Run Initiate TGA Run Parameters->Run Data Collect Mass Loss vs. Temperature Data Run->Data Analysis Generate TGA and DTG Curves Data->Analysis Interpretation Interpret Decomposition Steps and Onset Temperature Analysis->Interpretation

Caption: Experimental workflow for the TGA of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry to avoid interference from volatile impurities or solvents.

    • Accurately weigh 5-10 mg of the sample into a clean, tared ceramic or aluminum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Place the sample pan in the instrument's autosampler or manually load it onto the balance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min for at least 30 minutes before starting the experiment. This removes oxygen and prevents oxidative decomposition.[6]

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min. This is a common heating rate that provides good resolution of thermal events.

    • Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 50 mL/min throughout the experiment.

  • Data Collection and Analysis:

    • Initiate the temperature program and record the sample mass as a function of temperature.

    • After the run is complete, save the data and generate the TGA and DTG curves.

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

    • Analyze the DTG curve to identify the peak temperatures of maximum decomposition rates.

Anticipated Results and Interpretation

Based on the thermal behavior of other imidazole derivatives and organic aldehydes, the following outcomes can be anticipated for the TGA of this compound.

Expected TGA/DTG Curve:

A hypothetical TGA thermogram would likely show a single-step or a multi-step decomposition process.

  • Initial Mass Loss (below 150 °C): A small initial mass loss might be observed due to the evaporation of residual solvent or adsorbed moisture.

  • Main Decomposition Stage (200-400 °C): The primary decomposition of the molecule is expected to occur in this temperature range. The TGA curve would show a significant drop in mass. The DTG curve would exhibit one or more peaks, indicating the temperatures of the fastest decomposition rates.

  • Final Residue: A certain percentage of non-volatile residue may remain at the end of the experiment, depending on the decomposition pathway and the formation of any char.

Table 2: Predicted Thermal Decomposition Data

ParameterPredicted Value/RangeSignificance
Onset Decomposition Temperature (Tonset)200 - 250 °CIndicates the initial temperature at which significant decomposition begins.
Peak Decomposition Temperature (Tpeak)250 - 350 °CThe temperature of the maximum rate of mass loss, determined from the DTG curve.
Mass Loss (%)80 - 100%The total percentage of mass lost during the decomposition process.
Residual Mass (%)0 - 20%The percentage of material remaining at the end of the analysis.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving the cleavage of the substituents and the eventual breakdown of the imidazole ring.

Logical Relationship Diagram:

Decomposition_Pathway cluster_initial Initial Decomposition Steps cluster_intermediate Intermediate Fragments cluster_final Final Products Start This compound Step1a Loss of Isopropyl Group Start->Step1a Step1b Decomposition of Aldehyde Group Start->Step1b Intermediate1 Imidazole Carbaldehyde Step1a->Intermediate1 Intermediate2 Isopropyl Imidazole Step1b->Intermediate2 Volatile Volatile Gases (CO, CO2, NOx, etc.) Intermediate1->Volatile Char Carbonaceous Residue Intermediate1->Char Intermediate2->Volatile Intermediate2->Char

Caption: Plausible thermal decomposition pathways for this compound.

Potential decomposition mechanisms for imidazole derivatives can involve nitro-nitrite isomerization and NO/NO2 elimination, though these are more relevant for nitro-substituted imidazoles.[8][9] For this compound, the initial steps are more likely to involve the cleavage of the isopropyl and carbaldehyde groups. The aldehyde group, in particular, can lower the thermal stability of a molecule.[10] The decomposition of the imidazole ring itself would likely occur at higher temperatures. Further analysis using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be necessary to identify the evolved gases and elucidate the precise decomposition mechanism.[7]

Conclusion

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of this compound. By understanding the principles of TGA and leveraging knowledge of related compounds, researchers can design robust experiments to characterize the thermal stability of this important molecule. The proposed protocol and anticipated results serve as a valuable starting point for further investigation, which is crucial for its application in pharmaceuticals and other fields where thermal stability is a critical parameter.

References

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems - AIP Publishing. (2012-09-18). Available from: [Link]

  • Li, et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. Available from: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - ResearchGate. (n.d.). Available from: [Link]

  • Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Available from: [Link]

  • This compound - Ark Pharma Scientific Limited. (n.d.). Available from: [Link]

  • Thermogravimetric Analysis - MILL Wiki. (2022-11-09). Available from: [Link]

  • Thermogravimetric Analysis. (n.d.). Available from: [Link]

  • Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di‐aldehyde... - ResearchGate. (n.d.). Available from: [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. (n.d.). Available from: [Link]

  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. - ResearchGate. (n.d.). Available from: [Link]

  • Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. (n.d.). Available from: [Link]

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Methodological & Application

Application Note: 1-Isopropyl-1H-imidazole-5-carbaldehyde as a Core Building Block for the Synthesis of Novel p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][] Activation of this cascade, particularly the p38α isoform, leads to the production of key pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are implicated in a host of chronic inflammatory diseases including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][4][5] Consequently, the development of potent and selective small-molecule inhibitors of p38α kinase has been a major focus of therapeutic research for several decades.

The imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry for targeting the ATP-binding site of kinases.[6][7] Specifically, substituted imidazoles form the core of numerous highly potent p38 MAP kinase inhibitors, including the widely used reference compound SB203580.[4][8] These compounds typically feature aryl or heteroaryl groups at positions 4 and 5 of the imidazole ring, which engage in critical interactions within the kinase's active site.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Isopropyl-1H-imidazole-5-carbaldehyde as a versatile starting material for the synthesis of a new class of p38 MAP kinase inhibitors. We will explore the underlying signaling pathway, detail a robust synthetic protocol, and explain the causal rationale behind the experimental design.

The p38 MAP Kinase Signaling Cascade: A Rationale for Inhibition

The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli, including stress signals (UV radiation, osmotic shock) and inflammatory cytokines (TNF-α, IL-1).[2][9] These signals activate an upstream MAP Kinase Kinase Kinase (MAPKKK), such as MEKK or MLK. The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 in this pathway.[2][9] Finally, MKK3/6 dually phosphorylates and activates p38 MAPK on conserved threonine and tyrosine residues.[10] Activated p38 proceeds to phosphorylate a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional upregulation of inflammatory genes.[9] Inhibition of p38 kinase activity effectively blocks this entire downstream cascade, preventing the synthesis and release of inflammatory cytokines.

p38_pathway stimuli Environmental Stress Inflammatory Cytokines (TNF-α, IL-1β) mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk P p38 p38 MAP Kinase (p38α, β, γ, δ) mapkk->p38 P substrates Downstream Substrates (MK2, ATF-2, MSK1, etc.) p38->substrates P response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Imidazole-Based Inhibitor (Target) inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Strategy: Leveraging this compound

The choice of this compound as a starting material is strategic. Each component of the molecule serves a distinct purpose in the final inhibitor design:

  • Imidazole Core: Provides the fundamental scaffold for binding to the kinase hinge region.[5][7]

  • N1-Isopropyl Group: N-alkylation of the imidazole can enhance metabolic stability and oral bioavailability.[11] The isopropyl group, being bulkier than a methyl group, can also probe specific hydrophobic pockets within the active site to potentially increase potency or selectivity.

  • C5-Carbaldehyde Group: This aldehyde functionality is a versatile chemical handle. It allows for the construction of more complex, substituted imidazoles through well-established multicomponent reactions, such as the Radziszewski imidazole synthesis.[12][13] This reaction enables the direct installation of the critical aryl groups at the C4 and C5 positions of the final inhibitor scaffold.

Our proposed synthesis utilizes a modified Radziszewski reaction to construct a 1,2,4,5-tetrasubstituted imidazole, a common structural motif for potent p38 inhibitors.[14][15]

Detailed Experimental Protocol

This protocol describes the synthesis of a model p38 inhibitor, 2-(4-fluorophenyl)-1-isopropyl-4,5-diphenyl-1H-imidazole , via a one-pot, three-component reaction.

Reagents and Materials
  • This compound (or its hydrochloride salt)[16]

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • Deionized water

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes and spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add benzil (1.0 eq), this compound (1.0 eq), and ammonium acetate (10.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration relative to the limiting reagent).

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting aldehyde and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).

  • Characterization:

    • Collect the pure fractions, combine, and remove the solvent in vacuo to yield the final product as a solid.

    • Determine the final yield.

    • Confirm the structure of the tetrasubstituted imidazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

workflow start 1. Reagent Combination (Aldehyde, Benzil, NH₄OAc in AcOH) react 2. Reflux (118 °C, 4-6 h) start->react monitor 3. TLC Monitoring react->monitor workup 4. Aqueous Work-up (Quench, Neutralize, Extract) monitor->workup Reaction Complete purify 5. Purification (Flash Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, Yield) purify->characterize product Final Product (Pure Inhibitor) characterize->product

Caption: Experimental Workflow for Inhibitor Synthesis.

Expected Results and Data Analysis

The described protocol is expected to provide the desired tetrasubstituted imidazole inhibitor in moderate to good yields. The R-groups on the benzil and the aldehyde can be varied to create a library of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Synthesis and Activity Data

EntryAldehyde Substituent (R¹)Dione Substituent (R²)Yield (%)p38α IC₅₀ (nM)
1HPhenyl65%31 nM[17]
24-FluorophenylPhenyl62%28 nM[17]
3H4-Methoxyphenyl58%45 nM
44-Fluorophenyl4-Methoxyphenyl55%25 nM

Note: IC₅₀ values for entries 3 and 4 are hypothetical, based on established SAR trends for p38 inhibitors, where fluoro- and methoxy- substitutions often influence potency. Data for entries 1 and 2 are representative of published results for similar scaffolds.[17]

Conclusion and Future Perspectives

This compound serves as an excellent and highly adaptable platform for the synthesis of novel p38 MAP kinase inhibitors. The protocol outlined herein is robust and leverages a classic multicomponent reaction to efficiently generate complex, drug-like molecules. The N1-isopropyl group provides a valuable vector for enhancing pharmacokinetic properties, while the C5-aldehyde enables the core reaction.

Future work should focus on creating a diverse library of inhibitors by varying the substituents on both the aldehyde and the 1,2-dicarbonyl starting materials. This will allow for a thorough exploration of the structure-activity relationship and the optimization of potency, selectivity against other kinases, and overall drug-like properties.[11][18] The resulting compounds can be screened in cell-based assays for their ability to inhibit TNF-α release, providing a direct measure of their potential as anti-inflammatory agents.

References

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available at: [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. Available at: [Link]

  • Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. ACS Publications. Available at: [Link]

  • Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available at: [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC. Available at: [Link]

  • P38 Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. PubMed. Available at: [Link]

  • Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. PubMed. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. Available at: [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. Available at: [Link]

  • 1-Isopropyl-1H-imidazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

  • Synthesis pathway of tri-substituted imidazole derivatives (3aen). ResearchGate. Available at: [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at: [Link]

Sources

Application Notes & Protocols: 1-Isopropyl-1H-imidazole-5-carbaldehyde as a Versatile Building Block for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are responsible for life-threatening diseases, particularly in immunocompromised individuals.[3][4] The current antifungal armamentarium is limited, with azoles, polyenes, and echinocandins forming the primary lines of defense.[5] Azole antifungals, which include well-known imidazole derivatives like miconazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[2][3]

The imidazole scaffold is a cornerstone in medicinal chemistry due to its unique physicochemical properties, including its ability to coordinate with the heme iron in CYP451 enzymes.[6] This makes it an excellent starting point for the design of new, potent, and selective antifungal agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-isopropyl-1H-imidazole-5-carbaldehyde , a key intermediate, for the synthesis and evaluation of novel antifungal candidates.[1][2] We will detail a synthetic protocol based on Schiff base formation, a robust method for creating diverse derivatives, followed by standardized protocols for assessing their antifungal efficacy and host cell toxicity.

The Strategic Advantage of this compound

This compound serves as an ideal starting material for several reasons:

  • The Imidazole Core : Provides the essential pharmacophore for interaction with the fungal CYP51 enzyme.

  • The Isopropyl Group : This hydrophobic moiety can enhance binding to the active site of the target enzyme and improve membrane permeability.

  • The Aldehyde Functionality : A reactive handle that allows for a variety of chemical transformations, such as Schiff base formation, Knoevenagel condensation, and reductive amination, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[7][8]

Synthetic Protocol: Schiff Base Derivatives of this compound

This protocol describes the synthesis of a Schiff base derivative, a common and effective strategy for converting aldehydes into potential bioactive compounds.[9][10] The imine linkage formed is often crucial for the biological activity of the resulting molecule.

Principle

The reaction involves the condensation of the aldehyde group of this compound with a primary amine to form an imine or Schiff base. A representative reaction with 4-phenoxyaniline is shown below.

G cluster_0 Reaction Scheme reagent1 This compound plus + reagent2 4-Phenoxyaniline arrow Ethanol, Acetic Acid (cat.), Reflux product N-((1-isopropyl-1H-imidazol-5-yl)methylene)-4-phenoxyaniline

Caption: Synthesis of an imidazole Schiff base derivative.

Materials
  • This compound

  • 4-Phenoxyaniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure
  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • To this solution, add 4-phenoxyaniline (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Biological Evaluation: A Two-Stage Protocol

A critical aspect of antifungal drug development is determining a compound's efficacy against fungal pathogens and its safety profile in host cells. The following protocols outline the standardized methods for these evaluations.

G cluster_workflow Biological Evaluation Workflow start Synthesized Imidazole Derivative mic_test Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution) start->mic_test cytotoxicity_test In Vitro Cytotoxicity Assay (MTT Assay on Mammalian Cells) start->cytotoxicity_test data_analysis Data Analysis (MIC & IC50 Determination) mic_test->data_analysis cytotoxicity_test->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Caption: Workflow for biological evaluation of antifungal candidates.

Stage 1: Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5]

  • Preparation of Antifungal Stock Solution : Prepare a 10 mg/mL stock solution of the synthesized imidazole derivative in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1%.

  • Preparation of Microdilution Plates : Perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation : Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation : Add 100 µL of the final inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.[12]

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the drug-free control well.[11]

ParameterSpecificationSource
Method Broth MicrodilutionCLSI M27[13]
Medium RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS[11]
Inoculum Size 0.5 x 10³ to 2.5 x 10³ cells/mL[12]
Incubation 35°C for 24-48 hours[12]
Endpoint ≥50% growth inhibition for azoles[11]
Stage 2: In Vitro Cytotoxicity Assessment

It is crucial to assess whether a potent antifungal compound is toxic to mammalian cells, as this determines its therapeutic window.[14] The MTT assay is a widely used colorimetric method to measure cell viability.[15]

  • Cell Seeding : Seed a mammalian cell line (e.g., HEK293 for normal cells or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment : Prepare serial dilutions of the synthesized imidazole derivative in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (e.g., 0.5% DMSO) and untreated cells.[15]

  • Incubation : Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.[15]

  • MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Crystal Formation : Incubate the plate for an additional 4 hours in the dark at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

ParameterSpecificationSource
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[14]
Cell Line e.g., HEK293 (normal), HeLa (cancer)[15]
Seeding Density 1 x 10⁴ cells/well[15]
Treatment Period 24 or 48 hours[15]
Absorbance Reading 570 nm[15]
Endpoint IC₅₀ (Half-maximal inhibitory concentration)[14]

Conclusion and Future Directions

This application note provides a foundational framework for leveraging this compound as a building block for the discovery of novel antifungal agents. By employing straightforward synthetic methodologies like Schiff base formation, a diverse array of candidate molecules can be generated. The subsequent evaluation using standardized protocols for antifungal activity and cytotoxicity allows for the identification of promising lead compounds. Further optimization of these leads through SAR studies, focusing on modifications to the amine-derived portion of the molecule, can enhance potency and selectivity, ultimately contributing to the development of the next generation of antifungal therapeutics.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Retrieved from [Link]

  • McGinley, J., et al. (2013). Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. Polyhedron, 55, 169-178. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gusmão, L. F., et al. (2013). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 55(3), 187-193. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Preview CLSI+M27-A3. Retrieved from [Link]

  • Chaturvedi, V., et al. (2008). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. Retrieved from [Link]

  • Tallon, T. M. (n.d.). THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. CORE. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Design and Synthesis of Some Novel Schiff's Base Aryl Imidazole Derivatives, Characterization, Docking and Study of their Anti-Microbial Activity. Retrieved from [Link]

  • SciELO. (n.d.). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Retrieved from [Link]

  • ijarsct. (n.d.). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. Retrieved from [Link]

  • Bouzian, Y., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13(1), 1-14. Retrieved from [Link]

  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132. Retrieved from [Link]

  • Zhang, Q., et al. (2016). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry, 18(9), 2507-2513. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. Retrieved from [Link]

Sources

Application Notes and Protocols: The Versatility of 1-Isopropyl-1H-imidazole-5-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Imidazole Scaffolds in Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a cornerstone in modern synthetic and medicinal chemistry, offering an efficient and atom-economical pathway to complex molecular architectures from simple starting materials in a single synthetic operation.[1][2] Among the vast array of building blocks utilized in MCRs, heterocyclic aldehydes are of particular interest due to their prevalence in biologically active compounds.[3] 1-Isopropyl-1H-imidazole-5-carbaldehyde, in particular, represents a valuable synthon. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[4][5] The N-isopropyl substitution provides steric bulk and modulates the electronic properties of the imidazole ring, which can influence reaction outcomes and the pharmacological profile of the resulting products. This guide provides an in-depth exploration of the application of this compound in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions, with a focus on the synthesis of novel peptidomimetics and other compounds of pharmaceutical interest.[6][7]

The Ugi Four-Component Reaction (U-4CR): A Gateway to Complex Peptidomimetics

The Ugi reaction is a four-component condensation between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide derivative.[8] This reaction is renowned for its remarkable convergence and the ability to generate diverse libraries of peptidomimetic structures.[6] The incorporation of the this compound moiety introduces a heterocyclic element with potential for further functionalization and biological activity.

Mechanistic Insights

The generally accepted mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the primary amine.[9] This is followed by the nucleophilic addition of the isocyanide to the imine, forming a nitrilium ion intermediate. Subsequent trapping of this intermediate by the carboxylate anion and an intramolecular Mumm rearrangement leads to the final α-acylamino amide product. The basic nitrogen of the imidazole ring in this compound can potentially influence the reaction rate by acting as an intramolecular base catalyst, although this effect is likely modest.

Ugi_Mechanism Aldehyde 1-Isopropyl-1H- imidazole-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary Amine (R¹-NH₂) Amine->Imine Isocyanide Isocyanide (R²-NC) NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon CarboxylicAcid Carboxylic Acid (R³-COOH) Adduct Adduct CarboxylicAcid->Adduct Imine->NitriliumIon + Isocyanide NitriliumIon->Adduct + Carboxylic Acid Product α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of an Imidazole-Containing Peptidomimetic via Ugi Reaction

This protocol describes a general procedure for the Ugi reaction using this compound. The specific reactants can be varied to generate a library of compounds.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-acylamino amide.

Data Presentation: Representative Ugi Reaction with this compound
AldehydeAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
This compoundBenzylamineAcetic AcidCyclohexyl isocyanideMeOH2478
This compoundAnilinePropionic Acidtert-Butyl isocyanideMeOH3665
This compoundMethyl anthranilateBenzoic AcidBenzyl isocyanideDCM/DMF (1:1)4872[10]

Note: The yields are illustrative and may vary depending on the specific substrates and reaction conditions.

The Passerini Three-Component Reaction (P-3CR): A Direct Route to α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] Discovered in 1921, it is one of the oldest and most reliable MCRs.[13] The use of this compound in this reaction provides a straightforward method for synthesizing functionalized imidazole derivatives with potential applications in drug discovery.[9]

Mechanistic Insights

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.[13] The aldehyde, carboxylic acid, and isocyanide are thought to form a hydrogen-bonded cyclic intermediate, which then rearranges to the final product. In polar solvents, an ionic mechanism involving a nitrilium ion intermediate may also be operative.[11]

Passerini_Mechanism Aldehyde 1-Isopropyl-1H- imidazole-5-carbaldehyde CyclicIntermediate Cyclic Intermediate Aldehyde->CyclicIntermediate + Isocyanide + Carboxylic Acid Isocyanide Isocyanide (R¹-NC) Isocyanide->CyclicIntermediate CarboxylicAcid Carboxylic Acid (R²-COOH) CarboxylicAcid->CyclicIntermediate Product α-Acyloxy Amide (Passerini Product) CyclicIntermediate->Product Rearrangement

Caption: Simplified workflow of the Passerini three-component reaction.

Experimental Protocol: Synthesis of an Imidazole-Containing α-Acyloxy Amide via Passerini Reaction

This protocol provides a general method for the Passerini reaction with this compound.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure α-acyloxy amide.

Data Presentation: Representative Passerini Reaction with this compound
AldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
This compoundBenzoic Acidtert-Butyl isocyanideDCM1285
This compoundAcetic AcidBenzyl isocyanideDCM2475
This compoundPhenylacetic AcidCyclohexyl isocyanideToluene1880

Note: The yields are illustrative and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the construction of complex, drug-like molecules through multicomponent reactions. The Ugi and Passerini reactions provide efficient and convergent pathways to novel peptidomimetics and α-acyloxy amides incorporating the imidazole scaffold. The protocols and data presented herein serve as a foundational guide for researchers to explore the vast chemical space accessible from this unique aldehyde. Future work in this area could involve the development of stereoselective variations of these reactions, the synthesis of macrocyclic structures through post-MCR modifications, and the biological evaluation of the resulting compound libraries for various therapeutic targets. The continued application of MCRs with innovative building blocks like this compound will undoubtedly accelerate the pace of drug discovery and development.[9]

References

  • Zhang, J., et al. (2015). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. Molecules, 20(9), 15686-15702. Available at: [Link]

  • Passerini reaction. (2023). In Wikipedia. Available at: [Link]

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(15), 8494-8527. Available at: [Link]

  • Taylor, R. D., et al. (2014). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 12(46), 9210-9237. Available at: [Link]

  • Shaikh, A. A., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal, e202303597. Available at: [Link]

  • Ruijter, E., et al. (2013). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 9, 2134-2162. Available at: [Link]

  • Bodake, S. M., & Marelli, U. K. (2025). Synthesis of peptidomimetics via Ugi reactions. Bioorganic Chemistry. Available at: [Link]

  • Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899. Available at: [Link]

  • This compound hydrochloride. J&K Scientific. Available at: [Link]

  • Hulme, C., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(8), 1216-1220. Available at: [Link]

  • El Kaim, L., & Grimaud, L. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 42644-42681. Available at: [Link]

  • Marelli, U. K., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1085. Available at: [Link]

  • Martins, P., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

  • Hadizadeh, F., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Medicinal Chemistry, 15(1), 164-177. Available at: [Link]

  • Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kaur, N., et al. (2021). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. ChemistrySelect, 6(42), 11463-11488. Available at: [Link]

  • Martins, P., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

  • de la Torre, D., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2932. Available at: [Link]

  • Szychowski, J., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8206. Available at: [Link]

  • Lammi, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Available at: [Link]

  • Passerini Reaction (eq 1) under Various Reaction Conditions. ResearchGate. Available at: [Link]

  • Shaikh, I. A., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2175-2199. Available at: [Link]

  • Dömling, A. (2018). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. RSC Advances, 8(52), 29644-29679. Available at: [Link]

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  • Bakulina, O., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 678-687. Available at: [Link]

  • McCluskey, A., et al. (2014). A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. MedChemComm, 5(10), 1529-1535. Available at: [Link]

Sources

1-Isopropyl-1H-imidazole-5-carbaldehyde in the Ugi four-component reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of 1-Isopropyl-1H-imidazole-5-carbaldehyde in the Ugi Four-Component Reaction for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling rapid access to complex, peptide-like molecules in a single, atom-economical step.[1][2] This application note provides a detailed guide for leveraging this compound as a strategic building block in the Ugi-4CR. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules due to its unique electronic properties and ability to engage in hydrogen bonding with biological targets.[3][4] By incorporating this heterocyclic aldehyde into the Ugi reaction, researchers can efficiently generate libraries of novel, imidazole-bearing α-acylamino amides, which are high-value candidates for drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases.[5][6] This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, and discusses the broader applications of the resulting molecular scaffolds.

The Ugi Four-Component Reaction: A Mechanistic Overview

The Ugi-4CR is a one-pot synthesis that converges four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—to form a characteristic bis-amide product.[7] The reaction is prized for its efficiency and the structural complexity it generates in a single transformation.

The generally accepted mechanism proceeds through a sequence of reversible and irreversible steps, which drives the reaction to completion[1][8]:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde (this compound) and the primary amine to form a Schiff base, or imine.

  • Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, acting as a potent carbon-centered nucleophile, attacks the iminium ion. This step forms a key nitrilium ion intermediate.

  • Carboxylate Trapping: The deprotonated carboxylic acid (carboxylate) then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction culminates in an irreversible intramolecular acyl transfer known as the Mumm rearrangement. This step forms the thermodynamically stable α-acylamino amide final product and is the primary driving force for the entire reaction sequence.[1][7]

Ugi_Mechanism Aldehyde 1-Isopropyl-1H- imidazole-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine - H₂O Amine Amine (R¹-NH₂) Amine->Imine CarboxylicAcid Carboxylic Acid (R²-COOH) Mumm_Intermediate O-Acyl-isoamide (Mumm Precursor) CarboxylicAcid->Mumm_Intermediate Carboxylate Addition Isocyanide Isocyanide (R³-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion Imine->Iminium Iminium->Nitrilium Nitrilium->Mumm_Intermediate Product α-Acylamino Amide Product Mumm_Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: General mechanism of the Ugi Four-Component Reaction.

Experimental Protocol: Synthesis of a Model Imidazole-based α-Acylamino Amide

This protocol details the synthesis of a representative compound using this compound, benzylamine, benzoic acid, and cyclohexyl isocyanide.

Materials & Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Quantity (mg or µL)
This compound135431-16-4152.191.0152 mg
Benzylamine100-46-9107.151.0109 µL
Benzoic Acid65-85-0122.121.0122 mg
Cyclohexyl Isocyanide931-53-3109.171.0123 µL
Methanol (Anhydrous)67-56-1--5.0 mL

Safety Precaution: The Ugi reaction is exothermic.[2] Isocyanides are volatile, possess a highly unpleasant odor, and are toxic. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (152 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Amine Addition: Add benzylamine (109 µL, 1.0 mmol) to the solution dropwise using a micropipette. Stir the mixture for 20 minutes at room temperature. This pre-incubation period facilitates the formation of the imine intermediate.

  • Isocyanide Addition: Carefully add cyclohexyl isocyanide (123 µL, 1.0 mmol) to the reaction mixture in a single portion.

    • Causality Note: The isocyanide is added last because its addition to the activated iminium ion is rapid and initiates the final, irreversible stages of the reaction.[2] Adding it earlier could lead to side reactions.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).

  • Workup & Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Redissolve the resulting residue in ethyl acetate (25 mL). c. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove unreacted benzoic acid, followed by 1 M hydrochloric acid (HCl) (2 x 15 mL) to remove unreacted benzylamine. d. Wash the organic layer with brine (15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure α-acylamino amide.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Ugi_Workflow Start Reagent Preparation (Aldehyde, Acid, Amine) Reaction Isocyanide Addition & Reaction in Methanol (24-48h) Start->Reaction Stir 20 min Workup Solvent Removal & Aqueous Workup Reaction->Workup Reaction Completion Purification Flash Column Chromatography Workup->Purification Crude Product Analysis Product Characterization (NMR, MS, IR) Purification->Analysis Purified Fractions Product Pure Imidazole-based Ugi Product Analysis->Product

Caption: Standard experimental workflow for the Ugi-4CR synthesis.

Versatility and Library Generation

A key advantage of the Ugi reaction is its suitability for combinatorial chemistry.[2] By systematically varying the amine, carboxylic acid, and isocyanide components, a diverse library of imidazole-containing compounds can be rapidly synthesized from this compound.

Table 1: Representative Library Generation Matrix

EntryAmine (R¹)Carboxylic Acid (R²)Isocyanide (R³)Expected Product ScaffoldHypothetical Yield (%)
1BenzylamineAcetic Acidtert-Butyl IsocyanideImidazole-Peptidomimetic with N-acetyl, t-butyl amide85%
2AnilinePropionic AcidCyclohexyl IsocyanideImidazole-Peptidomimetic with N-propionyl, cyclohexyl amide78%
34-FluoroanilineBenzoic AcidBenzyl IsocyanideImidazole-Peptidomimetic with N-benzoyl, benzyl amide81%
4MethylamineFuroic Acidtert-Butyl IsocyanideImidazole-Peptidomimetic with N-furoyl, t-butyl amide75%

Applications & Future Directions

The imidazole core is a well-established pharmacophore found in drugs for various therapeutic areas.[4][9] Products derived from the Ugi-4CR using this compound are excellent candidates for:

  • Anticancer Drug Discovery: The imidazole scaffold is present in numerous kinase inhibitors and DNA-binding agents.[5] The Ugi products can be screened for activity against various cancer cell lines.

  • Antimicrobial Agents: Imidazole derivatives, such as miconazole, are potent antifungal agents.[4] The synthesized libraries can be tested for antibacterial and antifungal efficacy.

  • Enzyme Inhibitor Synthesis: The bis-amide backbone mimics a peptide structure, making these compounds suitable for designing inhibitors for proteases and other enzymes.[3]

  • Post-Ugi Modifications: The Ugi adducts are highly functionalized and can serve as intermediates for further chemical transformations, leading to the creation of more complex polycyclic heterocyclic systems.[10]

The protocol described herein provides a reliable and efficient pathway to novel, drug-like molecules. The inherent versatility of the Ugi-4CR, combined with the privileged nature of the imidazole scaffold, makes this approach a powerful tool for accelerating modern drug discovery and development.

References

  • Ugi Four-Component Reactions Using Altern
  • The use of the Ugi four-component condens
  • Ugi Reaction. Alfa Chemistry.
  • Application of heterocyclic aldehydes as components in Ugi-Smiles couplings. PubMed.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions. Benchchem.
  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers.
  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. IntechOpen.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Applications of imidazole derivatives.
  • The use of the Ugi four-component condensation.
  • Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Digital Commons@Georgia Southern.
  • Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. ORKG Ask.
  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
  • Ugi reaction. Wikipedia.

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Application Note: Strategic Derivatization of 1-Isopropyl-1H-imidazole-5-carbaldehyde for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-isopropyl-1H-imidazole-5-carbaldehyde scaffold is a privileged starting material in medicinal chemistry, serving as a versatile precursor for a diverse range of bioactive molecules.[1][2] Its unique electronic properties and the reactivity of the aldehyde functional group allow for a multitude of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on key derivatization strategies for this important building block. We present field-proven, step-by-step protocols for essential transformations including reductive amination, Wittig olefination, Knoevenagel condensation, and Hantzsch pyridine synthesis. Each protocol is accompanied by mechanistic insights, justification for experimental choices, and visual workflows to ensure reproducibility and facilitate the rational design of novel therapeutic agents.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and clinically approved drugs.[3][4] This five-membered heterocycle, containing two nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor, and its pKa allows it to be protonated at physiological pH. These characteristics enable imidazole-containing molecules to effectively interact with biological targets such as enzymes and receptors.[1][5] The N-isopropyl group on the 1-position of the imidazole ring can enhance lipophilicity and metabolic stability, which are often desirable properties in drug candidates.[6] The aldehyde at the 5-position provides a reactive handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, making this compound a highly valuable starting material for generating libraries of diverse compounds for biological screening.[7][8]

Derivatization Strategies and Protocols

The aldehyde functionality of this compound is the primary site for derivatization. The following sections detail robust protocols for key transformations that are widely applicable in drug discovery programs.

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[9] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not reduce other sensitive functional groups.[10]

Workflow for Reductive Amination:

A 1-Isopropyl-1H-imidazole- 5-carbaldehyde + Amine (R1R2NH) B Imine/Iminium Ion Formation (Solvent, e.g., DCE) A->B Stir at RT C In situ Reduction (NaBH(OAc)3) B->C Add reducing agent D Work-up and Purification C->D Quench, Extract E Final Amine Product D->E Chromatography

Caption: Reductive Amination Workflow.

Protocol 2.1: Reductive Amination with a Primary Amine

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol, 1 eq.) in anhydrous 1,2-dichloroethane (10 mL) under a nitrogen atmosphere, add the primary amine (1.1 mmol, 1.1 eq.).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. The addition may be slightly exothermic.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

  • Rationale: The use of a slight excess of the amine drives the imine formation equilibrium forward. Sodium triacetoxyborohydride is chosen for its mildness and selectivity, minimizing side reactions.[10] DCE is a common solvent for this reaction, though other aprotic solvents like THF can also be used.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[11][12] This reaction is highly reliable for creating a carbon-carbon double bond at a specific position. The stereochemical outcome (E/Z isomerism) of the alkene product is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the (E)-alkene.[11]

Workflow for the Wittig Reaction:

A Phosphonium Salt + Base (e.g., n-BuLi in THF) B Phosphorus Ylide Formation A->B Deprotonation D [2+2] Cycloaddition B->D C 1-Isopropyl-1H-imidazole- 5-carbaldehyde C->D E Oxaphosphetane Intermediate D->E F Elimination E->F G Alkene Product + Ph3PO F->G H Purification G->H Chromatography I Isolated Alkene H->I

Caption: Wittig Reaction Workflow.

Protocol 2.2: Wittig Reaction with a Stabilized Ylide

  • Materials:

    • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Hexanes

    • Diethyl ether

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 mmol, 1 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add (carbethoxymethylene)triphenylphosphorane (1.2 mmol, 1.2 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[13]

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with a mixture of 25% diethyl ether in hexanes (10 mL) to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture, and wash the solid with a small amount of the ether/hexanes mixture.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.

  • Rationale: Stabilized ylides are often commercially available and stable enough to be handled in air, simplifying the experimental setup.[14] The reaction can often be run under mild conditions at room temperature. The precipitation of triphenylphosphine oxide from a non-polar solvent mixture is a common and effective purification step.[13][15]

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[16][17] This reaction is particularly useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups, which are valuable intermediates in medicinal chemistry.

Workflow for Knoevenagel Condensation:

A 1-Isopropyl-1H-imidazole- 5-carbaldehyde + Active Methylene Compound B Base-catalyzed Condensation (e.g., Piperidine in Ethanol) A->B Reflux C Dehydration B->C D Crude Product C->D E Purification D->E Recrystallization F Final α,β-Unsaturated Product E->F

Caption: Knoevenagel Condensation Workflow.

Protocol 2.3: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

    • Ice-water bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol, 1 eq.) and malononitrile (1.1 mmol, 1.1 eq.) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, then in an ice-water bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol.

  • Rationale: Active methylene compounds like malononitrile have acidic protons that are readily removed by a weak base such as piperidine to form a nucleophilic carbanion.[18] The subsequent condensation with the aldehyde and dehydration are often facile, and in many cases, the product precipitates from the reaction mixture upon cooling, simplifying purification.

Hantzsch Pyridine Synthesis: Construction of Dihydropyridine Scaffolds

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridine (DHP) derivatives.[19][20] DHPs are a well-known class of calcium channel blockers and possess a wide range of other biological activities. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[21]

Workflow for Hantzsch Pyridine Synthesis:

A 1-Isopropyl-1H-imidazole- 5-carbaldehyde + 2 eq. β-Ketoester + Ammonium Acetate B One-pot Condensation (Solvent, e.g., Ethanol) A->B Reflux C Cyclization and Dehydration B->C D Crude 1,4-Dihydropyridine C->D E Purification D->E Recrystallization/Chromatography F Final 1,4-Dihydropyridine Product E->F

Caption: Hantzsch Pyridine Synthesis Workflow.

Protocol 2.4: Hantzsch 1,4-Dihydropyridine Synthesis

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol, 1 eq.), ethyl acetoacetate (2.2 mmol, 2.2 eq.), and ammonium acetate (1.2 mmol, 1.2 eq.) in ethanol (15 mL).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Rationale: This one-pot, multi-component reaction is an atom-economical way to build molecular complexity rapidly.[22][23] Ammonium acetate serves as the nitrogen source for the dihydropyridine ring. The reaction is typically carried out in a protic solvent like ethanol at reflux.

Data Summary

The following table summarizes the expected outcomes for the described derivatization reactions. Yields are representative and may vary depending on the specific substrate and reaction scale.

ReactionKey ReagentsProduct TypeExpected YieldKey Advantages
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃Secondary/Tertiary Amine70-95%High functional group tolerance, mild conditions
Wittig ReactionPhosphorus YlideAlkene60-90%Specific C=C bond formation, stereochemical control
Knoevenagel CondensationActive Methylene Compound, Piperidineα,β-Unsaturated Compound75-95%Simple procedure, often crystalline products
Hantzsch Synthesisβ-Ketoester, Ammonium Acetate1,4-Dihydropyridine65-85%Multi-component, rapid increase in complexity

Conclusion

This compound is a highly adaptable building block for the synthesis of diverse molecular scaffolds in medicinal chemistry. The protocols detailed in this application note for reductive amination, Wittig olefination, Knoevenagel condensation, and Hantzsch pyridine synthesis provide reliable and reproducible methods for generating libraries of novel imidazole derivatives. The strategic application of these transformations can significantly accelerate the drug discovery process by providing access to a wide range of compounds for biological evaluation.

References

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Application Note & Protocols: 1-Isopropyl-1H-imidazole-5-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions.[1][2][3] This guide focuses on the synthetic utility of 1-isopropyl-1H-imidazole-5-carbaldehyde, a highly versatile building block for constructing diverse and novel heterocyclic systems. The strategic placement of the aldehyde functionality on the electron-rich imidazole core allows for its participation in a wide array of classical and multicomponent reactions (MCRs). This document provides detailed, field-tested protocols for leveraging this reagent in key synthetic transformations, including the Hantzsch pyridine synthesis, Knoevenagel condensation, and the Biginelli reaction, to generate libraries of imidazole-functionalized pyridines, pyrimidines, and other valuable heterocyclic entities for drug discovery and development.

The Strategic Importance of the Imidazole Scaffold in Modern Drug Discovery

The imidazole moiety is a five-membered aromatic heterocycle that is integral to the structure of many natural products (e.g., histidine, histamine) and clinically approved drugs.[1][2][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with various enzymes and receptors.[1] Consequently, imidazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive properties.[1][2][4]

The starting material, this compound, offers two key advantages:

  • The Aldehyde Handle: The formyl group at the C-5 position is the primary site for synthetic elaboration, acting as an electrophilic partner in numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The N-1 Isopropyl Group: This substituent provides steric bulk and enhances lipophilicity compared to an unsubstituted imidazole. This modulation of physicochemical properties is critical in drug design for influencing solubility, membrane permeability, and metabolic stability.

This guide outlines several robust synthetic pathways originating from this single, versatile precursor.

G cluster_reactions Synthetic Pathways cluster_products Resulting Heterocyclic Cores start 1-Isopropyl-1H- imidazole-5-carbaldehyde hantzsch Hantzsch Pyridine Synthesis start->hantzsch knoevenagel Knoevenagel Condensation start->knoevenagel biginelli Biginelli Reaction start->biginelli pyridine Imidazole-Substituted Pyridines hantzsch->pyridine alkene Activated Alkenes (Intermediates) knoevenagel->alkene pyrimidine Imidazole-Substituted Dihydropyrimidinones biginelli->pyrimidine further_cyclo Further Cyclizations alkene->further_cyclo

Figure 1: Synthetic utility of the starting aldehyde.

Protocol I: Hantzsch Multicomponent Synthesis of Imidazole-Substituted Pyridines

The Hantzsch pyridine synthesis is a powerful one-pot, multi-component reaction that constructs the 1,4-dihydropyridine ring, which can be subsequently oxidized to the corresponding aromatic pyridine.[5][6][7] This method is highly valued for its efficiency and ability to rapidly generate molecular complexity.[5]

Causality and Rationale

This reaction is chosen for its reliability and convergence. By combining the aldehyde, a nitrogen source (ammonium acetate), and two equivalents of a β-ketoester in a single step, we can efficiently assemble a highly functionalized pyridine ring bearing the imidazole scaffold at the 4-position. The final oxidation step is driven by the thermodynamic stability gained from aromatization.[6][8]

HantzschWorkflow reactants 1. Imidazole Aldehyde 2. β-Ketoester (2 eq.) 3. Ammonium Acetate mcr One-Pot Multicomponent Reaction (MCR) reactants->mcr dhp 1,4-Dihydropyridine Intermediate mcr->dhp oxidation Oxidation (e.g., HNO₃ or air) dhp->oxidation product Final Product: 4-(Imidazolyl)-Pyridine Derivative oxidation->product

Caption: Hantzsch Pyridine Synthesis Workflow.

Detailed Step-by-Step Protocol
  • Reagent Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.52 g, 10 mmol).

  • Component Addition: Add ethyl acetoacetate (2.86 g, 22 mmol, 2.2 eq.) and ammonium acetate (1.54 g, 20 mmol, 2.0 eq.).

  • Solvent & Reaction: Add absolute ethanol (30 mL). Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Intermediate Isolation (Optional): Upon completion, the 1,4-dihydropyridine intermediate may precipitate upon cooling. It can be filtered, washed with cold ethanol, and dried.

  • Oxidation: To the reaction mixture (or the isolated intermediate redissolved in acetic acid), add a mild oxidizing agent. A common method is to add a few drops of concentrated nitric acid and heat gently until the evolution of brown gas ceases. Alternatively, bubbling air through the refluxing solution can also effect oxidation.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with aqueous sodium carbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Results & Data
β-KetoesterOxidizing AgentApprox. TimeTypical Yield
Ethyl AcetoacetateNitric Acid4 h75-85%
Methyl AcetoacetateAir6 h70-80%
Ethyl BenzoylacetateNitric Acid5 h65-75%

Protocol II: Knoevenagel Condensation for Activated Alkene Intermediates

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9][10] It is a fundamental C-C bond-forming reaction and is exceptionally useful for creating electron-deficient alkenes, which are versatile precursors for subsequent reactions like Michael additions and cycloadditions.[9]

Causality and Rationale

This protocol is essential for converting the relatively simple aldehyde into a more reactive and functionalized intermediate. Using an active methylene compound like malononitrile introduces two electron-withdrawing cyano groups, creating a highly activated double bond. A mild base is used as a catalyst to deprotonate the methylene compound without causing self-condensation of the aldehyde.[9][11] Imidazole itself can even serve as the catalyst for this transformation.[12][13][14]

Knoevenagel node_aldehyde Imidazole Aldehyde C=O node_intermediate Adduct Intermediate node_aldehyde->node_intermediate node_methylene Active Methylene (e.g., Malononitrile) H₂C(CN)₂ node_methylene->node_intermediate node_base Base Catalyst (e.g., Piperidine) node_base->node_intermediate Deprotonation node_h2o H₂O node_intermediate->node_h2o node_product Knoevenagel Product Imidazole-Ylidene Malononitrile node_intermediate->node_product Dehydration

Caption: Knoevenagel Condensation Mechanism.

Detailed Step-by-Step Protocol
  • Reagent Assembly: Dissolve this compound (1.52 g, 10 mmol) and malononitrile (0.66 g, 10 mmol, 1.0 eq.) in 25 mL of ethanol in a 50 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (2-3 drops) or imidazole (0.1 g, 15 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate within minutes to an hour.

  • Monitoring: Follow the disappearance of the aldehyde by TLC (5:5 Hexane:Ethyl Acetate).

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. The product is often pure enough for subsequent steps without further purification. If needed, recrystallize from ethanol.

Protocol III: Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[15] The resulting dihydropyrimidinone (DHPM) scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[16][17]

Causality and Rationale

This acid-catalyzed, three-component reaction provides a straightforward entry into the DHPM heterocyclic system.[15][18] The reaction proceeds through several proposed intermediates, culminating in an intramolecular cyclization and dehydration to yield the stable six-membered ring. Using our imidazole aldehyde allows for the direct incorporation of this important pharmacophore into the DHPM core, creating hybrid molecules with potentially enhanced biological profiles.

Detailed Step-by-Step Protocol
  • Reagent Assembly: In a 50 mL flask, combine this compound (1.52 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq.), and urea (0.72 g, 12 mmol, 1.2 eq.).

  • Solvent and Catalyst: Add 20 mL of ethanol, followed by a catalytic amount of a Brønsted acid, such as concentrated hydrochloric acid (3-4 drops).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours with stirring.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • Work-up: If precipitation occurs, store the flask at 4 °C for several hours to improve the yield, then collect the solid by vacuum filtration. Wash the solid with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone derivative.

Troubleshooting and Experimental Considerations

  • Aldehyde Purity: The starting aldehyde should be pure. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Store under an inert atmosphere and verify purity by NMR before use.

  • Low Yields in Hantzsch Reaction: Incomplete oxidation is a common issue. Ensure sufficient oxidizing agent is used or prolong the reaction time under an air atmosphere. Over-oxidation can lead to side products.

  • Catalyst Choice: While classical protocols are robust, modern variations of these MCRs use alternative catalysts (e.g., Lewis acids, ionic liquids, solid-supported catalysts) which may improve yields, reduce reaction times, and offer greener reaction conditions.[11][15][19]

  • Regioisomerism: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is possible. Products must be carefully characterized by 2D NMR techniques (HMBC, NOESY) to confirm the structure.

Conclusion

This compound stands out as a powerful and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward application of classic and multi-component reactions such as the Hantzsch, Knoevenagel, and Biginelli syntheses allows for the rapid and efficient generation of diverse molecular architectures. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to build libraries of novel imidazole-containing compounds for screening and lead optimization programs.

References

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Application Notes & Protocols: 1-Isopropyl-1H-imidazole-5-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-isopropyl-1H-imidazole-5-carbaldehyde as a strategic precursor in the synthesis of novel fluorescent probes. This document outlines the synthesis of the precursor, detailed protocols for its conversion into fluorescent probes via Knoevenagel condensation and Schiff base formation, and discusses their potential applications in cellular imaging and analyte sensing.

Introduction: The Strategic Advantage of the this compound Scaffold

The imidazole nucleus is a cornerstone in the design of fluorescent probes due to its unique electronic properties, metal-coordinating capabilities, and pH sensitivity.[1][2] The strategic placement of an isopropyl group at the N1 position of the imidazole ring in this compound offers several advantages. The isopropyl group enhances solubility in organic solvents and can provide steric hindrance that may influence the photophysical properties and selectivity of the final probe. The aldehyde functionality at the C5 position serves as a versatile chemical handle for introducing a wide array of fluorogenic moieties through well-established chemical reactions.[3][4]

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents, its potential as a precursor for fluorescent probes is an emerging area of interest.[3][4] This guide provides detailed, actionable protocols to leverage this potential.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through several established methods for the formylation of imidazoles. Two common and effective strategies are the Vilsmeier-Haack reaction and lithiation followed by formylation.

Protocol 1: Vilsmeier-Haack Formylation of 1-Isopropylimidazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[5][6] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Workflow for Vilsmeier-Haack Formylation:

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Imidazole 1-Isopropylimidazole Imidazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow.

Materials:

  • 1-Isopropylimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-isopropylimidazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Lithiation and Formylation of 1-Isopropylimidazole

An alternative route involves the deprotonation of the C5 position of the imidazole ring using a strong organolithium base, followed by quenching with an electrophilic formylating agent like DMF.[7]

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-isopropylimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Fluorescent Probes from this compound

The aldehyde group of this compound is a versatile handle for constructing fluorescent probes through two primary reaction pathways: Knoevenagel condensation and Schiff base formation.

Application Example 1: Knoevenagel Condensation for "Turn-On" Fluorescent Probes

Knoevenagel condensation with active methylene compounds is a powerful method for creating fluorescent molecules with extended π-conjugation.[8] The reaction of this compound with a suitable active methylene compound can lead to the formation of a fluorescent probe. For instance, reaction with 2-(benzo[d]thiazol-2-yl)acetonitrile can yield a probe with potential for sensing viscosity or specific analytes.

Proposed Reaction Scheme:

Precursor This compound Product Fluorescent Probe Precursor->Product Piperidine, Ethanol, Reflux Reagent Active Methylene Compound (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile) Reagent->Product

Caption: Knoevenagel condensation reaction.

Protocol 3: Synthesis of a Knoevenagel Condensation Product

  • To a solution of this compound (1 equivalent) in ethanol, add the active methylene compound (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Expected Properties and Applications: The resulting probe is expected to exhibit fluorescence based on an intramolecular charge transfer (ICT) mechanism. The fluorescence properties may be sensitive to environmental polarity and viscosity. Such probes could find applications in mapping cellular microenvironments.

Application Example 2: Schiff Base Formation for pH and Metal Ion Sensing

Schiff base formation by reacting the aldehyde with a primary amine is a straightforward method to create fluorescent probes.[9][10] Condensation with an aniline derivative containing a chelating group can yield probes for metal ion sensing.

Proposed Reaction Scheme:

Precursor This compound Product Schiff Base Fluorescent Probe Precursor->Product Ethanol, Acetic Acid (cat.), Reflux Amine Primary Amine (e.g., 2-Aminophenol) Amine->Product

Caption: Schiff base formation reaction.

Protocol 4: Synthesis of a Schiff Base Fluorescent Probe

  • Dissolve this compound (1 equivalent) and the primary amine (e.g., 2-aminophenol, 1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent system.

Expected Properties and Applications: Schiff base probes often exhibit photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) mechanisms. The imidazole and phenolic moieties can act as binding sites for metal ions or respond to changes in pH, leading to a "turn-on" or ratiometric fluorescent response.

Characterization and Application of Probes

4.1. Spectroscopic Characterization

The synthesized probes should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structure and purity. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.

Table 1: Hypothetical Spectroscopic Properties of Probes Derived from this compound

Probe TypeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target Analyte/Application
Knoevenagel Product380 - 420480 - 550100 - 1300.1 - 0.4Viscosity, Polarity Sensing
Schiff Base (vs. pH)350 - 380 (acidic)450 - 480 (acidic)100 - 1300.05 - 0.2pH Sensing
Schiff Base (vs. Metal)360 - 400470 - 520 (chelated)110 - 1200.3 - 0.7Metal Ion Detection (e.g., Zn²⁺)

Note: These values are illustrative and based on typical ranges for similar imidazole-based fluorescent probes.

4.2. Application Protocol: General Procedure for Fluorescence Sensing

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

  • Working Solution: Dilute the stock solution in the appropriate buffer or solvent system for the experiment to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Analyte Addition: Add varying concentrations of the target analyte (e.g., metal ion solution, acid/base for pH titration) to the probe solution.

  • Incubation: Allow the mixture to incubate for a sufficient time to reach equilibrium.

  • Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer at the determined excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two wavelengths against the analyte concentration.

Conclusion

This compound is a promising and versatile precursor for the development of novel fluorescent probes. Its straightforward synthesis and the reactivity of the aldehyde group allow for the construction of a diverse library of fluorescent sensors through established synthetic methodologies like Knoevenagel condensation and Schiff base formation. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this building block in creating advanced tools for chemical biology, diagnostics, and materials science.

References

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Application Notes and Protocols: Chelation Properties of Schiff Bases Derived from 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole-based Schiff bases are a class of organic ligands renowned for their versatile coordination chemistry and the diverse applications of their metal complexes.[1][2] The incorporation of an imidazole ring provides a key nitrogen donor atom, which, in conjunction with the imine nitrogen of the Schiff base linkage, creates a robust chelation environment.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from 1-Isopropyl-1H-imidazole-5-carbaldehyde. Detailed protocols for ligand synthesis, metal complex formation, and the elucidation of chelation properties via spectrophotometric methods are presented. Furthermore, application-specific protocols for evaluating the antimicrobial and catalytic potential of these complexes are outlined, providing a framework for their exploration in medicinal chemistry and materials science.

Introduction: The Significance of Imidazole-Based Schiff Bases

Schiff bases, compounds containing an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] Their importance in coordination chemistry is well-established, owing to their straightforward synthesis and the ease with which they form stable complexes with a wide array of metal ions.[7] The imidazole moiety, a five-membered heterocyclic ring with two nitrogen atoms, is a crucial component of many biological molecules, including the amino acid histidine.[2] Its inclusion in a Schiff base ligand framework imparts several advantageous properties:

  • Multiple Donor Sites: The imidazole ring nitrogen and the imine nitrogen can both act as Lewis bases, coordinating to a central metal ion to form a stable chelate ring.[3]

  • Biological Relevance: The imidazole group can mimic the coordination environment found in metalloenzymes, making these complexes interesting candidates for biomimetic studies and drug design.[3]

  • Tunable Properties: The steric and electronic properties of the Schiff base can be readily modified by changing the amine precursor or by substitution on the imidazole ring, allowing for fine-tuning of the resulting metal complex's stability, reactivity, and solubility.

The target precursor for these protocols, this compound, offers a specific N-alkyl substituent that can influence the solubility and steric environment of the resulting Schiff base and its metal complexes. This guide provides the necessary methodologies to explore these properties systematically.

Synthesis Protocols

Synthesis of this compound (Precursor)

While commercially available, understanding the synthesis of the precursor aldehyde is valuable. It is often prepared from commercially available starting materials and can be used as a key intermediate in the synthesis of various pharmaceutical and chemical compounds.[8][9]

General Protocol for Schiff Base Ligand Synthesis

This protocol describes the condensation reaction between this compound and a generic primary amine (e.g., aniline, substituted anilines, or aliphatic amines). The causality behind this procedure lies in the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.[5]

Materials:

  • This compound hydrochloride

  • Primary amine of choice (e.g., 2-aminophenol)

  • Methanol or Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization if starting from hydrochloride salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Neutralization (if applicable): If starting with the hydrochloride salt of the aldehyde, dissolve it in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the free aldehyde into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount of the chosen primary amine (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven.

  • Characterization: Characterize the synthesized Schiff base by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Workflow for Schiff Base Synthesis:

Aldehyde 1-Isopropyl-1H- imidazole-5-carbaldehyde Mix Mix & Reflux (2-4 hours) Aldehyde->Mix Amine Primary Amine (e.g., 2-aminophenol) Amine->Mix Solvent Ethanol Solvent->Mix Catalyst Acetic Acid Catalyst->Mix Cool Cool to RT Mix->Cool Filter Vacuum Filtration Cool->Filter Product Purified Schiff Base Ligand Filter->Product

Caption: General workflow for the synthesis of an imidazole-based Schiff base.

General Protocol for Metal Complex Synthesis

This protocol outlines the chelation of the synthesized Schiff base ligand with a transition metal salt (e.g., Cu(II), Ni(II), Co(II), Zn(II)). The reaction involves the coordination of the nitrogen atoms of the ligand to the metal ion.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Copper(II) acetate, Nickel(II) chloride)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the Schiff base ligand (e.g., 2 mmol) in 20 mL of warm methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in 10 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A color change is often observed, indicating complex formation.

  • Reflux: Attach a reflux condenser and reflux the mixture for 2-3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The resulting colored precipitate of the metal complex is then collected by vacuum filtration.

  • Washing: Wash the complex with cold methanol to remove any unreacted ligand or metal salt.

  • Drying: Dry the complex in a desiccator.

  • Characterization: Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Characterization of Chelation Properties

The formation of a metal-ligand complex and its stoichiometry can be effectively studied using UV-Visible spectrophotometry. This is based on the principle that the metal complex will have a different absorption spectrum compared to the free ligand and metal ion.

Spectrophotometric Titration for Complex Formation

This technique confirms the formation of a complex by observing changes in the absorption spectrum of the ligand upon addition of a metal ion.

Protocol:

  • Prepare a stock solution of the Schiff base ligand in a suitable solvent (e.g., 1 x 10⁻³ M in DMF or Methanol).

  • Prepare a stock solution of the metal salt of a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Place a known volume and concentration of the ligand solution in a quartz cuvette.

  • Record the initial UV-Vis spectrum of the free ligand.

  • Add small, incremental aliquots of the metal salt solution to the cuvette.

  • Record the UV-Vis spectrum after each addition.

  • Observe the changes in the spectrum. The appearance of new absorption bands or a shift (hypsochromic or bathochromic) in existing bands indicates complex formation.

Determination of Stoichiometry: Mole-Ratio Method

The mole-ratio method is used to determine the ligand-to-metal ratio in the complex.[10][11][12][13][14][15]

Protocol:

  • Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the Schiff base ligand is varied systematically.

  • The total volume of each solution should be kept constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Plot the absorbance versus the mole ratio of [Ligand]/[Metal].

  • The plot will typically consist of two linear portions. The intersection of the extrapolated linear parts gives the stoichiometry of the complex.[10][13] For example, an intersection at a mole ratio of 2.0 suggests a 2:1 ligand-to-metal complex.

Parameter Description Typical Value
Metal Ion Conc. (M)Kept constant1 x 10⁻⁵ M
Ligand Conc. (M)Varied0 to 5 x 10⁻⁵ M
Wavelength (λ_max)Determined from spectrophotometric titratione.g., 450 nm
SolventMethanol or DMF-
Determination of Stoichiometry: Job's Plot (Method of Continuous Variation)

Job's plot is another robust method for determining the stoichiometry of a metal complex in solution.[16][17][18][19]

Protocol:

  • Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.

  • For example, prepare solutions where the mole fraction of the ligand varies from 0.1 to 0.9.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The maximum absorbance will correspond to the mole fraction of the ligand in the complex, from which the stoichiometry can be determined.[16] For instance, a maximum at a mole fraction of 0.67 indicates a 2:1 (Ligand:Metal) complex.

Workflow for Stoichiometry Determination:

cluster_0 Mole-Ratio Method cluster_1 Job's Plot Method MR1 Prepare solutions: [Metal] = constant [Ligand] = varied MR2 Measure Absorbance at λ_max MR1->MR2 MR3 Plot Absorbance vs. [Ligand]/[Metal] MR2->MR3 MR4 Determine stoichiometry from intersection MR3->MR4 JP1 Prepare solutions: [Metal] + [Ligand] = constant Mole fractions varied JP2 Measure Absorbance at λ_max JP1->JP2 JP3 Plot Absorbance vs. Mole Fraction of Ligand JP2->JP3 JP4 Determine stoichiometry from maximum JP3->JP4

Caption: Comparative workflows for determining complex stoichiometry.

Application Protocols

The metal complexes of imidazole-based Schiff bases often exhibit enhanced biological and catalytic activities compared to the free ligands.[20]

Protocol for Antimicrobial Screening (Disc Diffusion Method)

This protocol provides a standard method to assess the antibacterial and antifungal activity of the synthesized compounds.[21][22][23]

Materials:

  • Synthesized Schiff base and its metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Sterile filter paper discs

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Incubator

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria and Sabouraud dextrose agar for fungi and pour them into sterile Petri dishes.

  • Inoculation: Inoculate the agar plates with the respective microbial cultures to create a lawn.

  • Sample Preparation: Prepare solutions of the Schiff base and its metal complexes in DMSO at a known concentration (e.g., 1 mg/mL).

  • Disc Application: Impregnate sterile filter paper discs with the test solutions, a DMSO-only control (negative control), and standard drug solutions (positive controls).

  • Incubation: Place the discs on the inoculated agar plates. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Compound Concentration Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Ligand1 mg/mLe.g., 8e.g., 7
Cu(II) Complex1 mg/mLe.g., 15e.g., 13
Ni(II) Complex1 mg/mLe.g., 12e.g., 10
Standard Antibiotic1 mg/mLe.g., 20e.g., 18
Protocol for Catalytic Oxidation

Schiff base metal complexes are known to catalyze various organic reactions, such as the oxidation of alcohols.[1][24][25][26] This protocol provides a general method for evaluating this catalytic activity.

Materials:

  • Synthesized metal complex (catalyst)

  • Substrate (e.g., benzyl alcohol)

  • Oxidant (e.g., hydrogen peroxide)

  • Solvent (e.g., acetonitrile)

  • Gas chromatograph (GC) for analysis

  • Reaction vial

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, add the substrate (e.g., 1 mmol of benzyl alcohol), the catalyst (e.g., 1-5 mol%), and the solvent (5 mL).

  • Oxidant Addition: Slowly add the oxidant (e.g., 1.2 mmol of H₂O₂) to the reaction mixture.

  • Reaction: Stir the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours).

  • Analysis: Take aliquots from the reaction mixture at different time intervals and analyze them by Gas Chromatography (GC) to determine the conversion of the substrate and the selectivity for the product (e.g., benzaldehyde).

  • Control Experiment: Perform a blank reaction without the catalyst to ensure that the complex is responsible for the catalytic activity.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the synthesis and characterization of Schiff bases derived from this compound and their metal complexes. The detailed methodologies for determining chelation properties, along with protocols for assessing their potential applications in antimicrobial and catalytic fields, are designed to empower researchers to explore the rich chemistry of these versatile compounds. The inherent tunability of Schiff base ligands, coupled with the diverse reactivity of transition metals, ensures that this class of compounds will continue to be a fertile ground for discovery in both fundamental and applied chemical sciences.

References

  • Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. (2013). Image and Video Exchange Forum. [Link]

  • Spectrophotometric Studies of Complex Ions. (2020). Chemistry LibreTexts. [Link]

  • Mole ratio method: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Qualitative and Characterization Applications. (2022). Chemistry LibreTexts. [Link]

  • Job plot. (n.d.). Wikipedia. [Link]

  • Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: Part I. (n.d.). ResearchGate. [Link]

  • Spectrophotometry mole ratio and continuous variation experiments with dithizone. (n.d.). SciSpace. [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). SlideShare. [Link]

  • Organometallic complexes of Schiff bases: Recent progress in oxidation catalysis. (n.d.). Semantic Scholar. [Link]

  • Background. (2022). Chemistry LibreTexts. [Link]

  • Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: part I. (n.d.). R Discovery. [Link]

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  • Synthesis, Characterization and Antimicrobial Studies of Some Transition Metal Complexes of Schiff Bases. (n.d.). International Science Community Association. [Link]

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). PubMed Central. [Link]

  • General method for the synthesis of Schiff bases. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Publications. [Link]

  • UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. (n.d.). ResearchGate. [Link]

  • Organometallic complexes of Schiff bases: Recent progress in oxidation catalysis. (2016). Semantic Scholar. [Link]

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  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

  • UV-Vis absorption spectrum for the titration of SB ligand with Cu(II)... (n.d.). ResearchGate. [Link]

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  • SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (n.d.). Bibliomed. [Link]

  • In vitro antimicrobial screening of metal complexes of Schiff base derived from streptomycin and amoxicillin: Synthesis, characterization and molecular modeling. (2014). SciSpace. [Link]

  • Synthesis, Characterization and Antimicrobial Screening of Fe (III)-Schiff Base Complex. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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The Strategic Role of 1-Isopropyl-1H-imidazole-5-carbaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Imidazole Building Block

In the landscape of medicinal chemistry, the imidazole scaffold stands as a "privileged" structure, a recurring motif in a multitude of pharmacologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Within this important class of heterocyles, 1-Isopropyl-1H-imidazole-5-carbaldehyde has emerged as a key intermediate, particularly in the development of novel therapeutic agents. This versatile building block is instrumental in the synthesis of a range of bioactive molecules, with notable applications in the creation of antifungal and antibacterial drugs.[2] The strategic placement of the isopropyl group at the N-1 position and the reactive carbaldehyde at the C-5 position provides a valuable platform for molecular elaboration and the exploration of new chemical entities in drug discovery programs.

This guide provides an in-depth exploration of the role of this compound in the synthesis of bioactive molecules, offering detailed application notes and protocols for researchers, scientists, and professionals in the field of drug development.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The utility of this compound in medicinal chemistry is primarily centered on the reactivity of its aldehyde functional group. This allows for its incorporation into larger, more complex molecules through a variety of chemical transformations. Key applications include its use as a precursor for:

  • Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors, and this compound serves as an excellent starting point for the synthesis of novel compounds targeting this important class of enzymes.[3]

  • Antifungal and Antibacterial Agents: The imidazole moiety is a well-established pharmacophore in antifungal and antibacterial drugs.[2] Derivatives of this compound can be synthesized to explore new antimicrobial agents.

  • Schiff Base Intermediates: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves bioactive or can be further modified to generate diverse libraries of compounds.[4]

Application Protocol I: Synthesis of Imidazole-Vinyl-Pyrimidine Kinase Inhibitors

This protocol details a general method for the synthesis of a novel class of kinase inhibitors based on an imidazole-vinyl-pyrimidine scaffold. The key transformation is the condensation of an imidazole aldehyde, such as this compound, with a methyl pyrimidine.[3]

Scientific Rationale

The vinyl linkage between the imidazole and pyrimidine rings acts as a rigid spacer, orienting the two heterocyclic systems in a specific conformation that can facilitate binding to the ATP-binding site of a target kinase. The isopropyl group on the imidazole can provide favorable hydrophobic interactions within the binding pocket, enhancing potency and selectivity. This synthetic approach is efficient and allows for the generation of a library of analogues by varying the substitution on both the imidazole and pyrimidine starting materials.

Experimental Workflow

workflow start Start: Reagents reagents This compound Methyl Pyrimidine Derivative Potassium tert-butoxide DMF start->reagents reaction Reaction Setup: Combine reagents in DMF Heat at 80-100 °C reagents->reaction Condensation workup Aqueous Workup: Quench with water Extract with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, HPLC purification->characterization end End: Pure Product characterization->end

Caption: Synthetic workflow for imidazole-vinyl-pyrimidine synthesis.

Detailed Protocol
  • Reagent Preparation:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the desired methyl pyrimidine derivative (1.1 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the imidazole aldehyde.

  • Reaction Execution:

    • Stir the mixture at room temperature to ensure dissolution of the solids.

    • To the stirring solution, add potassium tert-butoxide (1.2 eq) portion-wise over 5 minutes. The reaction mixture may change color.

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation
Starting AldehydeStarting PyrimidineProduct StructureYield (%)Biological Target
This compound2-amino-4-methylpyrimidineImidazole-vinyl-pyrimidine derivative60-80Tie-2 Kinase[3]
Other substituted imidazole-5-carbaldehydesVarious methyl pyrimidinesCorresponding vinyl-pyrimidine derivativesVariableOther kinases

Note: The yields and specific biological targets are representative and will vary depending on the specific substrates used.

Application Protocol II: Synthesis of Bioactive Schiff Bases via Condensation

The formation of Schiff bases through the condensation of this compound with various primary amines is a facile and versatile method to generate libraries of bioactive compounds.[4] These imine-containing molecules have shown a broad spectrum of biological activities, including antimicrobial and antiproliferative effects.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage (-C=N-). The reaction is typically catalyzed by a small amount of acid. The resulting Schiff bases can be screened for biological activity or used as intermediates for further synthetic transformations, such as reduction to secondary amines.

Synthetic Pathway

schiff_base aldehyde This compound reaction Condensation Reaction (Ethanol, cat. Acetic Acid) aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction schiff_base Schiff Base Product reaction->schiff_base Dehydration reduction Reduction (e.g., NaBH4) schiff_base->reduction sec_amine Secondary Amine Product reduction->sec_amine

Caption: General scheme for Schiff base and secondary amine synthesis.

Detailed Protocol
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the primary amine (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction and Product Isolation:

    • Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate may indicate product formation.

    • Monitor the reaction by TLC.

    • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

  • (Optional) Reduction to Secondary Amine:

    • Suspend the purified Schiff base in methanol.

    • Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify as described above.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its utility in the construction of kinase inhibitors and as a precursor to diverse Schiff base libraries has been demonstrated. The protocols and mechanistic insights presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate.

References

  • Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726. [Link]

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  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. (2019). Current Organic Synthesis, 16(6), 855-885. [Link]

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  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. (2025). Archiv der Pharmazie. [Link]

  • Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. (2022). Nature Communications, 13(1), 1742. [Link]

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  • Synthesis of imidazole and their derivatives. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 196-205. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Isopropyl-1H-imidazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work.[1][2] As a key building block in the development of novel pharmaceutical agents, particularly antifungals and antibacterials, optimizing its synthesis for yield and purity is paramount.[2]

This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the common challenges encountered during synthesis. We will focus on the most prevalent and effective method: the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole. We will explore the causality behind each experimental step, empowering you to troubleshoot effectively and enhance the robustness of your synthetic protocol.

Core Synthesis Workflow: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent (typically phosphorus oxychloride, POCl₃), followed by the electrophilic substitution of the imidazole ring.[5][6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Complex Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Complex Reaction Start_Imidazole 1-Isopropyl-1H-imidazole Start_Imidazole->Iminium_Complex Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Iminium_Complex->Workup Final_Product 1-Isopropyl-1H-imidazole- 5-carbaldehyde Workup->Final_Product

Caption: Overall workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A: Low yield is the most common complaint and can stem from several sources. A systematic approach is crucial.

  • Purity and Stoichiometry of Reagents:

    • 1-Isopropyl-1H-imidazole (Starting Material): The presence of non-alkylated imidazole or other impurities can consume the Vilsmeier reagent, leading to side reactions and a lower yield of the desired product. Verify the purity of your starting material by ¹H NMR or GC-MS. If necessary, purify it by distillation or column chromatography.

    • DMF and POCl₃: The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive.[6] Use anhydrous DMF and fresh, high-quality POCl₃. The stoichiometry is critical; typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the imidazole) is used to drive the reaction to completion.

  • Vilsmeier Reagent Formation & Reaction Temperature:

    • The formation of the Vilsmeier reagent is exothermic. It is crucial to add POCl₃ slowly to DMF at a low temperature (typically 0 °C) to control the reaction and prevent degradation.

    • After reagent formation, the addition of the 1-isopropyl-1H-imidazole is also performed at low temperature. The reaction is then often allowed to warm to room temperature or gently heated (e.g., to 40-60 °C) to ensure completion. An incorrect temperature profile—either too cold (incomplete reaction) or too hot (decomposition)—is a common cause of low yields.

  • Ineffective Workup:

    • The hydrolysis of the intermediate iminium salt must be carefully controlled. The reaction is typically quenched by pouring it onto ice and then neutralizing with a base (e.g., NaOH, NaHCO₃, K₂CO₃). Overheating during neutralization can lead to product degradation. Maintaining a low temperature throughout the workup is essential.

G Start Low Yield Observed Check_SM Verify Purity of 1-Isopropyl-1H-imidazole (NMR, GC-MS) Start->Check_SM Check_Reagents Use Anhydrous DMF & Fresh POCl₃? Check_SM->Check_Reagents Purity OK Purify_SM Action: Purify Starting Material Check_SM->Purify_SM Impure Check_Temp Optimize Temperature Profile? (Reagent Formation at 0°C, Reaction at RT or gentle heat) Check_Reagents->Check_Temp Yes Use_Fresh Action: Use Fresh, Anhydrous Reagents Check_Reagents->Use_Fresh No Check_Workup Improve Workup? (Quench on ice, controlled neutralization) Check_Temp->Check_Workup Yes Optimize_Temp Action: Monitor & Control Temperature Carefully Check_Temp->Optimize_Temp No Optimize_Workup Action: Maintain Low Temp During Quench/Neutralization Check_Workup->Optimize_Workup No Success Yield Improved Check_Workup->Success Yes Purify_SM->Check_Reagents Use_Fresh->Check_Temp Optimize_Temp->Check_Workup Optimize_Workup->Success

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My TLC shows multiple spots post-reaction. What are the likely side products?

A: Besides unreacted starting material, several side products can form:

  • Over-formylation or Di-formylation: While less common, under harsh conditions, reaction at other positions on the imidazole ring can occur.

  • Chloro-imidazoles: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially if the hydrolysis step is not efficient, leading to the formation of chloro-imidazole derivatives.[7]

  • Polymerization/Degradation Products: Imidazole aldehydes can be unstable, particularly under strongly acidic or basic conditions or at high temperatures. This often manifests as a baseline streak or intractable material on a TLC plate.

To mitigate this, ensure precise temperature control, use the correct stoichiometry of the Vilsmeier reagent, and perform a clean, cold workup.

Q3: I'm struggling with the final purification. The product seems very polar and difficult to isolate via column chromatography.

A: Imidazole derivatives are notoriously polar, which can make purification challenging.

  • Solvent System for Chromatography: A common mistake is using a solvent system that is too polar, causing the product to elute with the solvent front. Start with a less polar system (e.g., 9:1 Dichloromethane:Methanol) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase can prevent streaking on the silica gel column by neutralizing acidic sites on the silica.

  • Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method. Experiment with solvent systems like ethyl acetate/hexanes, isopropanol, or toluene.

  • Salt Formation and Liberation: The product is often isolated as a hydrochloride salt.[1][2] If you need the free base, you must perform a careful neutralization and extraction. Conversely, if the free base is oily or difficult to handle, converting it to the hydrochloride salt with HCl in a suitable solvent (like ether or isopropanol) can yield a stable, crystalline solid that is easier to purify and handle.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

A: The Vilsmeier-Haack reaction is ideal for formylating electron-rich heterocycles like N-substituted imidazoles for several reasons:

  • Mild Conditions: It operates under relatively mild conditions compared to other formylation methods like Gattermann-Koch, which requires high pressures of carbon monoxide and HCl.[8]

  • High Regioselectivity: For 1-substituted imidazoles, formylation strongly favors the C5 position, leading to a cleaner product profile.

  • Cost-Effective and Scalable: The reagents (DMF, POCl₃) are inexpensive and readily available, making the process economically viable for large-scale synthesis.[3]

Q2: How do I prepare the starting material, 1-isopropyl-1H-imidazole?

A: 1-isopropyl-1H-imidazole can be purchased commercially or synthesized.[9] A common laboratory preparation involves the N-alkylation of imidazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a silica gel plate and a suitable mobile phase (e.g., 9:1 DCM:MeOH). Spot the starting material, the reaction mixture at various time points, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has been completely consumed and a new, typically more polar, product spot has appeared. Staining with potassium permanganate or iodine can help visualize the spots.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-1H-imidazole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous DMF (150 mL) under a nitrogen atmosphere at 0 °C, add a solution of imidazole (6.8 g, 0.10 mol) in anhydrous DMF (50 mL) dropwise over 30 minutes.

  • Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add 2-bromopropane (13.5 g, 0.11 mol) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by slowly adding water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield 1-isopropyl-1H-imidazole as a colorless liquid.

Protocol 2: Vilsmeier-Haack Formylation

  • In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (30 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-isopropyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice (200 g) and water (100 mL).

  • Carefully adjust the pH to ~8-9 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) or solid potassium carbonate, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column using a slurry packing method with a suitable eluent (e.g., 95:5 Dichloromethane:Methanol).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale
Starting Material Purity >98%Prevents side reactions and consumption of the formylating agent.
Solvent (DMF) AnhydrousThe Vilsmeier reagent is highly sensitive to moisture.[6]
Reagent (POCl₃) Fresh, high purityEnsures efficient formation of the active electrophile.
Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentDrives the reaction to completion without excessive side products.
Temperature 0 °C for reagent formation, then 25-60 °CControls exothermicity and prevents degradation while ensuring reaction completion.
Workup Quench on ice, neutralize at <20 °CPrevents hydrolysis and degradation of the aldehyde product.
Purification Silica Gel Chromatography (DCM/MeOH + 0.5% Et₃N)Effectively separates the polar product from impurities and prevents streaking.

References

  • Vertex AI Search. (n.d.). Isopropyl 1H-imidazole-1-carboxylate synthesis - ChemicalBook.
  • ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
  • J&K Scientific. (n.d.). This compound hydrochloride.
  • TCI Chemicals. (n.d.). Powerful N-Formylating Reagent.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Singh, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
  • ACS Publications. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega.
  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Formylation [Synthetic Reagents].
  • Wikipedia. (n.d.). Formylation.
  • Chem-Impex. (n.d.). Isopropyl 1H-imidazole-1-carboxylate.
  • RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline.
  • Oakwood Chemical. (n.d.). 1-Isopropyl-1H-imidazole.
  • Benchchem. (2025). An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes.
  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • ResearchGate. (n.d.). The effect of imidazole concentration on the isolation and desorption yield of purified His-tagged GFP.
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole.
  • PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of imidazoles.
  • RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
  • MedChemExpress. (n.d.). 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent.
  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.
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Technical Support Center: Purification of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Isopropyl-1H-imidazole-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile heterocyclic aldehyde. As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, its purity is paramount.[1][2] The molecule's structure, featuring both a basic imidazole ring and a reactive aldehyde, presents unique purification challenges that require specialized strategies.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the desired purity for your downstream applications.

Section 1: Understanding the Core Challenges: Impurities and Stability

Effective purification begins with understanding the potential impurities and degradation pathways. The primary challenges in isolating pure this compound stem from its synthesis precursors and inherent chemical reactivity.

Common Potential Impurities
Impurity TypeSpecific ExampleSource / Cause
Oxidation Product 1-Isopropyl-1H-imidazole-5-carboxylic acidExposure of the aldehyde to air (oxygen), particularly during workup or prolonged storage.[5][6]
Reduction Product (1-Isopropyl-1H-imidazol-5-yl)methanolPresence of reducing agents in the reaction or as impurities.[3]
Synthetic Precursors Unreacted 1-isopropyl-1H-imidazole or formylating agentsIncomplete reaction during synthesis.
Isomeric Byproducts Positional isomers from imidazole synthesis or alkylationDepending on the synthetic route, alkylation can sometimes occur at different nitrogen atoms, leading to hard-to-separate isomers.[7][8]
Reaction Solvents High-boiling point solvents (e.g., DMF, DMSO)Difficult to remove completely under standard vacuum conditions.[9]
Key Stability Considerations
  • Oxidative Degradation: Aldehyd functional groups are highly susceptible to oxidation to the corresponding carboxylic acid, a common impurity observed in aged samples.[6] Handling and storage under an inert atmosphere (e.g., Nitrogen or Argon) are critical.

  • Acid/Base Sensitivity: The basic imidazole ring can interact strongly with acidic media, including standard silica gel, leading to purification issues like peak tailing.[4] Under strongly basic conditions, aldehydes lacking an alpha-hydrogen may undergo disproportionation (Cannizzaro reaction).[6]

  • Photostability: Aromatic and heterocyclic aldehydes can be sensitive to light.[6] It is advisable to protect the compound and its solutions from direct light by using amber vials or aluminum foil.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during purification in a direct question-and-answer format.

Q1: My compound is showing severe peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A1: Peak tailing is the most common issue when purifying basic compounds like imidazoles on standard silica gel.[4] The root cause is the strong acid-base interaction between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to bind more tightly, eluting slowly and creating a "tail."

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base like triethylamine (Et₃N) or pyridine to your eluent system, typically 0.1-1% (v/v). The modifier neutralizes the acidic sites on the silica, preventing strong interactions and resulting in sharper, more symmetrical peaks.[10]

  • Switch the Stationary Phase: If tailing persists, switch from acidic silica gel to a neutral or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and often eliminates tailing issues.[10]

    • Deactivated Silica: You can prepare a less acidic stationary phase by pre-treating the silica gel with the eluent containing the basic modifier before packing the column.

Tailing_Mechanism cluster_0 Standard Silica Gel cluster_1 Silica Gel with Triethylamine (Et₃N) Imidazole_A Imidazole Compound Tailing Strong Interaction (Peak Tailing) Imidazole_A->Tailing Binds Silica_A Acidic Si-OH Site Silica_A->Tailing Binds Imidazole_B Imidazole Compound Sharp_Peak Weak Interaction (Symmetric Peak) Imidazole_B->Sharp_Peak Elutes cleanly Silica_B Blocked Si-OH Site Silica_B->Sharp_Peak Et3N Et₃N Et3N->Silica_B Neutralizes

Fig 1. Mechanism of peak tailing and its mitigation.

Q2: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid because the solution is saturated at a temperature above the compound's melting point (or the melting point of an impure mixture).

Solutions:

  • Lower the Crystallization Temperature: After dissolving the compound in the hot solvent, allow it to cool more slowly and to a lower final temperature (e.g., using an ice bath or refrigerator after initial cooling).

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be unsuitable. Try a solvent pair: dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[10]

Q3: My NMR still shows the carboxylic acid impurity even after column chromatography. How can I remove it?

A3: The carboxylic acid impurity (1-Isopropyl-1H-imidazole-5-carboxylic acid) is significantly more polar than the aldehyde. While it should separate on a column, co-elution can occur. A more robust method is to exploit the chemical differences between the aldehyde and the acid.

Solutions:

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate. Wash the solution with a mild aqueous base, such as 10% sodium bicarbonate (NaHCO₃) solution.[5] The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

  • Purification via Bisulfite Adduct: This is a highly specific and effective method for purifying aldehydes.[11][12] The aldehyde reacts with sodium bisulfite to form a water-soluble salt (the adduct). Other impurities, including the carboxylic acid and alcohol, do not react and can be washed away with an organic solvent. The aldehyde can then be regenerated by adding a base. See Protocol 2 for the detailed procedure.

Section 3: Validated Purification Protocols

Protocol 1: Modified Flash Column Chromatography for Basic Compounds

This protocol is designed to minimize peak tailing and improve recovery.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Add 0.5% triethylamine to the chosen solvent system to run the TLC and the column. Aim for a target compound Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (containing triethylamine). Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.

    • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully layer the dry powder on top of the packed column. Dry loading prevents band broadening and improves separation.[10]

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure. A final co-evaporation with a solvent like toluene can help remove residual triethylamine.

Protocol 2: Purification via Reversible Sodium Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes.[13]

  • Adduct Formation:

    • Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol or DMF.[12]

    • Add this solution to a separatory funnel containing a freshly prepared saturated aqueous solution of sodium bisulfite. Use at least a 2-3 fold molar excess of bisulfite.

    • Shake the funnel vigorously for 5-10 minutes. A solid precipitate of the adduct may form, or it may remain dissolved in the aqueous layer.[11]

  • Removal of Impurities:

    • Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the funnel and shake again.

    • Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous phase. The non-aldehyde impurities will remain in the organic phase.[12]

    • Discard the organic layer. Wash the aqueous layer one more time with the organic solvent to remove any residual impurities.

  • Regeneration of the Aldehyde:

    • Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a base, such as 50% sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃) solution, while stirring or shaking until the aqueous layer becomes strongly basic (pH > 10).[11]

    • This reverses the reaction, regenerating the pure aldehyde, which will be extracted into the organic layer.

    • Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Bisulfite_Workflow Start Crude Mixture (Aldehyde + Impurities) in Organic Solvent Step1 Step 1: Adduct Formation Add Saturated NaHSO₃ (aq) Shake Vigorously Start->Step1 Mixture Two Phases: - Organic (Impurities) - Aqueous (Adduct Salt) Step1->Mixture Step2 Step 2: Separation Discard Organic Layer Mixture->Step2 Aqueous Isolated Aqueous Layer (Contains Aldehyde Adduct) Step2->Aqueous Step3 Step 3: Regeneration Add Organic Solvent Add Base (NaOH) to pH > 10 Aqueous->Step3 Final Two Phases: - Organic (Pure Aldehyde) - Aqueous (Salt Waste) Step3->Final End Pure Aldehyde (After drying & concentration) Final->End

Fig 2. Workflow for aldehyde purification via bisulfite adduct.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best general, first-pass purification strategy for a crude reaction mixture containing this compound? A: For a typical crude mixture, a good first step is an acid-base workup. Dissolve the crude material in ethyl acetate, wash with saturated sodium bicarbonate solution to remove acidic impurities, then wash with brine. After drying and concentrating, this partially purified material can be further subjected to column chromatography (Protocol 1) or recrystallization.

Q: How can I definitively confirm the purity of my final product? A: Purity should be assessed using a combination of methods:

  • ¹H and ¹³C NMR: This is the best method for confirming the structure and identifying organic impurities. The absence of signals corresponding to known impurities (e.g., the carboxylic acid) is a strong indicator of purity.[9]

  • LC-MS or GC-MS: These methods are excellent for detecting trace-level impurities and confirming the molecular weight of the product.[14]

  • TLC: Developing a TLC in two different solvent systems and observing a single spot is a quick and effective purity check.

Q: What are the best practices for storing the purified compound? A: To prevent oxidation and degradation, store this compound as a solid or neat liquid in a tightly sealed vial under an inert atmosphere (argon or nitrogen). Store at a low temperature (e.g., in a refrigerator at 2-8°C) and protect from light.[6]

References

  • Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • O'Neil, M. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57378. Retrieved from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Synthesis of 1-Substituted-5-Formylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of 1-substituted-5-formylimidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges encountered in these synthetic transformations, ensuring successful and reproducible outcomes.

Introduction

1-Substituted-5-formylimidazoles are valuable building blocks in medicinal chemistry, serving as precursors to a wide array of biologically active molecules. Achieving regioselective formylation at the C5 position of the imidazole ring is a critical and often challenging step. This guide will focus on the two most prevalent and effective strategies: the Vilsmeier-Haack reaction and directed ortho-metalation (DoM) via lithiation, followed by quenching with a formylating agent. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-substituted-5-formylimidazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Vilsmeier-Haack Formylation Issues

Question 1: My Vilsmeier-Haack reaction is resulting in a low yield or no product. What are the likely causes and how can I improve it?

Answer:

Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the integrity of the reagents and the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture. Any water present in your glassware, solvent (DMF), or phosphorus oxychloride (POCl₃) will decompose the reagent, rendering it ineffective for formylation.[1]

    • Solution: Rigorously dry all glassware in an oven (≥120 °C) or by flame-drying under an inert atmosphere. Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Ensure your POCl₃ is of high purity and has been handled under anhydrous conditions. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used promptly.[1]

  • Cause 2: Insufficient Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile.[2][3] Therefore, the reaction works best with electron-rich aromatic and heteroaromatic substrates. If your 1-substituted imidazole has electron-withdrawing groups, its reactivity will be significantly diminished.

    • Solution: For less reactive substrates, more forcing conditions may be necessary. This can include increasing the reaction temperature (e.g., to 60-80 °C) and extending the reaction time.[4][5] Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can also help drive the reaction to completion. However, be mindful that this may also lead to the formation of side products.

  • Cause 3: Inefficient Hydrolysis. The final step of the Vilsmeier-Haack reaction is the hydrolysis of the intermediate iminium salt to the aldehyde.[3][4] Incomplete hydrolysis will result in a lower yield of the desired product.

    • Solution: Ensure a thorough aqueous work-up. After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice. The subsequent addition of a base, such as sodium acetate or sodium hydroxide, to neutralize the acidic mixture is crucial for the complete hydrolysis of the iminium salt.[1][6]

Question 2: I am observing multiple products in my Vilsmeier-Haack reaction, leading to poor regioselectivity. How can I favor the formation of the 5-formyl isomer?

Answer:

Achieving high regioselectivity is key to the successful synthesis of 1-substituted-5-formylimidazoles. The formation of other isomers, such as the 4-formyl or 2-formyl derivatives, can complicate purification and reduce the overall yield.

  • Cause 1: Electronic and Steric Effects of the N1-Substituent. The regiochemical outcome of the Vilsmeier-Haack reaction is governed by the electronic and steric properties of the substituent at the N1 position. Electron-donating groups on the N1-substituent will generally activate the imidazole ring towards electrophilic substitution. The directing effect to the C5 position is often favored due to electronic stabilization from the N1 nitrogen. However, bulky N1-substituents may sterically hinder the approach of the Vilsmeier reagent to the C5 position, potentially leading to increased formation of the 4-formyl isomer.

    • Solution: While the inherent electronic properties of the N1-substituent cannot be changed, understanding its influence is key. For bulky N1-substituents, it may be necessary to optimize the reaction temperature. Lower temperatures may enhance selectivity by favoring the electronically preferred C5-formylation.

  • Cause 2: Reaction Temperature. Higher reaction temperatures can sometimes lead to a decrease in regioselectivity as the kinetic barrier for the formation of less stable isomers is more easily overcome.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with the addition of the imidazole substrate to the pre-formed Vilsmeier reagent at 0 °C and then allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.

Directed ortho-Metalation (Lithiation) Issues

Question 3: My lithiation reaction followed by quenching with DMF is giving a low yield of the desired 5-formylimidazole. What could be the problem?

Answer:

Low yields in this two-step process can arise from issues in either the lithiation or the quenching step.

  • Cause 1: Incomplete Lithiation. The acidity of the C5 proton of a 1-substituted imidazole can vary depending on the nature of the N1-substituent. Incomplete deprotonation will lead to the recovery of starting material.

    • Solution: Ensure you are using a sufficiently strong base. While n-butyllithium (n-BuLi) is commonly used, for less acidic protons, a stronger base like sec-butyllithium (sec-BuLi) or tert-butyllithium (t-BuLi) might be necessary. The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the lithiation.

  • Cause 2: Incorrect Reaction Temperature. Organolithium reagents are highly reactive and can be unstable at higher temperatures. Furthermore, the regioselectivity of lithiation can be temperature-dependent.

    • Solution: Perform the lithiation at low temperatures, typically -78 °C, using a dry ice/acetone bath. This minimizes side reactions and decomposition of the organolithium species.

  • Cause 3: Inefficient Quenching. The reaction of the lithiated imidazole with N,N-dimethylformamide (DMF) should be efficient. However, issues with the DMF or the quenching procedure can lead to low yields.

    • Solution: Use anhydrous DMF to quench the reaction. The addition of the lithiated species to the DMF (inverse addition) is sometimes beneficial. It is crucial to maintain a low temperature during the quench to prevent side reactions.

Question 4: I am getting a mixture of regioisomers upon lithiation and quenching. How can I ensure exclusive C5-formylation?

Answer:

The C2 proton of the imidazole ring is generally the most acidic, which can lead to competitive deprotonation at this position.

  • Cause 1: Inherent Acidity of the C2 Proton. Without a directing or blocking group, lithiation of 1-substituted imidazoles often occurs preferentially at the C2 position.

    • Solution: Utilize a Protecting Group at C2. To direct the lithiation to the C5 position, the more acidic C2 position must be blocked. A common strategy is to introduce a removable protecting group at C2. Halogens (e.g., bromine or iodine) can be introduced at C2, and subsequent metal-halogen exchange with an organolithium reagent at low temperature will generate the 2-lithiated species, which can then be quenched. However, for C5-functionalization, a protecting group that directs lithiation is more effective. A bulky protecting group at the N1 position, such as the trityl (triphenylmethyl) group, can sterically hinder the C2 position and favor lithiation at C5.

  • Solution: Sequential Halogen-Metal Exchange. A multi-step approach involving sequential halogen-metal exchange can provide access to specifically functionalized imidazoles. This advanced technique allows for the introduction of different functional groups at various positions on the imidazole ring with high regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which method, Vilsmeier-Haack or lithiation, is better for the synthesis of 1-substituted-5-formylimidazoles?

A1: The choice of method depends on several factors, including the nature of the N1-substituent, the desired scale of the reaction, and the available reagents and equipment.

  • Vilsmeier-Haack Reaction: This is often a good first choice for electron-rich 1-substituted imidazoles. It is a one-pot reaction and generally uses less hazardous reagents than the lithiation method. However, its success is highly dependent on the electronic properties of the substrate, and regioselectivity can be an issue.

  • Lithiation/Quenching: This method offers better control over regioselectivity, especially when combined with the use of protecting groups. It is more versatile and can be applied to a wider range of substrates, including those with electron-withdrawing groups, provided a suitable lithiation strategy is employed. However, it requires strictly anhydrous conditions, low temperatures, and the handling of pyrophoric organolithium reagents.

Q2: How do I monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both the Vilsmeier-Haack and lithiation reactions.

  • TLC Analysis: Use silica gel plates and a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The starting material, product, and any significant byproducts should have different Rf values. The spots can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine can also be helpful for visualizing compounds that are not UV-active.

Q3: What are some common side reactions to be aware of?

A3: In the Vilsmeier-Haack reaction , di-formylation can occur with highly activated substrates. Also, if the reaction is not properly quenched, polymerization or decomposition of the product can occur. In the lithiation reaction , if moisture is present, the organolithium reagent will be quenched, leading to the recovery of the starting material. If the temperature is not kept low, side reactions such as addition of the organolithium reagent to the solvent (e.g., THF) can occur.

Q4: What are the best practices for purifying 1-substituted-5-formylimidazoles?

A4: Purification is typically achieved by column chromatography on silica gel.

  • Column Chromatography: A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The polarity of the eluent will depend on the specific N1-substituent. The aldehyde functionality can sometimes cause tailing on silica gel; adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this. Recrystallization from a suitable solvent system can be used for further purification of solid products.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Vilsmeier-Haack Formylation of 1-Benzylimidazole

This protocol describes the formylation of 1-benzylimidazole as a representative example.

Materials:

  • 1-Benzylimidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-benzylimidazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-benzyl-1H-imidazole-5-carbaldehyde.

Protocol 2: C5-Formylation of Imidazole via C2-Silylation and C5-Lithiation

This protocol outlines a regioselective route to a 5-formylimidazole using a removable C2-silyl protecting group.

Materials:

  • Imidazole

  • Triethylamine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • N-Protection (if starting from imidazole): Dissolve imidazole (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF. Cool to 0 °C and add a solution of the desired N-protecting group precursor (e.g., benzyl bromide, 1.05 equivalents) in THF dropwise. Allow to warm to room temperature and stir until the reaction is complete (monitor by TLC). Work up by adding water and extracting with an organic solvent. Dry and concentrate to obtain the N-substituted imidazole.

  • C2-Silylation: To a solution of the 1-substituted imidazole (1 equivalent) in anhydrous THF, add n-BuLi (1.05 equivalents) dropwise at -78 °C. Stir for 30 minutes at this temperature. Add TBDMSCl (1.1 equivalents) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride solution and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to obtain the 1-substituted-2-(tert-butyldimethylsilyl)imidazole.

  • C5-Lithiation and Formylation: Dissolve the 1-substituted-2-(tert-butyldimethylsilyl)imidazole (1 equivalent) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equivalents) dropwise and stir for 1 hour at -78 °C. Quench the reaction by adding anhydrous DMF (1.5 equivalents) dropwise. Stir for another hour at -78 °C before allowing the reaction to warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with diethyl ether. The silyl group may be partially or fully cleaved during work-up. To ensure complete desilylation, the crude product can be treated with tetrabutylammonium fluoride (TBAF) in THF or a mild acid.

  • Purification: After work-up, dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 1-substituted-1H-imidazole-5-carbaldehyde.

Part 4: Data and Visualization

Table 1: Comparison of Synthetic Methods
FeatureVilsmeier-Haack FormylationDirected ortho-Metalation (Lithiation)
Regioselectivity Moderate to good; dependent on N1-substituentExcellent with appropriate C2-protection
Substrate Scope Best for electron-rich imidazolesBroad; applicable to a wider range of imidazoles
Reaction Conditions 0 °C to reflux-78 °C to room temperature; strictly anhydrous
Reagents POCl₃, DMFOrganolithium reagents (pyrophoric), DMF
Key Challenges Moisture sensitivity, potential for side reactionsHandling of hazardous reagents, low temperatures
Typical Yields 40-80%50-90%
Diagrams

Workflow for Troubleshooting Vilsmeier-Haack Reaction

Vilsmeier_Troubleshooting start Low Yield in Vilsmeier-Haack Reaction reagent_check Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagent_check reagent_check->start Reagents Poor conditions_check Optimize Reaction Conditions (Temperature, Time) reagent_check->conditions_check Reagents OK substrate_check Assess Substrate Reactivity (Electron-rich/poor) conditions_check->substrate_check Conditions OK increase_temp Increase Temperature/ Extend Reaction Time conditions_check->increase_temp Conditions Mild workup_check Verify Work-up Procedure (Complete Hydrolysis) substrate_check->workup_check Substrate Reactive increase_reagent Use Excess Vilsmeier Reagent substrate_check->increase_reagent Substrate Unreactive ensure_hydrolysis Ensure Complete Neutralization and Hydrolysis workup_check->ensure_hydrolysis Incomplete Reaction success Improved Yield workup_check->success Work-up OK increase_temp->success increase_reagent->success ensure_hydrolysis->success

Caption: Troubleshooting flowchart for low yields in Vilsmeier-Haack formylation.

Decision Tree for Synthetic Route Selection

Route_Selection start Synthesis of 1-Substituted-5-Formylimidazole substrate_type Nature of N1-Substituent? start->substrate_type regio_concern Is Regioselectivity a Major Concern? substrate_type->regio_concern Electron-donating lithiation Directed ortho-Metalation (Lithiation) substrate_type->lithiation Electron-withdrawing vilsmeier Vilsmeier-Haack Reaction regio_concern->vilsmeier No regio_concern->lithiation Yes

Caption: Decision guide for choosing the optimal synthetic route.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Ghosh, A. K., & Miller, J. F. (2013). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Beilstein Journal of Organic Chemistry, 9, 2695–2701. [Link]

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4104-4116. [Link]

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

  • NRO Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Organic Chemistry Reaction. (n.d.). Vilsmeier–Haack formylation. [Link]

  • Degres Journal. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 1(1), 1-8. [Link]

  • Singh, F. V., et al. (2021). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Chemistry Letters, 50(5), 826-836. [Link]

  • Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Acta Chimica Slovenica, 60(3), 635-642. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Data. (n.d.). Formylation. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Cornec, O., et al. (2016). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 124, 88-101. [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28163-28192. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Thieme. (2015). Trityl Group Deprotection from Tetrazoles. [Link]

  • Cornec, O., et al. (2016). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. European Journal of Medicinal Chemistry, 124, 88-101. [Link]

  • ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

  • Indian Academy of Sciences. (1998). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Journal of Chemical Sciences, 110(3), 223-227. [Link]

  • Semantic Scholar. (2013). Review Article on Vilsmeier—Haack Reaction. [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • MDPI. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(3), M1137. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]

  • Google Patents. (n.d.). KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound.

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Technical Support Center: Formylation of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the formylation of 1-isopropylimidazole in their synthetic workflows. As a key building block in pharmaceutical and materials science, the efficient synthesis of 1-isopropylimidazole carboxaldehydes is paramount.[1][2] However, like many electrophilic aromatic substitutions on heteroaromatic systems, this reaction can be prone to side product formation, leading to challenges in yield and purification.

This document provides in-depth, question-and-answer-based troubleshooting guides grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-purity target compounds.

Frequently Asked Questions & Troubleshooting Guides

Q1: My formylation of 1-isopropylimidazole is producing a mixture of regioisomers. How can I identify the major and minor products, and what strategies can I use to improve selectivity?

A1: Understanding and Controlling Regioselectivity

This is the most common challenge encountered during the Vilsmeier-Haack formylation of 1-alkylimidazoles. The electrophilic Vilsmeier reagent can attack multiple positions on the imidazole ring, primarily C2, C4, and C5. The resulting product distribution is a delicate balance of electronic and steric factors.

Causality & Mechanistic Insight:

The imidazole ring is an electron-rich heterocycle.[3] The nitrogen at position 3 (N3) acts as a directing group. The Vilsmeier reagent, a relatively bulky electrophile, attacks the positions of highest electron density.[4][5]

  • C5-Formylation: This is often the major product. The lone pair on N3 strongly activates the adjacent C4 and C2 positions. However, the C5 position is also activated and is often sterically more accessible than the C2 position, which is flanked by the N1-isopropyl group and the N3 atom.

  • C2-Formylation: While electronically activated, the C2 position is sterically hindered by the N-isopropyl group. This isomer is typically formed in lower amounts under standard Vilsmeier-Haack conditions.

  • C4-Formylation: This isomer is generally the least favored due to both electronic and steric reasons.

Troubleshooting & Optimization Protocol:

  • Confirm Isomer Identity: Use 2D NMR techniques (NOESY, HMBC) to unambiguously assign the structures. A NOESY correlation between the aldehyde proton (-CHO) and the isopropyl group protons will confirm the C2-isomer, while correlations to other ring protons will help identify the C4 and C5 isomers.

  • Control Reaction Temperature: Temperature is a critical lever for selectivity.

    • To favor the C5-isomer (Thermodynamic Product): Run the reaction at a slightly elevated temperature (e.g., 40-60 °C). This allows for potential equilibration and formation of the most stable product.

    • To potentially increase the C2-isomer ratio (Kinetic Product): Perform the Vilsmeier reagent formation and the subsequent reaction at low temperatures (e.g., -10 °C to 0 °C). The C2 position might have a lower activation energy barrier for initial attack.

  • Vary the Vilsmeier Reagent: The source of the Vilsmeier reagent can influence its steric bulk and reactivity.

    • Standard: POCl₃/DMF is the most common.[6][7]

    • Alternative: Oxalyl chloride/DMF generates the same active species but can sometimes be cleaner.

Data Summary: Effect of Temperature on Regioselectivity (Illustrative)

Reaction TemperatureMolar Ratio (C5 : C2 : C4)Overall Yield
0 °C75 : 20 : 565%
25 °C (Room Temp)85 : 10 : 578%
50 °C90 : 8 : 272%
(Note: These values are illustrative and should be determined experimentally for your specific setup.)
Q2: My reaction has stalled, leaving a large amount of unreacted 1-isopropylimidazole. How can I drive the reaction to completion?

A2: Achieving Full Conversion

Observing significant starting material post-reaction typically points to three main areas: reagent stoichiometry, reaction conditions, or reagent deactivation.

Causality & Mechanistic Insight:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[8] For the reaction to proceed, the Vilsmeier reagent must be generated effectively in situ and must be present in sufficient quantity to react with the nucleophilic imidazole substrate.

Troubleshooting & Optimization Protocol:

  • Verify Reagent Stoichiometry: The Vilsmeier reagent is a weak electrophile.[4] A molar excess is often required to achieve high conversion.

    • Initial Step: Start with 1.5 equivalents of both POCl₃ and DMF relative to 1-isopropylimidazole.

    • Optimization: If conversion remains low, incrementally increase the reagent load to 2.0 or even 3.0 equivalents. Be mindful that excess reagent can increase the risk of di-formylation (see Q3).

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the chloroiminium ion, rendering it inactive.

    • Solvent: Use anhydrous grade DMF.

    • Glassware: Oven-dry or flame-dry all glassware before use.

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Increase Reaction Time and/or Temperature: Some reactions are simply slow.

    • Monitor the reaction by TLC or LC-MS. If you see the product forming but starting material remains, extend the reaction time at the current temperature.

    • If the reaction has stalled, consider a modest increase in temperature (e.g., from room temperature to 40 °C) to overcome the activation energy barrier.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_anhydrous Were conditions strictly anhydrous? start->check_anhydrous check_stoich Review Reagent Stoichiometry check_anhydrous->check_stoich Yes fix_anhydrous Action: Use dry solvents/glassware and inert atmosphere. check_anhydrous->fix_anhydrous No check_time_temp Analyze Reaction Time & Temp check_stoich->check_time_temp Yes (≥1.5 eq) fix_stoich Action: Increase Vilsmeier reagent to 1.5 - 2.0 equivalents. check_stoich->fix_stoich No (<1.5 eq) fix_time_temp Action: Increase reaction time or modestly increase temperature (e.g., to 40°C). check_time_temp->fix_time_temp Stalled? end Reaction Optimized check_time_temp->end Complete? G crude Crude Product after Work-up is_solid Is the product a solid? crude->is_solid try_cryst Attempt Recrystallization (e.g., EtOAc/Hexanes) is_solid->try_cryst Yes column Purify by Silica Gel Column Chromatography is_solid->column No / Impure Solid try_cryst->column Fails / Impure final_product Pure Product try_cryst->final_product Success check_purity Analyze fractions (TLC/NMR) column->check_purity Fractions Collected check_purity->final_product

Caption: Decision tree for purification strategy.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Jones, G. & Stanforth, S. P. (2000).
  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Available from: [Link]

  • Autechaux, S. Exploring 1-Isopropylimidazole: Properties, Applications, and Manufacturing Excellence. Available from: [Link]

  • Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • PrepChem.com. Synthesis of A. 1-vinylimidazole-2-carboxaldehyde. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Chem-Impex. 1-Isopropylimidazole. Available from: [Link]

  • ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole. Available from: [Link]

  • Google Patents. JP5111787B2 - Method for producing 2-alkylimidazole.
  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Rodrigues, A. D. et al. (1987). Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions. PubMed.
  • Zhang, Y. et al. (2024). Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis: analysis of the FDA Adverse Event Reporting System. PubMed.
  • National Center for Biotechnology Information. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

  • Shabalin, D. A. & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Quora. How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Available from: [Link]

  • YouTube. From Other Imidazoles by Substitution of Hydrogen. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Available from: [Link]

  • ResearchGate. Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Springer.
  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Reddit. How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Available from: [Link]

  • MDPI. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Available from: [Link]

  • ACS Publications. Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore.
  • Hilaris Publisher.

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Stability of 1-Isopropyl-1H-imidazole-5-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-imidazole-5-carbaldehyde. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic conditions, ensuring experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

As a substituted imidazole aldehyde, the primary stability concerns revolve around its behavior at different pH values. The molecule has two key functional groups that dictate its reactivity: the imidazole ring and the carbaldehyde (aldehyde) group.

  • Under acidic conditions: The imidazole ring, specifically the N-3 nitrogen, is basic and can be protonated. This alters the electronic properties and solubility of the molecule. The aldehyde group can undergo hydration to form a geminal diol, an equilibrium that is sensitive to pH.[1][2]

  • Under basic conditions: The aldehyde group is the primary site of reactivity. Since it lacks α-hydrogens, it is susceptible to base-induced disproportionation, a classic transformation known as the Cannizzaro reaction.[3][4][5][6]

Q2: How does the imidazole ring behave in acidic media?

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[7][8] The N-3 nitrogen has a lone pair of electrons in an sp² hybrid orbital and is therefore basic (pKaH of the imidazolium ion is ~7.1).[7] In the presence of acid, this nitrogen is readily protonated to form a stable imidazolium salt.[8]

This protonation has several practical implications:

  • Increased Solubility: The resulting salt is generally much more soluble in aqueous media than the neutral compound.

  • Electronic Effects: Protonation makes the imidazole ring more electron-withdrawing, which can influence the reactivity of the aldehyde group.

AcidBaseEquilibrium Compound This compound (Neutral) Protonated 1-Isopropyl-1H-imidazolium-5-carbaldehyde (Cationic Salt) Compound->Protonated + H⁺ (Acidic pH) Protonated->Compound - H⁺ (Neutral/Basic pH)

Q3: Is the aldehyde functional group stable to acid hydrolysis?

The aldehyde group can exist in equilibrium with its hydrated form, a geminal diol. This hydration can be catalyzed by acid.[1] For some imidazole aldehydes, like imidazole-2-carboxaldehyde, the diol form becomes the dominant species at low pH (pH < 5).[1][2] This shift in equilibrium changes the compound's properties, including its UV absorbance, which shifts to a shorter wavelength.[1] While this is not a degradation pathway in the sense of irreversible decomposition, it is a critical consideration for analytical monitoring and reaction chemistry.

Q4: What is the Cannizzaro reaction and why is it relevant for this compound?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without a hydrogen atom on the α-carbon).[4][5] One molecule of the aldehyde is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[3][6]

This compound has no α-hydrogens, making it a prime candidate for this reaction under strongly basic conditions (e.g., concentrated NaOH or KOH).[4][5] This is a crucial point for experiment design, as using a strong base can lead to the unintended consumption of the starting material.

CannizzaroMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde1 Aldehyde (Molecule 1) Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 OH_ion OH⁻ OH_ion->Intermediate1 Intermediate1_step2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Intermediate1_step2->CarboxylicAcid Reforms C=O Alkoxide Alkoxide Ion Intermediate1_step2->Alkoxide Hydride (H⁻) Transfer Aldehyde2 Aldehyde (Molecule 2) Aldehyde2->Alkoxide CarboxylicAcid_step3 Carboxylic Acid Alkoxide_step3 Alkoxide Ion CarboxylicAcid_step3->Alkoxide_step3 Proton Transfer Carboxylate Carboxylate Salt CarboxylicAcid_step3->Carboxylate Alcohol Primary Alcohol Alkoxide_step3->Alcohol

Troubleshooting Guide

Problem: My reaction in a strong base (e.g., 2M NaOH) is giving a low yield of the desired product and shows two new major peaks on the HPLC/LC-MS.

Likely Cause: You are observing the products of the Cannizzaro reaction. The aldehyde starting material is being consumed to form two new compounds.

Troubleshooting Steps:

  • Identify the Byproducts: Analyze the new peaks by mass spectrometry. You should expect to find masses corresponding to the alcohol and carboxylic acid derivatives.

CompoundStarting MaterialCannizzaro Product 1 (Reduction)Cannizzaro Product 2 (Oxidation)
Name This compound(1-Isopropyl-1H-imidazol-5-yl)methanol1-Isopropyl-1H-imidazole-5-carboxylic acid
Molecular Formula C₇H₁₀N₂OC₇H₁₂N₂OC₇H₁₀N₂O₂
Molecular Weight 138.17 g/mol 140.19 g/mol 154.17 g/mol [9]
Expected Change in Retention Time (RP-HPLC) ReferenceLikely earlier (more polar)Likely earlier (more polar, especially as salt)
  • Mitigate the Side Reaction:

    • Use a Milder Base: If your reaction chemistry allows, switch to a non-hydroxide base like an organic amine (e.g., triethylamine, DBU) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃). These are typically not strong enough to initiate the Cannizzaro reaction.

    • Lower the Temperature: The rate of the Cannizzaro reaction is temperature-dependent. Running your reaction at a lower temperature may favor your desired pathway.

    • Crossed Cannizzaro Reaction: If your aldehyde must be reduced, consider a "crossed Cannizzaro reaction" where a sacrificial, more reactive aldehyde like formaldehyde is used as the reductant. This would preserve your more valuable imidazole aldehyde.[4][6]

Problem: I am trying to perform a reaction with an amine nucleophile under acidic conditions, but the reaction is very slow.

Likely Cause: While acid can catalyze reactions like imine formation, using too much acid can be counterproductive.

Troubleshooting Steps:

  • Check the pH: The optimal pH for imine formation is typically mildly acidic (around 4-5).[10]

  • Mechanism of Inhibition: At very low pH (e.g., pH < 2), your amine nucleophile will be fully protonated to its ammonium salt. This protonated amine is no longer nucleophilic and cannot attack the carbonyl carbon of the aldehyde, thus shutting down the reaction.[10]

  • Adjust the pH: Buffer your reaction medium to the optimal pH range or use a catalytic amount of acid rather than a stoichiometric amount.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[11][12][13] A target degradation of 5-20% is generally recommended.[11]

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Control Control (Solvent only, 60°C) Prep->Control Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Control->Sampling Neutralize Neutralize Sample (if necessary) Sampling->Neutralize Dilute Dilute to Working Conc. Neutralize->Dilute Analyze Analyze by HPLC/LC-MS Dilute->Analyze

Protocol 1: Acidic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M Hydrochloric Acid (HCl).

  • Control Sample: In a separate vial, add 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Place both vials in a controlled environment, such as a water bath or oven, at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching & Analysis: Immediately neutralize the acidic aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH). Dilute the sample with mobile phase to a suitable concentration for HPLC or LC-MS analysis. Analyze alongside the control and a non-stressed standard to determine the percentage of degradation.

Protocol 2: Basic Degradation
  • Preparation: Use the same 1 mg/mL stock solution as prepared for the acidic study.

  • Stress Sample: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Control Sample: Prepare a water control as in the acidic study.

  • Incubation: Place both vials in a controlled environment at 60°C.

  • Time Points: Withdraw aliquots at the same specified time points.

  • Quenching & Analysis: Immediately neutralize the basic aliquot with an equivalent amount of 0.1 M HCl. Dilute and analyze by HPLC or LC-MS. Pay close attention to peaks corresponding to the masses of the Cannizzaro products.

Recommended Analytical Methods

A robust stability-indicating method is crucial for accurate assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying unknown degradation products by providing mass information, which aids in structure elucidation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information for isolated degradation products and can also be used to study equilibrium processes like aldehyde hydration in solution.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. DOI: 10.1016/j.xphs.2019.05.022.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
  • Viana, M. M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • PubChem. (n.d.). 1-Isopropyl-1H-imidazole-5-carboxylic acid.
  • Kappe, C. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology.
  • ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.

Sources

Technical Support Center: Protecting Group Strategies for the Imidazole Nitrogen in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole protecting group strategies. The imidazole ring, a crucial pharmacophore in numerous pharmaceuticals and a key component of the amino acid histidine, presents unique challenges in multi-step organic synthesis due to its nucleophilic nitrogen atoms.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the protection and deprotection of the imidazole nitrogen.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the imidazole nitrogen during synthesis?

The imidazole ring contains two nitrogen atoms: a basic "pyrrole-type" nitrogen (N-1 or N-π) and a more nucleophilic "pyridine-type" nitrogen (N-3 or N-τ). During synthesis, these nitrogens can engage in undesirable side reactions, such as N-acylation, N-alkylation, and racemization of an adjacent chiral center (as in histidine).[5][6] Protecting the imidazole nitrogen masks its nucleophilicity and basicity, allowing for selective transformations on other parts of the molecule.[5]

Q2: What are the most common protecting groups for the imidazole nitrogen, and how do I choose the right one?

The selection of a protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the ease of its removal. The most widely used protecting groups for imidazole are the tert-butoxycarbonyl (Boc) and the trityphenylmethyl (Trityl, Trt) groups.[1][7]

  • tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is generally stable under a variety of non-acidic conditions.[1] However, its removal can require harsh conditions, which may not be suitable for sensitive substrates.

  • Trityl (Trt): The trityl group is prized for its steric bulk and its lability under mild acidic conditions.[7] It is introduced using trityl chloride (TrCl) and is stable in basic and neutral media, making it orthogonal to many other protecting groups.[7]

The choice between Boc and Trt often comes down to the planned deprotection strategy. If subsequent steps involve acidic conditions, the Trt group may be too labile. Conversely, if mild deprotection is required at the end of the synthesis, the Trt group is often preferred.

G cluster_0 Synthetic Strategy Considerations cluster_1 Protecting Group Selection Start Evaluate Downstream Reaction Conditions Acid_Stable Are subsequent steps acidic? Start->Acid_Stable Base_Stable Are subsequent steps basic or neutral? Acid_Stable->Base_Stable No Select_Boc Consider Boc Group Acid_Stable->Select_Boc Yes Final_Deprotection What are the desired final deprotection conditions? Base_Stable->Final_Deprotection No Select_Trt Consider Trityl (Trt) Group Base_Stable->Select_Trt Yes Final_Deprotection->Select_Boc Strong Acid / Specific Base Final_Deprotection->Select_Trt Mild Acid Select_Other Consider other groups (e.g., SEM, DNP) Final_Deprotection->Select_Other Orthogonal Conditions

Caption: Decision workflow for imidazole protecting group selection.

Troubleshooting Guides
Problem 1: Incomplete Protection of the Imidazole Nitrogen

Symptom: NMR or LC-MS analysis after the protection step shows a significant amount of starting material remaining.

Possible Causes & Solutions:

  • Insufficient Base: The protection of imidazole with TrCl or Boc₂O requires a non-nucleophilic base to deprotonate the imidazole nitrogen.

    • Troubleshooting Step: Ensure at least one equivalent of a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is used.[7] For sterically hindered imidazoles, a stronger, non-nucleophilic base like DBU may be necessary.

  • Steric Hindrance: Bulky substituents on the imidazole ring or the protecting group reagent can slow down the reaction.

    • Troubleshooting Step: Increase the reaction temperature and/or reaction time. Consider using a less sterically demanding protecting group if the issue persists.

  • Moisture in the Reaction: Trityl chloride and Boc anhydride are sensitive to moisture.

    • Troubleshooting Step: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Premature Deprotection of the Imidazole Nitrogen

Symptom: Loss of the protecting group is observed during a subsequent synthetic step.

Possible Causes & Solutions:

  • Unintended Acidic Conditions: The trityl group is particularly sensitive to acid.[7] Even mildly acidic conditions generated in situ can lead to its cleavage.

    • Troubleshooting Step: Carefully analyze all reagents and reaction conditions for potential sources of acid. If acidic conditions are unavoidable, switch to a more acid-stable protecting group like Boc.

  • Nucleophilic Attack: While less common, some protecting groups can be cleaved by strong nucleophiles.

    • Troubleshooting Step: If a strong nucleophile is required in a subsequent step, ensure your chosen protecting group is stable under these conditions. Consult protecting group stability tables.

Problem 3: Difficulty in Deprotecting the Imidazole Nitrogen

Symptom: The deprotection reaction is sluggish or incomplete, even under standard conditions.

Possible Causes & Solutions:

  • Inefficient Deprotection Reagent: The chosen deprotection conditions may not be strong enough.

    • Troubleshooting Step (Boc): For Boc deprotection, if milder acidic conditions (e.g., TFA in DCM) are not effective, stronger acids like HCl in dioxane can be used. Alternatively, specific basic or thermolytic conditions can be explored.[1] A novel method for selective N-Boc deprotection of imidazoles uses NaBH₄ in ethanol.[8][9]

    • Troubleshooting Step (Trt): While typically labile to mild acid, steric hindrance around the imidazole ring can slow down the cleavage. Increasing the concentration of the acid (e.g., trifluoroacetic acid) or the reaction time may be necessary.[7]

  • Scavenger Issues: During the cleavage of the trityl group, the resulting trityl cation can re-alkylate electron-rich functionalities in the substrate.

    • Troubleshooting Step: Add a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS), to the deprotection mixture to trap the trityl cation.

Protecting Group Stability and Deprotection Conditions

The following table summarizes the stability of common imidazole protecting groups to various reagents.

Protecting GroupStable ToLabile ToCommon Deprotection Reagents
Boc Catalytic Hydrogenation, Basic Conditions[8]Strong Acids, Specific Basic/Thermolytic Conditions[1][8]TFA, HCl in Dioxane, NaBH₄ in EtOH[8][9]
Trityl (Trt) Basic and Neutral Conditions[7]Acidic Conditions[7]TFA in DCM, Acetic Acid[7]
Tosyl (Tos) Acidic ConditionsReductive Cleavage, Strong BaseNa/NH₃, Mg/MeOH
Benzyl (Bn) Acidic and Basic ConditionsCatalytic HydrogenationH₂/Pd-C
Diethoxymethyl (DEM) Basic ConditionsNeutral or Acidic Hydrolysis[10][11]Mild aqueous acid[10][11]
Experimental Protocols
Protocol 1: N-Tritylation of Imidazole
  • Dissolve the imidazole-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of N-Trityl Imidazole
  • Dissolve the N-trityl protected substrate in DCM.

  • Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM containing a scavenger such as triethylsilane (1.2 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the deprotected product by column chromatography or recrystallization.

G cluster_protection Protection cluster_deprotection Deprotection Start_Protect Imidazole Substrate Add_Base_Reagent Add Base (e.g., Et3N) and Protecting Reagent (e.g., TrCl) Start_Protect->Add_Base_Reagent Reaction_Protect Reaction at RT Add_Base_Reagent->Reaction_Protect Workup_Protect Aqueous Workup and Extraction Reaction_Protect->Workup_Protect Purify_Protect Purification Workup_Protect->Purify_Protect Protected_Product N-Protected Imidazole Purify_Protect->Protected_Product Start_Deprotect N-Protected Imidazole Add_Deprotect_Reagent Add Deprotection Reagent (e.g., TFA in DCM) Start_Deprotect->Add_Deprotect_Reagent Reaction_Deprotect Reaction at RT Add_Deprotect_Reagent->Reaction_Deprotect Workup_Deprotect Solvent Removal Reaction_Deprotect->Workup_Deprotect Purify_Deprotect Purification Workup_Deprotect->Purify_Deprotect Deprotected_Product Deprotected Imidazole Purify_Deprotect->Deprotected_Product

Caption: General workflow for imidazole protection and deprotection.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, such as peptides, orthogonal protecting groups are essential. These are groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. For instance, the base-labile Fmoc group used for α-amino protection in peptide synthesis is orthogonal to the acid-labile t-butyl (tBu) and trityl (Trt) groups used for side-chain protection, including the imidazole of histidine.[5] This allows for the selective deprotection and modification of different parts of the molecule in a stepwise manner.

References
  • The Trityl Protecting Group for Imidazole: A Technical Guide - Benchchem.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc.
  • An easily introduced and removed protecting group for imidazole nitrogen - American Chemical Society.
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate.
  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals - Benchchem.
  • Imidazole - Wikipedia. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

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Technical Support Center: Overcoming Low Yields in the Vilsmeier-Haack Reaction of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the Vilsmeier-Haack (V-H) formylation of imidazoles. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[3][4] Imidazoles, being electron-rich heterocycles, are generally good substrates for this reaction. However, their unique electronic properties and the presence of multiple reactive sites can sometimes lead to challenges such as low yields, side reactions, and purification difficulties.

This guide provides a structured approach to understanding and overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it work for imidazoles?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] It begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[4] This electrophile then attacks the electron-rich imidazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the formylated imidazole.[3]

Q2: Why is my Vilsmeier-Haack reaction on an imidazole substrate failing or giving low yields?

Low yields in the Vilsmeier-Haack reaction of imidazoles can stem from several factors:

  • Deactivated Substrate: The presence of electron-withdrawing groups on the imidazole ring can significantly reduce its nucleophilicity, making it less reactive towards the Vilsmeier reagent.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents play a crucial role.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose, leading to a lower effective concentration.[5]

  • Improper Work-up: The hydrolysis of the intermediate iminium salt requires careful control of pH and temperature to avoid product degradation or the formation of byproducts.

  • Side Reactions: Competing reactions such as chlorination or di-formylation can consume the starting material and reduce the yield of the desired product.[6]

Q3: At which position on the imidazole ring does formylation typically occur?

The regioselectivity of the Vilsmeier-Haack reaction on imidazoles is influenced by both electronic and steric factors. In general, for N-substituted imidazoles, formylation preferentially occurs at the C5 position, which is electronically favored. However, the presence of other substituents on the ring can alter this preference. For N-unsubstituted imidazoles, the reaction can be more complex due to the acidic N-H proton.

Troubleshooting Guide: From Low Yields to Optimized Results

This section provides a systematic approach to diagnosing and solving common problems encountered during the Vilsmeier-Haack formylation of imidazoles.

Problem 1: Low or No Conversion of the Starting Imidazole

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Visual Troubleshooting Flowchart:

Workup_Purification Reaction_Mixture Reaction Mixture Quenching Quench with Ice/Water (Slowly, with vigorous stirring) Reaction_Mixture->Quenching Neutralization Neutralize with Base (e.g., NaOH, NaHCO₃, NaOAc) to pH 7-8 Quenching->Neutralization Extraction Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) Neutralization->Extraction Purification Purify Crude Product Extraction->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography

Sources

Technical Support Center: Crystallization of 1-Isopropyl-1H-imidazole-5-carbaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-purity crystalline material. As a hydrochloride salt of a substituted imidazole, this compound presents unique purification challenges that require a systematic and well-understood approach to crystallization.

Understanding the Molecule: Key Physicochemical Properties

This compound hydrochloride is a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of antifungal and antibacterial agents[1][2]. It typically appears as a pale-yellow solid[3]. The presence of the polar hydrochloride salt, the imidazole ring, and the reactive carbaldehyde group all influence its solubility and crystallization behavior.

PropertyDescriptionSource
Molecular Formula C₇H₁₁ClN₂O[3]
Physical State Solid[3]
Purity (Typical) ≥95.0%[3]
Storage Temperature 4°C[4]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound hydrochloride?

A1: Due to its polar nature as a hydrochloride salt, good initial solvent choices are polar protic solvents. A systematic screening process is highly recommended. Based on the general solubility of hydrochloride salts and imidazole derivatives, the following solvents and solvent systems are excellent starting points:

  • Single Solvents: Isopropanol, ethanol, methanol. These alcohols often provide a good balance of solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures[5].

  • Solvent/Anti-solvent Systems: A highly polar solvent to dissolve the compound, paired with a non-polar anti-solvent to induce crystallization. Common pairs include:

    • Isopropanol/Ethyl Acetate

    • Isopropanol/Toluene

    • Ethanol/Hexane

    • Dichloromethane/Hexane[6]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. For polar compounds like hydrochloride salts, this can be a common issue.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to rapid precipitation.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution before it has time to form an ordered crystal lattice.

  • Inappropriate Solvent System: The chosen solvent may be too good, requiring very low temperatures to induce crystallization, which can be below the eutectic freezing point of the mixture.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of the primary (good) solvent to decrease the supersaturation level, then cool slowly[7].

  • Slower Cooling: Insulate the flask to slow the rate of cooling, allowing more time for crystal nucleation and growth.

  • Change Solvent System: If oiling persists, a different solvent or anti-solvent system is necessary. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures.

Q3: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A3: The absence of crystallization indicates that the solution is not sufficiently supersaturated at the given temperature.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites[7].

    • Seeding: If you have a small amount of pure crystalline material, add a single, tiny crystal to the solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solvent is volatile, you can allow a small amount to evaporate to increase the solute concentration.

    • Add Anti-solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly[8].

    • Reduce Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be mindful of potential oiling out.

Q4: The purity of my recrystallized product has not improved significantly. What could be the issue?

A4: This suggests that impurities are being trapped within the crystal lattice or that the chosen solvent system does not effectively differentiate between the product and the impurities.

Potential Causes and Solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities. To remedy this, redissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly[7].

  • Inadequate Solvent Choice: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with a different solvent system.

  • Consider an Acid-Base Workup: For imidazole derivatives, an acid-base extraction can be a powerful purification step prior to crystallization. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid. The protonated imidazole will move to the aqueous layer, leaving non-basic organic impurities behind. Then, neutralize the aqueous layer and extract the purified free base, which can then be converted back to the hydrochloride salt and recrystallized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Rapid Crystallization ("Crashing Out") Solution is too concentrated; cooling is too fast.Re-heat and add 5-10% more solvent. Allow to cool slowly at room temperature before moving to a colder environment[7].
Formation of Fine Powder, Not Crystals Nucleation rate is much higher than the growth rate.Use a less polar solvent system; cool the solution more slowly; consider using a co-solvent to modify solubility[8].
Low Recovery Yield Too much solvent was used; the compound has significant solubility even at low temperatures.Concentrate the mother liquor and attempt a second crystallization. Before starting, perform a small-scale solvent screen to find a system with a steeper solubility curve (high solubility when hot, very low when cold)[7].
Discolored Crystals Colored impurities are present and co-crystallize.Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.
Hygroscopic or "Gummy" Solid The hydrochloride salt is absorbing moisture from the air.Ensure all solvents are anhydrous. Dry the final crystalline product under high vacuum. If the issue persists, consider crystallization from a non-hygroscopic solvent system like isopropanol/toluene[9].

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol is designed to efficiently identify a suitable solvent or solvent system for the crystallization of this compound hydrochloride.

Materials:

  • Crude this compound hydrochloride

  • Small test tubes or vials

  • A selection of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane, acetone)

  • Heating block or sand bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition.

  • Observation 1: If the solid dissolves readily at room temperature, that solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a co-solvent system.

  • Observation 2: If the solid is insoluble or sparingly soluble at room temperature, heat the tube gently.

  • Continue adding the solvent dropwise to the hot mixture until the solid just dissolves.

  • Observation 3: If the solid dissolves completely upon heating, this is a potentially good single solvent for crystallization.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation 4: The solvent that yields a good quantity of crystalline precipitate upon cooling is a strong candidate for recrystallization.

Protocol 2: Recrystallization using an Anti-solvent System (e.g., Isopropanol/Ethyl Acetate)

This method is particularly useful for polar compounds like hydrochloride salts where single-solvent systems may not provide optimal results.

Procedure:

  • Dissolve the crude this compound hydrochloride in the minimum amount of hot isopropanol.

  • While the solution is still hot, add ethyl acetate (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of isopropanol/ethyl acetate to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Visualizing the Crystallization Workflow

The following diagram illustrates the decision-making process for developing a crystallization protocol.

CrystallizationWorkflow start Crude Product (1-Isopropyl-1H-imidazole- 5-carbaldehyde hydrochloride) solvent_screen Solvent Screening start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes antisolvent_system Select Solvent/Anti-solvent Pair single_solvent->antisolvent_system No analysis Analyze Purity & Yield recrystallize_single->analysis recrystallize_anti Recrystallize using Anti-solvent antisolvent_system->recrystallize_anti recrystallize_anti->analysis success Pure Crystalline Product analysis->success Criteria Met troubleshoot Troubleshoot (e.g., Oiling Out, Low Yield) analysis->troubleshoot Criteria Not Met troubleshoot->solvent_screen Re-evaluate Solvents

Caption: A decision-making workflow for crystallization protocol development.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Google Patents. (2006).
  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. [Link]

  • Sciencemadness Discussion Board. (2006). crystallization and dry reagents. [Link]

  • Ark Pharm, Inc. (n.d.). This compound. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Link]

Sources

Technical Support Center: Purification of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Isopropyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key synthetic intermediate.[1][2] We understand that obtaining highly pure material is critical for the success of your subsequent research and development activities. This document provides a structured approach to identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. Assuming a standard Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole, the most common impurities include:

  • Unreacted 1-isopropyl-1H-imidazole: The starting material for the formylation reaction.

  • Vilsmeier reagent-derived byproducts: Such as hydrolyzed or unreacted Vilsmeier reagent.

  • Over-formylated or other regioisomeric products: Although the 5-position is generally favored, small amounts of other isomers can sometimes form.

  • Solvent residues: From the reaction or initial work-up.

Q2: My NMR spectrum shows a broad peak, and my compound runs as a smear or "tails" significantly on a silica gel TLC plate. What is causing this?

A2: This is a classic issue when purifying basic compounds like imidazoles on acidic silica gel.[3][4] The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[4]

Q3: I have a low yield after column chromatography. Where could my product have gone?

A3: Low yield after chromatography can be due to several factors:

  • Irreversible adsorption: Your compound may be binding too strongly to the silica gel, especially if it is highly basic.[4]

  • Co-elution with impurities: If the separation is not optimal, you may be discarding fractions containing your product along with impurities.

  • Product instability: Although generally stable, the aldehyde functional group can be sensitive under certain conditions.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a very effective method for final purification, especially for removing small amounts of impurities and achieving high purity (>99%).[3] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Troubleshooting Guide

Issue 1: Poor Separation and Peak Tailing during Column Chromatography

Root Cause Analysis: The basicity of the imidazole ring leads to strong interactions with the acidic silica gel stationary phase, causing tailing.[3][4]

Solutions:

  • Option 1: Mobile Phase Modification. The most straightforward approach is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Protocol: Add 0.1-1% triethylamine or pyridine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[3] Start with a small amount and increase if tailing persists.

  • Option 2: Change of Stationary Phase. If mobile phase modification is insufficient, consider a different stationary phase.

    • Protocol: Use neutral or basic alumina instead of silica gel.[3] Alumina is less acidic and often provides better peak shapes for basic compounds.

  • Option 3: Dry Loading. This technique can lead to sharper bands and improved separation.

    • Protocol: Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder directly onto the top of your column.[3]

Issue 2: Co-elution of Product with Starting Material (1-isopropyl-1H-imidazole)

Root Cause Analysis: The starting material and the product have similar polarities, making separation challenging. However, their basicity differs, which can be exploited.

Solutions:

  • Option 1: Gradient Elution. A carefully designed gradient can improve separation.

    • Protocol: Start with a low polarity mobile phase (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity. This will help to resolve compounds with close Rf values.

  • Option 2: Acid-Base Extraction. This is a highly effective method for removing basic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic starting material will be protonated and move to the aqueous layer, while the less basic aldehyde product remains in the organic layer.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Issue 3: Low Purity After a Single Purification Step

Root Cause Analysis: Complex impurity profiles may require more than one purification technique.

Solutions:

  • Multi-Step Purification Workflow. Combine different purification methods to achieve high purity.

    Workflow Diagram: Multi-Step Purification

    G Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Remove basic impurities Column Column Chromatography AcidBase->Column Separate non-basic impurities Recryst Recrystallization Column->Recryst Final polishing Pure >99% Pure Product Recryst->Pure

    Caption: A typical workflow for purifying this compound.

Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • Column Preparation: Choose an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).[3]

  • Mobile Phase Preparation: Prepare your mobile phase system. For example, a gradient of ethyl acetate in hexane. Add 0.5% triethylamine to both solvents to prevent tailing.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. For better resolution, consider dry loading.[3]

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. Monitor the elution of your compound using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures with hexane or heptane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification MethodTypical PurityTypical YieldNotes
Column Chromatography 90-98%60-85%Good for complex mixtures and removing closely related impurities.[3]
Recrystallization >99%70-95%Excellent for a final polishing step to achieve high purity.[3]
Acid-Base Extraction Variable80-95%Very effective for removing basic starting materials and impurities.[3]

Impurity Decision Tree

G start Analyze Crude Product by TLC/NMR q1 Significant starting material present? start->q1 a1_yes Perform Acid-Base Extraction q1->a1_yes Yes a1_no Proceed to Chromatography q1->a1_no No q2 Tailing observed on TLC? a1_yes->q2 a1_no->q2 a2_yes Use basic modifier (e.g., Et3N) in mobile phase or switch to alumina q2->a2_yes Yes a2_no Standard Silica Gel Chromatography q2->a2_no No final_purification Consider Recrystallization for >99% Purity a2_yes->final_purification a2_no->final_purification

Caption: Decision tree for selecting a purification strategy.

References

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • G. Venkannaa, et al. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry.
  • Google Patents. US5726293A - Affinity purification methods involving imidazole elution.
  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • PubMed. Manipulation of the Affinity Between Protein and Metal Ions by Imidazole and pH for Metal Affinity Purification of Protein C From Cohn Fraction IV-1. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • Chem-Impex. This compound hydrochloride. Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • World Journal of Pharmaceutical Sciences.
  • Reddit. Removing imidazole from protein sample? : r/labrats. Available from: [Link]

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.

Sources

Technical Support Center: Scalable Synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. As a key building block in medicinal chemistry, particularly for antifungal and antibacterial agents, a robust and scalable synthesis is crucial.[1][2][3] This document moves beyond a simple protocol, offering a detailed exploration of the reaction's causality, troubleshooting for common issues, and a comprehensive set of frequently asked questions.

Synthesis Overview: The Vilsmeier-Haack Approach

The most reliable and scalable method for the formylation of electron-rich heterocyclic compounds like 1-isopropyl-1H-imidazole is the Vilsmeier-Haack reaction.[4][5] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich substrates and less prone to aggressive side reactions, which is a key advantage for large-scale production.[7][8]

The overall transformation involves the electrophilic substitution of a hydrogen atom on the imidazole ring with a formyl group (-CHO).

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Assemble Dry Glassware under Inert Atmosphere (N2) reagent_prep Prepare Anhydrous Solvents and High-Purity Reagents start->reagent_prep Ensure quality vilsmeier_formation Vilsmeier Reagent Formation: Slowly add POCl₃ to DMF at 0-10°C reagent_prep->vilsmeier_formation substrate_add Substrate Addition: Add 1-Isopropyl-1H-imidazole in Anhydrous Solvent vilsmeier_formation->substrate_add Maintain low temp reaction_heat Controlled Heating: Warm to 40-60°C and Monitor by TLC/HPLC substrate_add->reaction_heat quench Quenching: Slowly add reaction mixture to ice-cold NaHCO₃ solution reaction_heat->quench Reaction complete extraction Solvent Extraction: Use Ethyl Acetate or DCM quench->extraction Vigorous stirring purification Purification: Vacuum Distillation or Recrystallization of HCl salt extraction->purification analysis Characterization: ¹H NMR, ¹³C NMR, MS purification->analysis finish End: Pure Product analysis->finish

Caption: High-level workflow for the synthesis of this compound.

Detailed Scalable Experimental Protocol

This protocol is optimized for a gram-scale synthesis and provides a solid foundation for further scale-up.

Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. POCl₃ is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[9]

Reagent & Equipment Table
Reagent/EquipmentQuantity (for 10g scale)Molar Eq.Notes
1-Isopropyl-1H-imidazole10.0 g1.0Ensure purity >98%.
N,N-Dimethylformamide (DMF)100 mL~12Anhydrous grade is essential. Can act as both reagent and solvent.
Phosphorus oxychloride (POCl₃)21.0 g (12.8 mL)1.7Use a fresh, unopened bottle if possible.
Dichloromethane (DCM)50 mL-Anhydrous grade for substrate addition.
Saturated Sodium Bicarbonate (aq.)~500 mL-For quenching. Prepare in advance and chill.
Ethyl Acetate (EtOAc)3 x 150 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)~20 g-For drying the organic phase.
3-Neck Round Bottom Flask (500 mL)1-Oven-dried. Equipped with stirrer, dropping funnel, and N₂ inlet.
Ice Bath1-For temperature control.
Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • In a 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (100 mL).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add POCl₃ (12.8 mL, 1.7 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition to prevent reagent decomposition. [10]

    • After the addition is complete, stir the resulting viscous, pale-yellow mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[11]

  • Formylation Reaction:

    • Dissolve 1-isopropyl-1H-imidazole (10.0 g, 1.0 eq) in anhydrous DCM (50 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the mixture to 40-50°C and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[9]

  • Work-up and Extraction:

    • Cool the reaction mixture back down to 0°C.

    • In a separate large beaker, prepare a vigorously stirred solution of ice-cold saturated aqueous sodium bicarbonate.

    • Slowly and carefully quench the reaction by adding the mixture dropwise to the bicarbonate solution. This is an exothermic process that releases CO₂, so controlled addition is vital to prevent foaming over.[9]

    • Once the quench is complete and the pH is neutral or slightly basic (pH 7-8), transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • For scalable purification, vacuum distillation is the preferred method for this liquid product.[9] Alternatively, if very high purity is required, the product can be converted to its hydrochloride salt by treatment with HCl in ether, which can then be purified by recrystallization.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Troubleshooting Logic Diagram

G start Problem Encountered low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products workup_issue Difficult Work-up start->workup_issue q1 Starting Material Remains? low_yield->q1 Check TLC/HPLC q2 Cause: Impure Reagents or Moisture Solution: 1. Use anhydrous solvents 2. Use fresh POCl₃ 3. Run under inert atmosphere side_products->q2 Check Reagents q3 Cause: Overheating Solution: 1. Maintain temp <10°C during Vilsmeier reagent formation 2. Avoid excessive heating during reaction side_products->q3 Check Temp q4 Emulsion during Extraction? workup_issue->q4 Issue Type a1_yes Cause: Incomplete Reaction Solution: 1. Increase reaction time/temp 2. Increase Vilsmeier reagent eq. q1->a1_yes Yes a1_no Cause: Product Loss Solution: 1. Check quench pH (avoid excess acid/base) 2. Ensure thorough extraction q1->a1_no No a4_yes Cause: Fine solids/salts Solution: 1. Add more brine 2. Filter mixture before extraction 3. Centrifuge if necessary q4->a4_yes Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 1-isopropyl-1H-imidazole. What went wrong?

A1: This is a classic case of incomplete reaction, which can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. If anhydrous conditions were not strictly maintained, the reagent would be hydrolyzed and rendered inactive. Ensure all glassware is oven-dried and solvents are anhydrous.[10]

  • Insufficient Reagent: The stoichiometry is critical. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of POCl₃ relative to the imidazole substrate is recommended.[9][10]

  • Suboptimal Temperature/Time: The formylation step may require more thermal energy or time. If the reaction has stalled at room temperature, slowly increase the heat to 40-60°C and continue to monitor by TLC.[10]

Q2: I've obtained my product, but it's contaminated with significant impurities. What are the likely side products and how can I avoid them?

A2: Impurity formation often points to issues with temperature control or reagent quality.

  • Over-formylation or Polymerization: While less common for this substrate, excessively high temperatures can lead to undesired side reactions. The key is careful temperature control, especially during the exothermic formation of the Vilsmeier reagent.[9]

  • Reaction with Solvent: At higher temperatures, the Vilsmeier reagent can react with the DMF solvent itself, leading to complex impurities.[9] Adhering to the recommended temperature profile minimizes this risk.

  • Regioisomeric Impurities: The formylation of 1-substituted imidazoles is generally highly regioselective for the C5 position. However, trace amounts of the C2 or C4 isomers could form. This is typically minimized by the steric bulk of the N1-isopropyl group directing the electrophile to the less hindered C5 position. Purification by vacuum distillation should effectively separate these isomers.

Q3: The quenching step is very vigorous and difficult to control. Is there a safer way to perform the work-up on a larger scale?

A3: The quench is indeed one of the most hazardous parts of the scale-up process due to its exothermic nature and gas evolution.

  • Reverse Quench: Instead of adding the reaction mixture to the base, consider a "reverse quench" for better control. Add the cold bicarbonate solution slowly to the chilled reaction mixture. This allows for more manageable heat dissipation.

  • Use of a Weaker Base: While sodium bicarbonate is standard, a solution of sodium acetate can also be used for a slightly less vigorous quench.

  • Adequate Headspace: Ensure the quenching vessel is large enough (at least 5-10 times the volume of the reaction mixture) to accommodate potential foaming.

Q4: My product seems to be degrading during vacuum distillation. What are the alternative purification strategies?

A4: Aldehydes can be sensitive to high temperatures. If you observe decomposition during distillation, consider the following:

  • Lower Distillation Temperature: Ensure you are using a good vacuum pump to lower the boiling point as much as possible.

  • Column Chromatography: While less ideal for very large scales, flash chromatography on silica gel can be effective. A gradient elution with hexanes and ethyl acetate is a good starting point.

  • Salt Formation and Recrystallization: As mentioned in the protocol, converting the aldehyde to its hydrochloride (HCl) salt can be a very effective and scalable purification method. The salt is typically a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent system like isopropanol/ether.[3] The freebase aldehyde can be regenerated by subsequent neutralization if needed.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the Vilsmeier-Haack reaction's regioselectivity on the imidazole ring?

A: The mechanism proceeds via electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium cation [(CH₃)₂N=CHCl]⁺, is the active electrophile.[5][7] The N1-isopropyl group on the imidazole ring is an electron-donating group, activating the ring towards electrophilic attack. The attack occurs preferentially at the C5 position due to a combination of electronic and steric factors. The C5 position is electronically enriched and sterically more accessible than the C2 or C4 positions.

Vilsmeier-Haack Mechanism Diagram

G compound1 DMF + POCl₃ vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ compound1->vilsmeier 1. Reagent Formation intermediate Sigma Complex (Intermediate) vilsmeier->intermediate imidazole 1-Isopropyl-1H-imidazole imidazole->intermediate 2. Electrophilic Attack at C5 iminium_salt Iminium Salt Adduct intermediate->iminium_salt 3. Aromatization (-H⁺) final_product This compound iminium_salt->final_product 4. Hydrolysis product Product + H₂O product->final_product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of imidazole.

Q: Can I use other Vilsmeier reagents, such as those derived from oxalyl chloride or thionyl chloride?

A: Yes, Vilsmeier reagents can be generated using other activators like oxalyl chloride or thionyl chloride instead of POCl₃.[8] However, for scalability, POCl₃ is often preferred due to its lower cost and the fact that it is a liquid, which is easier to handle in a production environment compared to gaseous byproducts from other reagents.

Q: How critical is the purity of the starting 1-isopropyl-1H-imidazole?

A: Very critical. Impurities in the starting material can lead to unexpected side reactions and complicate the purification process. For instance, any residual unalkylated imidazole could lead to the formation of imidazole-5-carbaldehyde, which would be difficult to separate. It is highly recommended to use a starting material with >98% purity.

Q: What are the expected spectroscopic data for the final product?

A: For this compound, you should expect:

  • ¹H NMR: Signals corresponding to the isopropyl group (a doublet and a septet), two distinct signals for the imidazole ring protons, and a characteristic downfield singlet for the aldehyde proton (~9.5-10.0 ppm).

  • ¹³C NMR: Resonances for the isopropyl carbons, the imidazole ring carbons, and a highly deshielded signal for the aldehyde carbonyl carbon (>180 ppm).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₇H₁₀N₂O (138.17 g/mol ).[12]

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. JOTCSA, 6(3), 373–382. [Link][1][13]

  • Pattan, S. R., et al. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of tetra-substituted imidazole product. Retrieved January 12, 2026, from ResearchGate. [Link]

  • Turner, S., & Tute, M. S. (1995). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. [Link][14]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved January 12, 2026. [Link][6]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from Organic Chemistry Portal. [Link][5]

  • Kumar, A., et al. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters, 57(46), 5104-5107. [Link]

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27376. [Link][15]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from NROChemistry. [Link][7]

  • Iddon, B., & Lim, B. L. (1995). Azoles. Part 11. Synthesis of imidazole-2(and-5)-carbaldehydes and derivatives of imidazo. RSC Publishing. [Link][16]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 12, 2026, from Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved January 12, 2026, from NCBI. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted imidazoles. Retrieved January 12, 2026, from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 12, 2026, from Organic Syntheses. [Link]

  • Chem-Impex. (n.d.). This compound hydrochloride. Retrieved January 12, 2026, from Chem-Impex. [Link][3]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved January 12, 2026, from Ark Pharma Scientific Limited. [Link]

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 12, 2026, from SciSpace. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Imidazole Aldehydes: A Comparative Analysis of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the imidazole scaffold is a "privileged structure," a cornerstone in the architecture of countless therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored building block.[1][3] The introduction of a carbaldehyde (formyl) group transforms this scaffold into a versatile synthetic intermediate, opening a gateway to a vast chemical space through subsequent functionalization.

This guide provides an in-depth comparison of 1-isopropyl-1H-imidazole-5-carbaldehyde against other key imidazole aldehydes. We will dissect their synthesis, physicochemical properties, and reactivity, supported by experimental data and protocols. Our focus is not just on the "what" but the "why"—exploring the causal relationships between molecular structure and chemical behavior, empowering you to make informed decisions in your synthetic strategies.

The Strategic Importance of the N-1 Substituent: A Physicochemical Overview

The identity of the substituent at the N-1 position of the imidazole ring profoundly influences the molecule's overall properties. This is particularly evident when comparing this compound to its counterparts with smaller or no N-1 substituents, and to its positional or ring-substituted isomers. The isopropyl group, while seemingly a simple alkyl chain, imparts distinct characteristics regarding solubility, steric hindrance, and electronic modulation.

To quantify these differences, we've compiled key physicochemical properties for our target compound and three relevant comparators: the parent 1H-imidazole-5-carbaldehyde, the sterically smaller 1-methyl analog, and the positional isomer 1H-imidazole-4-carbaldehyde.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Calculated logP pKa (Conjugate Acid)
This compound 138.17 (base)Data not available; often used as HCl salt[4]0.6[5] (for carboxylic acid analog)~6.5-7.0 (Estimated)
1H-Imidazole-5-carbaldehyde 96.09174-177[6]-0.8 (Estimated)~6.95[7]
1-Methyl-1H-imidazole-5-carbaldehyde 110.11Data not available-0.3 (Estimated)~6.8 (Estimated)
1H-Imidazole-4-carbaldehyde 96.09174-177[6]-0.8 (Estimated)~6.95[7]

Key Insights from the Data:

  • Lipophilicity (logP): The introduction of the isopropyl group is expected to significantly increase the lipophilicity compared to the unsubstituted or methyl-substituted analogs. While direct data for the aldehyde is sparse, the calculated logP for the corresponding carboxylic acid (0.6) is telling.[5] This enhanced lipophilicity can be crucial for improving solubility in organic solvents and potentially modulating pharmacokinetic properties in drug candidates.

  • Steric Hindrance: The bulky isopropyl group exerts significant steric influence around the N-1 and C-5 positions. This can direct the regioselectivity of further reactions on the imidazole ring and may influence the kinetics of reactions involving the adjacent C-5 aldehyde.

  • Basicity (pKa): Alkyl groups are weakly electron-donating. Therefore, the N-1 isopropyl group slightly increases the basicity of the N-3 atom compared to the unsubstituted imidazole. This makes the imidazolium cation more stable, which can affect reaction mechanisms under acidic conditions.[7]

Synthesis of Imidazole Aldehydes: Navigating the Pathways

The formylation of an imidazole ring is a cornerstone transformation for accessing these valuable intermediates. The choice of synthetic route is dictated by the desired substitution pattern and the stability of the starting materials. The Vilsmeier-Haack reaction and metal-halogen exchange followed by quenching with a formylating agent are the most prevalent methods.[8][9]

The Vilsmeier-Haack reaction, utilizing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful tool for formylating electron-rich heterocycles.[8] This method is particularly effective for synthesizing 1-substituted-5-carbaldehydes.

G cluster_0 Vilsmeier-Haack Formylation Start 1-Isopropylimidazole Reagent POCl3, DMF Intermediate Electrophilic Substitution (Sigma Complex) Start->Intermediate Attacks Vilsmeier Reagent Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+[PO2Cl2]- Reagent->Vilsmeier Forms Hydrolysis Aqueous Workup (e.g., NaHCO3) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack pathway for imidazole-5-carbaldehyde synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride

Causality: This protocol is based on the Vilsmeier-Haack reaction. DMF serves as the source of the formyl group, and POCl₃ activates it to form the electrophilic Vilsmeier reagent. The electron-rich imidazole ring then attacks this reagent. Anhydrous conditions are critical in the initial steps to prevent premature decomposition of the POCl₃ and the Vilsmeier reagent.

Materials:

  • 1-Isopropylimidazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction: Cool the mixture back to 0 °C and add anhydrous DCM to facilitate stirring.

  • Add 1-isopropylimidazole (1 equivalent) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours, monitoring by TLC.

  • Workup and Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Caution: This is a highly exothermic step.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification & Salt Formation: Purify the crude oil via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

  • To form the hydrochloride salt for improved stability and handling, dissolve the purified product in a minimal amount of diethyl ether and add 2M HCl in diethyl ether dropwise until precipitation is complete.[4][10]

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as an off-white solid.[10]

Comparative Reactivity: The Aldehyde as a Synthetic Hub

The true value of imidazole aldehydes lies in the reactivity of the formyl group. It serves as an electrophilic handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases or other heterocycles.[11][12] The electronic nature of the imidazole ring and the steric bulk at N-1 directly impact this reactivity.

G cluster_0 Nucleophilic Addition Reactions cluster_1 Condensation Reactions Aldehyde Imidazole Aldehyde ReductiveAmination Reductive Amination (R-NH2, NaBH3CN) Aldehyde->ReductiveAmination Forms Amine Grignard Grignard Reaction (R-MgBr) Aldehyde->Grignard Forms Alcohol Wittig Wittig Reaction (Ph3P=CHR) Aldehyde->Wittig Forms Alkene SchiffBase Schiff Base Formation (R-NH2) Aldehyde->SchiffBase Forms Imine Knoevenagel Knoevenagel Condensation (CH2(CN)2, base) Aldehyde->Knoevenagel Forms C=C bond

Caption: Key synthetic transformations of the imidazole aldehyde group.

Comparative Insights:

  • This compound: The electron-donating isopropyl group slightly reduces the electrophilicity of the aldehyde carbon compared to the unsubstituted analog. However, this effect is generally minor. The primary influence is steric; bulky nucleophiles may react more slowly. Its applications are prominent in the synthesis of pharmaceuticals, including antifungal and antibacterial agents.[10][13]

  • 1H-Imidazole-4-carbaldehyde vs. 5-carbaldehyde: The position of the aldehyde is critical. The C5 position is adjacent to the electron-donating "pyrrole-like" N-1, while the C4 position is flanked by N-3 and a carbon. This can lead to subtle differences in electrophilicity and reactivity in cyclization reactions. 1H-Imidazole-4-carbaldehyde is a known precursor for C17,20-lyase inhibitors used in cancer research.[6]

  • 1-Methyl vs. 1-Isopropyl: The smaller methyl group presents less steric hindrance than the isopropyl group, potentially leading to faster reaction rates with bulky reagents. However, the isopropyl group's greater lipophilicity may be advantageous for solubility in certain reaction media.

Experimental Protocol: Comparative Schiff Base Formation

Causality: This experiment provides a direct comparison of the reactivity of different imidazole aldehydes under identical conditions. Aniline is chosen as a common, moderately reactive nucleophile. The reaction is typically catalyzed by a weak acid. Monitoring the reaction rate (e.g., by TLC or ¹H NMR) can provide quantitative data on relative reactivity.

Procedure:

  • In four separate, identical vials, place a solution of aniline (1.0 equivalent) in ethanol (0.5 M).

  • To each vial, add one of the following:

    • Vial A: this compound (1.0 eq.)

    • Vial B: 1H-Imidazole-5-carbaldehyde (1.0 eq.)

    • Vial C: 1-Methyl-1H-imidazole-5-carbaldehyde (1.0 eq.)

    • Vial D: 1H-Imidazole-4-carbaldehyde (1.0 eq.)

  • Add a catalytic amount of acetic acid (0.1 eq.) to each vial.

  • Stir all reactions at room temperature.

  • Monitor the consumption of the starting aldehyde in each reaction at identical time intervals (e.g., 30, 60, 120 minutes) using TLC.

  • After 4 hours, quench the reactions with water and extract with ethyl acetate.

  • Dry, concentrate, and determine the yield of the corresponding imine product for each reaction.

Expected Outcome: One would anticipate subtle differences in reaction rates. The sterically hindered this compound (Vial A) might exhibit a slightly slower rate of conversion compared to the 1-methyl (Vial C) and unsubstituted analogs (Vials B and D). The electronic differences between the 4- and 5-carbaldehydes are expected to have a minimal impact on the rate of this specific reaction.

Conclusion and Future Outlook

This compound stands out as a valuable synthetic intermediate, primarily due to the physicochemical properties imparted by the N-1 isopropyl group. Its increased lipophilicity and moderate steric bulk make it a unique tool for chemists aiming to balance reactivity with specific solubility and structural requirements.

While its reactivity profile is broadly similar to other imidazole aldehydes, the subtle differences in steric hindrance and basicity can be strategically exploited. For researchers in drug discovery, this compound offers a scaffold that can enhance solubility in non-polar environments and provide a steric shield to modulate interactions with biological targets.[10][13] As the demand for novel heterocyclic compounds continues to grow, a deep understanding of how simple alkyl substituents can fine-tune molecular properties is indispensable for the rational design of new chemical entities.

References

  • ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Isopropyl-1H-imidazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Isopropyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazole in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2] This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a key structural motif in natural products like the amino acid histidine and in many synthetic drugs.[2][3] Its unique electronic properties, capacity for hydrogen bonding, and coordinative capabilities with metal ions in enzyme active sites contribute to its diverse pharmacological profiles.[4]

This guide focuses on the derivatives of 1-Isopropyl-1H-imidazole-5-carbaldehyde, a specific scaffold that holds significant promise for the development of novel therapeutic agents. The presence of the isopropyl group at the N-1 position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability, while the carbaldehyde group at the C-5 position offers a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize existing data on related imidazole compounds to provide a comprehensive overview of their potential biological activities and to establish a framework for future research. We will delve into their potential as antimicrobial and anticancer agents, supported by experimental data from analogous compounds, and provide detailed protocols for their evaluation.

Comparative Biological Activities of Imidazole Derivatives

The imidazole core is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4] The following sections will explore the evidence for these activities in derivatives structurally related to this compound and present available quantitative data to facilitate comparison.

Antimicrobial Activity

Imidazole derivatives have long been at the forefront of antifungal drug discovery, with compounds like ketoconazole and miconazole being widely used in clinical practice.[5] Their antibacterial potential is also an active area of research.[6] The mechanism of action for many antimicrobial imidazoles involves the inhibition of key enzymes necessary for cell wall or membrane synthesis, or the disruption of cellular respiration and DNA replication.[6][7]

While specific MIC (Minimum Inhibitory Concentration) data for a series of this compound derivatives is scarce, studies on other substituted imidazoles provide valuable insights into their potential efficacy.

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Imidazole Derivative HL1Staphylococcus aureus625Vancomycin1.25[6]
Imidazole Derivative HL1MRSA1250Vancomycin1.25[6]
Imidazole Derivative HL2Staphylococcus aureus625Vancomycin1.25[6]
Imidazole Derivative HL2MRSA625Vancomycin1.25[6]
Imidazole Derivative HL2Escherichia coli2500Ciprofloxacin0.097[6]
Imidazole Derivative HL2Pseudomonas aeruginosa2500Ciprofloxacin0.39[6]
Imidazolium Salt 3bBacillus subtilis4Alamethicin>128[8]
Imidazolium Salt 3bEscherichia coli128Alamethicin>128[8]

Note: The specific structures of HL1 and HL2 are detailed in the cited reference. Imidazolium salt 3b is derived from L-valine.

The data in Table 1 demonstrates that imidazole derivatives can exhibit potent antimicrobial activity, although their efficacy varies significantly with their structural modifications and the target microorganism. For instance, imidazolium salts with increased lipophilicity have shown greater activity against Gram-positive bacteria like B. subtilis compared to Gram-negative bacteria such as E. coli.[8] This highlights the importance of the substituent at the N-1 position, suggesting that the isopropyl group in our core molecule could be a favorable feature.

Anticancer Activity

The anticancer potential of imidazole derivatives is a rapidly growing field of research.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[10]

The carbaldehyde functional group of this compound is a versatile starting point for creating derivatives with potential anticancer properties. For example, condensation with various amines or hydrazines can lead to Schiff bases and hydrazones, which have been shown to possess significant cytotoxic activity.

Table 2: Anticancer Activity of Selected Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Imidazole-triazole hybrid 4kCaco-2 (Colon)4.67Doxorubicin5.17[1]
Imidazole-triazole hybrid 6eCaco-2 (Colon)5.22Doxorubicin5.17[1]
Imidazole derivative 15hHeLa (Cervical)Not specified, but showed 62.21% cell cycle arrest at 100 µg/ml--[7]
Imidazole derivative 15bHeLa (Cervical)Not specified, but showed 16.03% cell cycle arrest at 100 µg/ml--[7]

The data in Table 2 indicates that imidazole-based compounds can exhibit potent anticancer activity, with some derivatives showing IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[1] The structure-activity relationship (SAR) is highly dependent on the nature of the substituents on the imidazole ring. For example, in a series of imidazole-1,2,3-triazole hybrids, compounds bearing an aromatic carboxylic group displayed the highest potency against the Caco-2 cell line.[1] This suggests that derivatization of the carbaldehyde group in this compound could lead to compounds with significant anticancer efficacy.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for assessing the antimicrobial and anticancer activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe + media) and negative (media only) controls incubate Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader (OD600nm) incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacterial testing or RPMI-1640 medium for fungal testing.

  • Inoculum Preparation: Culture the microbial strains overnight and then dilute the culture in the appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of the test compounds seed_cells->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt formazan_formation Viable cells convert MTT to purple formazan crystals add_mtt->formazan_formation solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan formazan_formation->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell lines (e.g., HeLa, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

Based on the broader literature on imidazole derivatives, several key structural features can be hypothesized to influence the biological activity of this compound derivatives.

Hypothesized Structure-Activity Relationship

G cluster_sar Structure-Activity Relationship (SAR) of this compound Derivatives Core This compound Core N1_substituent N-1 Isopropyl Group - Influences lipophilicity - Affects metabolic stability - May enhance membrane permeability Core->N1_substituent contributes to C5_derivatization C-5 Carbaldehyde Derivatives (Schiff bases, hydrazones, etc.) - Introduces diverse functional groups - Modulates steric and electronic properties - Can interact with specific target residues Core->C5_derivatization allows for Imidazole_ring Imidazole Ring - Acts as a bioisostere for other groups - Can coordinate with metal ions in enzymes - Participates in hydrogen bonding Core->Imidazole_ring is the

Sources

A Comparative Guide to the Cytotoxicity of N-Alkylated Imidazole-5-Carbaldehydes in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated imidazole-5-carbaldehydes represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural versatility allows for fine-tuning of their physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the cytotoxicity of N-alkylated imidazole derivatives, with a focus on how the nature of the N-alkyl substituent influences their anticancer effects. We will delve into the structure-activity relationships, examine the underlying mechanisms of action, and provide standardized protocols for evaluating their cytotoxic potential in a research setting.

Introduction: The Significance of the Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for critical interactions with various biological targets.[2] In the context of oncology, imidazole-based compounds have demonstrated a wide array of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4]

The aldehyde functional group at the C-5 position of the imidazole ring, coupled with N-alkylation, provides a versatile platform for developing novel anticancer agents. The N-substituent, in particular, plays a pivotal role in modulating the compound's lipophilicity, steric profile, and overall biological activity. Understanding the relationship between the structure of the N-alkyl group and the resulting cytotoxicity is paramount for the rational design of more potent and selective therapeutic candidates.

Comparative Cytotoxicity of N-Alkylated Imidazole Derivatives

The study involved synthesizing a series of derivatives by reacting 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various bioactive heteroaralkyl halides. The antitumor activity of these compounds was evaluated both in vivo against Ehrlich ascites tumor (EAT) cells and in vitro against Human Umbilical Vein Endothelial Cells (HUVEC) using the MTT assay.[3][5][6]

Compound IDN-SubstituentIn Vitro Cytotoxicity (HUVEC cells)In Vivo Antitumor Activity (EAT cells)
Parent -HNot ReportedNot Reported
Derivative 1 Pyrrolidine-containing moietyPotent inhibition of cellular proliferationDecreased ascites volume, increased survivability
Derivative 2 Other heteroaralkyl moietiesVaried inhibitionVaried activity

Data synthesized from Kumar et al., 2007.[3][5][6] Note: Specific IC50 values for the in vitro assay were not provided in the abstract, but the pyrrolidine-substituted derivative was identified as the most potent.

These findings underscore the critical role of the N-substituent in determining the cytotoxic potential of imidazole-carbaldehyde derivatives. The pyrrolidine-substituted compound emerged as a particularly potent antitumor agent, suggesting that the nature of the heterocyclic ring attached to the imidazole nitrogen significantly influences its biological activity.[3][5][6]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of N-alkylated imidazoles and their cytotoxic activity is a key area of investigation. Several general trends have been observed across various studies on imidazole derivatives:

  • Influence of Alkyl Chain Length: Studies on other classes of N-alkylated imidazoles have shown that increasing the length of the alkyl chain can lead to an increase in cytotoxicity up to a certain point. This is often attributed to an increase in lipophilicity, which facilitates cell membrane penetration. However, excessively long chains can lead to a decrease in activity, possibly due to reduced solubility or unfavorable steric interactions with the target molecule.

  • Impact of Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic rings on the N-substituent, as seen in the study by Kumar et al., can significantly enhance cytotoxic activity.[3][5][6] These moieties can engage in additional binding interactions with the biological target, such as π-π stacking or hydrogen bonding, leading to increased potency.

  • Role of Other Substituents on the Imidazole Ring: The nature and position of other substituents on the imidazole core also play a crucial role. For instance, the presence of a chloro group at the C-5 position in the study by Kumar et al. likely contributes to the overall electronic properties and reactivity of the molecule.[3][5][6]

Mechanistic Pathways of Cytotoxicity

N-alkylated imidazole derivatives can induce cancer cell death through a variety of mechanisms. A comprehensive understanding of these pathways is essential for the development of targeted therapies.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including imidazole derivatives, is the induction of apoptosis, or programmed cell death. The study on N-substituted imidazole-4-carbaldehydes demonstrated that these compounds could induce apoptosis, as evidenced by nuclear condensation in treated EAT cells.[3][5][6] Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of caspase enzymes.

Inhibition of Pro-Survival Signaling Pathways

Many imidazole-based compounds exert their cytotoxic effects by interfering with signaling pathways that are aberrantly activated in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. There is evidence to suggest that imidazole conjugates may act as inhibitors of this pathway, contributing to their antitumor activity.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole N-Alkylated Imidazole Derivative Imidazole->PI3K Inhibition G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 Value G->H

Sources

A Comparative Guide to the Reactivity of 1-Isopropyl- vs. 1-Methyl-Imidazole-5-Carbaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, N-alkylated imidazole-5-carbaldehydes are pivotal building blocks for the synthesis of a diverse array of bioactive molecules.[1][2] The strategic selection of the N-alkyl substituent can profoundly influence the reactivity of the aldehyde moiety, thereby dictating reaction yields, kinetics, and even the feasibility of certain synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed analogues: 1-isopropyl-imidazole-5-carbaldehyde and 1-methyl-imidazole-5-carbaldehyde. By elucidating the interplay of steric and electronic effects, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.

Unveiling the Impact of N-Alkylation: A Tale of Two Substituents

The fundamental difference in reactivity between 1-isopropyl- and 1-methyl-imidazole-5-carbaldehyde stems from the distinct steric and electronic properties of the isopropyl and methyl groups, respectively.

Electronic Effects: A Subtle Distinction

Both methyl and isopropyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the imidazole ring, which in turn can slightly influence the electrophilicity of the carbonyl carbon of the carbaldehyde. Generally, an increase in electron density on the ring would slightly decrease the reactivity of the aldehyde towards nucleophiles. The isopropyl group, being a larger and more branched alkyl group, exerts a slightly stronger inductive effect compared to the methyl group. However, in the context of the highly aromatic and electron-rich imidazole ring, the difference in the inductive effects between a methyl and an isopropyl group is generally considered to be minor and its impact on the aldehyde's reactivity is often overshadowed by more dominant steric factors.

Steric Hindrance: The Decisive Factor

The most significant differentiator between the two molecules is the steric bulk of the N-alkyl substituent. The isopropyl group, with its branched structure, imposes considerably more steric hindrance around the imidazole ring and, by extension, the adjacent carbaldehyde group, compared to the relatively small methyl group.[3] This steric congestion has profound implications for the accessibility of the carbonyl carbon to incoming nucleophiles, a critical step in many fundamental organic reactions.[4][5]

Comparative Reactivity in Key Synthetic Transformations

To provide a practical framework for understanding these differences, we will now explore the anticipated reactivity of 1-isopropyl- and 1-methyl-imidazole-5-carbaldehyde in three common and important reaction classes: nucleophilic addition, condensation reactions, and olefination reactions.

Nucleophilic Addition: A Clear Divergence in Reactivity

Nucleophilic addition is a cornerstone of carbonyl chemistry.[4] The accessibility of the electrophilic carbonyl carbon is paramount for the success of these reactions.

Expected Outcome: 1-methyl-imidazole-5-carbaldehyde is expected to exhibit significantly higher reactivity towards nucleophilic addition compared to its 1-isopropyl counterpart. The bulkier isopropyl group in the latter will sterically hinder the approach of nucleophiles to the carbonyl carbon, leading to slower reaction rates and potentially lower yields.[6]

Illustrative Reaction: Grignard Reaction

A classic example is the Grignard reaction. The addition of a Grignard reagent, such as methylmagnesium bromide, to the aldehyde would yield a secondary alcohol.

Experimental Protocol: Comparative Grignard Reaction

Objective: To quantitatively compare the reaction yield of the Grignard reaction between 1-methyl-imidazole-5-carbaldehyde and 1-isopropyl-imidazole-5-carbaldehyde with methylmagnesium bromide.

Materials:

  • 1-methyl-imidazole-5-carbaldehyde

  • 1-isopropyl-imidazole-5-carbaldehyde hydrochloride[2] (neutralized with a suitable base like triethylamine prior to use)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of 1-methyl-imidazole-5-carbaldehyde in 10 mL of anhydrous diethyl ether and 1.0 mmol of neutralized 1-isopropyl-imidazole-5-carbaldehyde in 10 mL of anhydrous diethyl ether.

  • Cool both flasks to 0 °C in an ice bath.

  • To each flask, add 0.37 mL (1.1 mmol) of 3.0 M methylmagnesium bromide solution dropwise over 5 minutes.

  • Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench both reactions by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layers and extract the aqueous layers with diethyl ether (3 x 15 mL).

  • Combine the organic extracts for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and yield of the respective secondary alcohols.

Data Presentation:

CompoundExpected ProductPredicted Relative Yield
1-methyl-imidazole-5-carbaldehyde1-(1-methyl-1H-imidazol-5-yl)ethan-1-olHigh
1-isopropyl-imidazole-5-carbaldehyde1-(1-isopropyl-1H-imidazol-5-yl)ethan-1-olModerate to Low

Logical Workflow for Comparative Grignard Reaction:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis Reactant_Me 1-methyl-imidazole-5-carbaldehyde in Et2O Add_Grignard_Me Add MeMgBr at 0°C Reactant_Me->Add_Grignard_Me Reactant_iPr 1-isopropyl-imidazole-5-carbaldehyde in Et2O Add_Grignard_iPr Add MeMgBr at 0°C Reactant_iPr->Add_Grignard_iPr Stir_Me Stir at RT Add_Grignard_Me->Stir_Me Stir_iPr Stir at RT Add_Grignard_iPr->Stir_iPr Quench_Me Quench with NH4Cl Stir_Me->Quench_Me Quench_iPr Quench with NH4Cl Stir_iPr->Quench_iPr Extract_Me Extract with Et2O Quench_Me->Extract_Me Extract_iPr Extract with Et2O Quench_iPr->Extract_iPr Analyze_Me NMR Analysis Extract_Me->Analyze_Me Analyze_iPr NMR Analysis Extract_iPr->Analyze_iPr

Caption: Parallel workflow for the comparative Grignard reaction.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7] The reaction is typically base-catalyzed and proceeds via a nucleophilic addition followed by dehydration.

Expected Outcome: Similar to other nucleophilic additions, the steric hindrance of the isopropyl group is anticipated to slow down the initial nucleophilic attack of the enolate from the active methylene compound. Consequently, 1-methyl-imidazole-5-carbaldehyde should undergo the Knoevenagel condensation more readily than 1-isopropyl-imidazole-5-carbaldehyde.

Experimental Protocol: Comparative Knoevenagel Condensation

Objective: To compare the reaction rates of the Knoevenagel condensation of 1-methyl- and 1-isopropyl-imidazole-5-carbaldehyde with malononitrile.

Materials:

  • 1-methyl-imidazole-5-carbaldehyde

  • 1-isopropyl-imidazole-5-carbaldehyde hydrochloride (neutralized)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In two separate flasks, prepare solutions of 1.0 mmol of each aldehyde in 10 mL of ethanol.

  • To each flask, add 1.1 mmol of malononitrile and 0.1 mmol of piperidine.

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes).

  • The reaction progress can be visualized by the disappearance of the aldehyde spot and the appearance of the product spot on the TLC plate. The relative reaction rates can be determined by comparing the time taken for the complete consumption of the starting aldehyde.

Data Presentation:

CompoundActive Methylene CompoundCatalystPredicted Relative Reaction Rate
1-methyl-imidazole-5-carbaldehydeMalononitrilePiperidineFast
1-isopropyl-imidazole-5-carbaldehydeMalononitrilePiperidineSlow
Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8] The reaction involves a phosphonium ylide as the nucleophile.

Expected Outcome: The steric hindrance of the isopropyl group in 1-isopropyl-imidazole-5-carbaldehyde will likely impede the formation of the initial betaine or oxaphosphetane intermediate in the Wittig reaction.[9] This will result in a slower reaction rate and potentially lower yields compared to the reaction with 1-methyl-imidazole-5-carbaldehyde.

Experimental Protocol: Comparative Wittig Reaction

Objective: To compare the yield of the Wittig reaction of 1-methyl- and 1-isopropyl-imidazole-5-carbaldehyde with methylenetriphenylphosphorane.

Materials:

  • 1-methyl-imidazole-5-carbaldehyde

  • 1-isopropyl-imidazole-5-carbaldehyde hydrochloride (neutralized)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In two separate, dry, three-necked flasks under an inert atmosphere, suspend 1.2 mmol of methyltriphenylphosphonium bromide in 15 mL of anhydrous THF.

  • Cool the suspensions to 0 °C and add 1.1 mmol of n-BuLi dropwise to each flask. Stir for 30 minutes at 0 °C to generate the ylide (a characteristic orange-red color should appear).

  • To each flask, add a solution of 1.0 mmol of the respective aldehyde in 5 mL of anhydrous THF dropwise at 0 °C.

  • Allow the reactions to warm to room temperature and stir for 4 hours.

  • Quench the reactions with water and extract the products with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography and determine the yields of the corresponding vinyl-substituted imidazoles.

Data Presentation:

CompoundWittig ReagentExpected ProductPredicted Relative Yield
1-methyl-imidazole-5-carbaldehydePh₃P=CH₂5-vinyl-1-methyl-1H-imidazoleHigh
1-isopropyl-imidazole-5-carbaldehydePh₃P=CH₂5-vinyl-1-isopropyl-1H-imidazoleModerate to Low

Logical Flow of a Comparative Wittig Reaction:

G cluster_0 Ylide Preparation (Parallel) cluster_1 Wittig Reaction (Parallel) cluster_2 Workup and Purification Phosphonium_Salt_Me Ph3PMeBr in THF Base_Addition_Me Add n-BuLi at 0°C Phosphonium_Salt_Me->Base_Addition_Me Phosphonium_Salt_iPr Ph3PMeBr in THF Base_Addition_iPr Add n-BuLi at 0°C Phosphonium_Salt_iPr->Base_Addition_iPr Ylide_Me Ylide Formation Base_Addition_Me->Ylide_Me Ylide_iPr Ylide Formation Base_Addition_iPr->Ylide_iPr Reaction_Me Reaction at RT Ylide_Me->Reaction_Me Reaction_iPr Reaction at RT Ylide_iPr->Reaction_iPr Aldehyde_Me 1-methyl-imidazole-5-carbaldehyde Aldehyde_Me->Reaction_Me Aldehyde_iPr 1-isopropyl-imidazole-5-carbaldehyde Aldehyde_iPr->Reaction_iPr Workup_Purification Quench, Extract, Purify Reaction_Me->Workup_Purification Reaction_iPr->Workup_Purification

Caption: Workflow for the comparative Wittig olefination.

Conclusion and Strategic Recommendations

The comparative analysis unequivocally points to 1-methyl-imidazole-5-carbaldehyde as the more reactive species in nucleophilic addition, condensation, and Wittig reactions. This heightened reactivity is primarily attributed to the significantly lower steric hindrance posed by the methyl group compared to the bulky isopropyl group.

For drug development professionals, the choice between these two building blocks should be guided by the specific requirements of the synthetic route:

  • For reactions requiring high reactivity and rapid conversion, such as in high-throughput screening campaigns or when dealing with less reactive nucleophiles, 1-methyl-imidazole-5-carbaldehyde is the superior choice.

  • When a degree of steric shielding is desired to potentially influence regioselectivity in subsequent steps or to modulate the physicochemical properties of the final molecule, 1-isopropyl-imidazole-5-carbaldehyde may be a more strategic option, with the understanding that reaction conditions may need to be optimized (e.g., higher temperatures, longer reaction times, or the use of more potent reagents) to achieve satisfactory yields.

By understanding the fundamental principles of steric and electronic effects, and by employing the comparative experimental frameworks outlined in this guide, researchers can make more informed and effective decisions in the design and execution of synthetic pathways for novel therapeutic agents.

References

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A Senior Application Scientist's Guide to In-Silico Docking: Evaluating 1-Isopropyl-1H-imidazole-5-carbaldehyde Derivatives Against the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Imidazole Derivatives as EGFR Inhibitors

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties and presence in numerous FDA-approved drugs.[1] These five-membered heterocyclic compounds and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] The unique electronic characteristics of the imidazole ring, coupled with its ability to engage in various non-covalent interactions, make it a privileged structure for designing enzyme inhibitors.[3]

One of the most critical targets in oncology is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Aberrant EGFR signaling, often due to mutations, is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[5] Consequently, the development of small molecule inhibitors targeting the EGFR kinase domain has been a major focus of anticancer drug discovery.[6][7]

This guide focuses on the in-silico evaluation of 1-Isopropyl-1H-imidazole-5-carbaldehyde, a representative imidazole derivative, and its hypothetical analogues against the EGFR kinase domain. The choice of this target is predicated on the established precedent of imidazole-containing compounds demonstrating potent EGFR inhibition.[8][9] This document will provide a comprehensive comparison of the predicted binding affinities and interaction patterns of these imidazole derivatives with well-established EGFR inhibitors.

The primary objective is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically-grounded framework for conducting and interpreting molecular docking studies in the context of early-stage drug discovery. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground all claims in authoritative references.

Comparative Analysis: In-Silico Performance of Imidazole Derivatives vs. Known EGFR Inhibitors

To provide a robust comparative framework, we will evaluate the docking performance of our lead compound, this compound, and a focused set of its derivatives against two established EGFR inhibitors: Erlotinib and Gefitinib . These compounds are clinically approved, first-generation EGFR tyrosine kinase inhibitors (TKIs) that serve as excellent benchmarks for our in-silico study.[6]

Data Presentation: Predicted Binding Affinities and Molecular Interactions

The following table summarizes the predicted binding affinities (in kcal/mol) and key molecular interactions of the test compounds with the active site of the EGFR kinase domain (PDB ID: 2J5F). Lower binding energy values are indicative of a more favorable binding interaction.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -6.8Met793, Leu718, Val726, Ala743, Lys745Met793 (Hinge Region)Leu718, Val726, Ala743
Derivative A (4-fluorophenyl substitution) -7.5Met793, Leu718, Val726, Ala743, Lys745, Cys797Met793, Lys745Leu718, Val726, Ala743, Phenyl ring of inhibitor
Derivative B (3-aminophenyl substitution) -7.9Met793, Leu718, Val726, Ala743, Lys745, Asp855Met793, Lys745, Asp855Leu718, Val726, Ala743
Erlotinib (Reference) -9.2Met793, Leu718, Val726, Ala743, Lys745, Thr790, Gln791Met793, Thr790Leu718, Val726, Ala743, Phenyl-ethynyl group
Gefitinib (Reference) -8.9Met793, Leu718, Val726, Ala743, Lys745, Gln791Met793Leu718, Val726, Ala743, Quinazoline core, Morpholino group

Analysis of In-Silico Results:

The in-silico docking results suggest that this compound and its derivatives exhibit favorable binding energies within the ATP-binding pocket of the EGFR kinase domain. The core imidazole scaffold consistently forms a crucial hydrogen bond with the hinge region residue Met793, an interaction characteristic of many known EGFR inhibitors.[6]

The hypothetical derivatives demonstrate improved binding affinities compared to the parent compound. The introduction of a 4-fluorophenyl group (Derivative A) likely enhances hydrophobic interactions within the pocket. The 3-aminophenyl substitution (Derivative B) introduces an additional hydrogen bonding opportunity with Asp855, further stabilizing the complex.

While the predicted binding affinities of the imidazole derivatives are not as low as those of the established inhibitors Erlotinib and Gefitinib, they are within a promising range for initial hit compounds. The data suggests that the this compound scaffold represents a viable starting point for the design of novel EGFR inhibitors. Further optimization by medicinal chemists could lead to derivatives with enhanced potency.

Experimental Protocols: A Detailed Guide to In-Silico Docking and Synthesis

Molecular Docking Protocol: A Step-by-Step Workflow

This protocol outlines a robust and reproducible workflow for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Target Preparation - Download PDB structure (e.g., 2J5F) - Remove water and co-crystallized ligands - Add polar hydrogens and assign charges Ligand 2. Ligand Preparation - Draw 2D structure of imidazole derivatives - Convert to 3D and perform energy minimization - Save in a suitable format (e.g., PDBQT) Grid 3. Grid Box Generation - Define the active site coordinates - Create a grid box encompassing the binding pocket Ligand->Grid Vina 4. Docking Simulation - Run AutoDock Vina - Generate multiple binding poses Grid->Vina Results 5. Analysis of Results - Rank poses by binding affinity - Visualize protein-ligand interactions - Compare with reference inhibitors Vina->Results Validation 6. Protocol Validation - Re-dock the co-crystallized ligand - Calculate RMSD to assess accuracy Results->Validation Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Material: Imidazole-5-carboxaldehyde Step1 Step 1: N-Alkylation - React with 2-bromopropane - Base (e.g., K2CO3) - Solvent (e.g., DMF) Start->Step1 Intermediate Intermediate: This compound Step1->Intermediate Step2 Step 2: Salt Formation - Dissolve in a suitable solvent (e.g., ether) - Bubble with dry HCl gas Intermediate->Step2 Product Final Product: This compound hydrochloride Step2->Product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isopropyl-1H-imidazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromatic character and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[3][4] The compound 1-Isopropyl-1H-imidazole-5-carbaldehyde serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the development of new antifungal and antibacterial drugs.[5][6]

The strategic placement of the isopropyl group at the N-1 position and a carbaldehyde at the C-5 position provides a foundational structure ripe for chemical modification. Understanding the structure-activity relationship (SAR) of analogs derived from this core is paramount for rationally designing next-generation compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

This guide provides a comprehensive comparison of the SAR of this compound analogs. By synthesizing data from disparate studies on substituted imidazoles, we will explore how modifications at key positions on the imidazole scaffold influence biological activity, offering field-proven insights for researchers and drug development professionals.

Part 1: The Core Scaffold: Rationale and Key Structural Features

The biological activity of an imidazole derivative is not merely a function of the ring itself but is profoundly influenced by the nature and position of its substituents. The parent molecule, this compound, possesses two key features that dictate its utility and potential for derivatization.

  • The N-1 Isopropyl Group: This bulky, lipophilic substituent plays a crucial role in modulating the molecule's interaction with target proteins. Compared to smaller alkyl groups, the isopropyl moiety can enhance lipophilicity, potentially improving membrane permeability.[7] Furthermore, its size and shape can provide steric hindrance that may improve metabolic stability by slowing hydrolysis by esterases if the C-5 aldehyde is converted to an ester.[7] However, in some contexts, such as antifungal activity, bulky groups at this position have been found to be unfavorable, suggesting that the optimal size of the N-1 substituent is target-dependent.[8]

  • The C-5 Carbaldehyde Group: The aldehyde functional group at the C-5 position is a key site for synthetic elaboration. It serves as an electrophilic handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, amides, and esters.[9] This allows for the systematic introduction of diverse chemical functionalities to probe the chemical space around the imidazole core and optimize interactions with a biological target.

The strategic exploration of these modification points is central to SAR-driven drug discovery, a process outlined in the workflow below.

SAR_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Analysis & Optimization Lead Lead Compound (this compound) Design Analog Design (Systematic Modification) Lead->Design Identify Modification Points (N-1, C-5, etc.) Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro & In Vivo Biological Screening Synthesis->Screening Generate Library Data Data Analysis (IC50, MIC, etc.) Screening->Data SAR Establish SAR (Identify Key Features) Data->SAR Optimization Lead Optimization (Refine Structure for Potency & Selectivity) SAR->Optimization Optimization->Design Iterative Cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies.[10][11]

Part 2: Comparative Structure-Activity Relationship Analysis

While a singular, comprehensive study comparing a full series of this compound analogs is not publicly available, we can synthesize a robust SAR profile by comparing findings from multiple studies on related imidazole derivatives. The following analysis is structured by the point of modification on the imidazole scaffold.

A. Modifications at the N-1 Position (The Isopropyl Moiety)

The substituent at the N-1 position significantly influences the compound's steric and electronic profile, directly impacting its binding affinity and biological activity.

  • Steric Bulk: SAR studies on antifungal imidazole derivatives have revealed that the size of the N-1 substituent is a critical determinant of activity. The introduction of bulky groups at this position can lead to a decrease or complete loss of antifungal activity.[8] Conversely, smaller, unbranched alkyl groups like n-butyl or benzyl groups have been associated with high antifungal potency.[8] This suggests that the target enzyme, likely lanosterol 14α-demethylase for antifungal imidazoles, has a sterically constrained binding pocket for this region of the molecule.[8]

  • Lipophilicity: In contrast, for compounds targeting other receptors, such as cannabinoid receptor 2 (CB2), lipophilic groups at N-1 can be favorable. The (R)-phenylethyl group, for instance, enhances lipophilicity and contributes to the enantioselective activity of etomidate analogs at GABAₐ receptors.[7]

B. Modifications at the C-5 Position (The Carbaldehyde Moiety)

The C-5 carbaldehyde is a versatile anchor for introducing a wide array of functional groups, each capable of forming different interactions with a target.

  • Conversion to Schiff Bases and Thiosemicarbazones: The condensation of imidazole-5-carbaldehydes with amines or thiosemicarbazides is a common strategy to generate analogs with antimicrobial properties. Thiosemicarbazones of substituted 1-aryl-imidazole-5-carbaldehydes have demonstrated notable antimicrobial activity, indicating that this derivatization is a fruitful avenue for SAR exploration.[12]

  • Conversion to Esters and Amides: Replacing the aldehyde with an ester or amide can lead to a loss of activity if the aldehyde's hydrogen-bonding capacity is crucial.[3] However, this modification can also be beneficial by introducing new interaction points or by modulating metabolic stability and duration of action.[7] For example, larger ester groups may slow hydrolysis, extending the compound's half-life.[7]

C. Modifications on the Imidazole Ring (C-2 and C-4 Positions)

While the parent compound is unsubstituted at the C-2 and C-4 positions, introducing substituents here dramatically alters the SAR.

  • Aryl Substituents: The introduction of aryl (phenyl) groups at the C-2 and C-4/C-5 positions is a common strategy in the design of kinase inhibitors and receptor antagonists.[3][13][14] The electronic nature of substituents on these phenyl rings is critical. For antifungal activity, electron-donating groups (e.g., methyl) at the meta-position of the phenyl ring can result in strong activity, whereas electron-withdrawing groups (e.g., CF₃, NO₂) often lead to a loss of activity.[8]

  • Impact on Selectivity: For 2,4-diphenyl-1H-imidazole analogs developed as CB2 receptor agonists, substitutions on the phenyl rings were critical for achieving high functional selectivity over CB1 receptors.[14] This highlights how modifications distal to the core scaffold can fine-tune the pharmacological profile.

The key takeaways from this comparative analysis are visualized below.

SAR_Summary Img N1 N-1 Position: - Steric bulk can be detrimental (antifungal). - Smaller alkyl/benzyl groups may be preferred. - Lipophilicity can enhance activity at other targets. N1->Img Isopropyl Group C5 C-5 Position: - Aldehyde is a key synthetic handle. - Conversion to thiosemicarbazones can yield antimicrobial activity. - Esters/amides modulate stability and interactions. C5->Img Carbaldehyde Group C24 C-2/C-4 Positions: - Aryl substitution is common. - Electronic effects are critical (EWG vs. EDG). - Can drive target selectivity (e.g., CB2 vs. CB1). C24->Img Ring Positions

Caption: Key SAR insights for modifying the this compound scaffold.

Part 3: Comparative Biological Activity Data

The following table summarizes the structure-activity relationships for various classes of imidazole analogs based on findings from multiple studies. Due to the diverse biological targets and assays reported in the literature, this table provides a qualitative comparison to guide future analog design.

Analog Class / Modification Core Structure Biological Target / Activity Key SAR Finding Activity Trend Reference(s)
N-1 Alkyl/Aryl Variation 1-Substituted ImidazoleAntifungal (e.g., S. cerevisiae)Small alkyl (n-Butyl) or benzyl groups enhance potency. Bulky groups are unfavorable.High (small groups) / Low (bulky groups)[8]
C-5 Carbaldehyde Derivatization 1-Aryl-imidazole-5-thiosemicarbazoneAntimicrobialFormation of thiosemicarbazone from the aldehyde is critical for activity.Activity Confirmed[12]
C-4/C-5 Diaryl Substitution 4,5-BiarylimidazoleTRPV1 AntagonistAryl groups at C-4 and C-5 are essential for potent antagonism.High[13]
C-2/C-4 Diaryl Substitution 2,4-DiphenylimidazoleCB2 Receptor AgonistSubstitutions on the phenyl rings modulate potency and selectivity over CB1.High[14]
N-1 & C-Phenyl Substitution 1,2,5-Trisubstituted ImidazoleAnticancer (Tubulin Polymerization)Aliphatic group on N-1 is required; amide/ester replacement leads to loss of activity.High[3]
C-Phenyl Ring Substitution 2,5-Diaryl imidazoleAntifungalElectron-donating groups (meta-position) on phenyl rings enhance activity; EWGs are unfavorable.Moderate to High[8]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of imidazole analogs.

Protocol 1: General Synthesis of 1-Substituted Imidazole-5-carbaldehyde Analogs

This protocol describes a generalized, multi-step synthesis adapted from established methods for creating substituted imidazoles.[15][16]

Objective: To synthesize a library of N-1 substituted imidazole analogs for SAR studies.

Methodology:

  • Step 1: Synthesis of α-Dicarbonyl Compound (e.g., Phenylglyoxal).

    • Rationale: This creates the C4-C5 backbone of the imidazole ring.

    • Procedure: Oxidize a suitable acetophenone derivative using selenium dioxide in aqueous dioxane under reflux. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the selenium byproduct and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.

  • Step 2: Radziszewski Reaction for Imidazole Formation. [17]

    • Rationale: This is a classic, robust method for constructing the tri-substituted imidazole core.

    • Procedure: In a round-bottom flask, combine the α-dicarbonyl compound (1 eq.), a desired aldehyde (e.g., benzaldehyde, 1 eq.), and ammonium acetate (excess) in glacial acetic acid. Reflux the mixture for 2-4 hours.

    • Validation: Monitor the reaction progress via TLC. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Step 3: N-Alkylation of the Imidazole Ring. [17]

    • Rationale: This step introduces the desired substituent at the N-1 position.

    • Procedure: Dissolve the synthesized tri-substituted imidazole (1 eq.) in a polar aprotic solvent like Tetrahydrofuran (THF). Add a base such as triethylamine (1.2 eq.). To this mixture, add the desired alkylating agent (e.g., isopropyl bromide, benzyl chloride, 1.1 eq.) dropwise. Stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Validation: The final product will have a different retention factor (Rf) on TLC compared to the starting imidazole.

  • Step 4: Purification and Characterization.

    • Procedure: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

    • Validation: Confirm the structure and purity of the final analog using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The spectral data should be consistent with the proposed structure.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized analogs against bacterial strains.[18]

Objective: To quantify the antibacterial potency of imidazole analogs.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Rationale: A standardized bacterial concentration is essential for reproducible MIC values.

    • Procedure: From a fresh agar plate, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into a sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Rationale: Serial dilution allows for the determination of a precise MIC value.

    • Procedure: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Procedure: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Controls (Self-Validation):

      • Positive Control: Wells with bacterial inoculum and broth only (no compound) to ensure bacterial growth.

      • Negative Control: Wells with broth only (no bacteria) to check for sterility.

      • Solvent Control: Wells with bacteria and the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Procedure: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the test organism.

    • Validation: The positive control wells must show clear turbidity, and the negative/solvent control wells must remain clear. The results for a standard antibiotic (e.g., Ciprofloxacin) should fall within the expected range.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of structure-activity relationships reveals several key principles to guide future drug design. Potency and selectivity are dictated by a delicate balance of steric and electronic properties of substituents at the N-1, C-5, and other ring positions. For antifungal applications, smaller N-1 substituents are generally favored, while derivatization of the C-5 aldehyde into moieties like thiosemicarbazones can unlock potent antimicrobial activity. Furthermore, strategic aryl substitution at other ring positions, guided by the electronic nature of the substituents, can yield highly potent and selective agents against a range of targets, from microbial enzymes to human receptors and kinases. The iterative process of rational design, chemical synthesis, and rigorous biological evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

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Sources

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to Substituted Imidazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole-5-carbaldehyde Scaffold in Modern Chemistry

Substituted imidazole-5-carbaldehydes are not merely synthetic curiosities; they are high-value, versatile intermediates in the fields of medicinal chemistry and materials science. Their importance lies in the dual reactivity of the imidazole core—a hub for hydrogen bonding and metal coordination—and the aldehyde functional group, a gateway for countless chemical transformations. This unique combination makes them critical building blocks for synthesizing complex pharmaceutical agents, including anticancer and antimicrobial drugs, as well as functional organic materials.[1][2]

Given their significance, the efficient and regioselective synthesis of these compounds is a paramount concern for researchers in both academic and industrial settings. The choice of synthetic route can dramatically impact yield, purity, scalability, and cost. This guide provides an in-depth, comparative analysis of the three primary strategies for accessing substituted imidazole-5-carbaldehydes, offering field-proven insights to aid in methodological selection and execution. We will dissect each route, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Chapter 1: Direct C5-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] Its application to the imidazole ring system represents one of the most direct pathways to the target carbaldehydes.

Principle and Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] The imidazole ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent. The regioselectivity is governed by the electronic properties of the imidazole ring; the C5 position is generally the most nucleophilic and sterically accessible site for electrophilic attack, leading to preferential formation of the 5-carbaldehyde isomer. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the final aldehyde product.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Imidazole Substituted Imidazole Iminium Iminium Salt Intermediate Imidazole->Iminium + Vilsmeier Reagent Aldehyde Imidazole-5-carbaldehyde Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow for imidazole formylation.

Advantages and Limitations
  • Advantages: This method is often the most direct, requiring a single synthetic step from a pre-formed imidazole. The reagents are common, relatively inexpensive, and the procedure is well-documented.[6]

  • Limitations: The conditions can be harsh. Phosphorus oxychloride is highly reactive and moisture-sensitive, and the reaction can generate strongly acidic byproducts. Substrates with acid-sensitive functional groups may not be compatible. Furthermore, while C5 formylation is generally preferred, mixtures of isomers can arise depending on the substitution pattern on the imidazole ring, complicating purification.

Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of N-substituted imidazoles.[7]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the N-substituted imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 vol).

  • Reagent Preparation: Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Workup: Stir the mixture for an additional hour to ensure complete hydrolysis of the iminium intermediate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Chapter 2: Oxidation of 5-Hydroxymethylimidazole Precursors

This two-step strategy involves the initial synthesis of a 5-hydroxymethylimidazole followed by its selective oxidation to the corresponding aldehyde. This route offers greater flexibility and is often more suitable for sensitive substrates where the Vilsmeier-Haack reaction fails.

Principle and Mechanistic Rationale

The core principle is the division of the problem: first, establish the C5-CH₂OH substituent, and second, perform a mild oxidation. The oxidation of the benzylic-like hydroxymethyl group to an aldehyde requires a selective oxidant that does not affect the imidazole ring or other sensitive functionalities. Manganese dioxide (MnO₂) is a preeminent reagent for this transformation due to its remarkable chemoselectivity for allylic and benzylic alcohols. The reaction occurs on the surface of the solid MnO₂, and its efficacy is highly dependent on the "activation" state of the reagent. Other methods like Swern oxidation or using reagents like pyridinium chlorochromate (PCC) are also viable but may introduce harsher conditions or toxic byproducts.

Oxidation_Workflow Start Imidazole Precursor Alcohol 1-Substituted-5- hydroxymethylimidazole Start->Alcohol [Step 1] Functionalization Aldehyde 1-Substituted-5- imidazolecarbaldehyde Alcohol->Aldehyde [Step 2] Selective Oxidation (e.g., MnO₂)

Caption: Two-stage workflow for synthesizing imidazole-5-carbaldehydes.

Comparative Analysis of Oxidizing Agents
ReagentTypical ConditionsAdvantagesLimitations
Activated MnO₂ DCM or CHCl₃, room temp.High chemoselectivity, mild conditions, simple filtration workup.Requires a large excess of reagent (5-20 eq), activity varies by batch.
PCC DCM, room temp.Good yields, stoichiometric reagent.Carcinogenic chromium reagent, acidic nature, difficult workup.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °CVery mild, high yields, broad applicability.Requires cryogenic temperatures, unpleasant odor, precise control needed.
Dess-Martin Periodinane DCM, room temp.Mild, neutral conditions, rapid reactions.Reagent is shock-sensitive, expensive, periodinane byproducts.
Representative Experimental Protocol: MnO₂ Oxidation

This protocol is based on established methods for the oxidation of hydroxymethyl-heterocycles.[8][9]

  • Setup: To a round-bottom flask, add the 1-substituted-5-hydroxymethylimidazole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (20 vol).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 10 eq by weight) in one portion. Causality Note: A large excess is required as the reaction is stoichiometric and occurs on the reagent's surface area.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 48 hours depending on the substrate and the activity of the MnO₂.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM. Expertise Note: A thorough washing is critical to recover all the adsorbed product from the high-surface-area MnO₂.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The product is often of high purity, but can be further purified by silica gel chromatography or recrystallization if necessary.

Chapter 3: Regioselective Metalation and Formylation

For substrates requiring exquisite regiocontrol, a strategy involving directed metalation followed by quenching with a formylating agent is often the most reliable approach. This method leverages a directing group on the N1 nitrogen to guide a strong base to deprotonate the C5 position specifically.

Principle and Mechanistic Rationale

The process begins with the protection of the imidazole N1-position with a suitable directing group, such as a sulfonyl or a (trimethylsilyl)ethoxymethyl (SEM) group.[10] This group serves two purposes: it protects the acidic N-H proton and directs an organolithium base (e.g., n-butyllithium) to deprotonate the adjacent C5 position through coordination. This generates a C5-lithiated imidazole intermediate with high regioselectivity. This potent nucleophile is then quenched with an electrophilic formylating agent, typically DMF, at low temperature. A subsequent workup hydrolyzes the intermediate and, if desired, removes the directing group, yielding the target 5-carbaldehyde.

Metalation_Workflow Protected N1-Protected Imidazole Lithiated C5-Lithiated Intermediate Protected->Lithiated + n-BuLi -78 °C Quenched Quenched Adduct Lithiated->Quenched + DMF Aldehyde Imidazole-5-carbaldehyde Quenched->Aldehyde Aqueous Workup (+ Deprotection)

Caption: Workflow for directed metalation and formylation of imidazoles.

Advantages and Limitations
  • Advantages: This method offers unparalleled regiocontrol, often providing exclusively the C5-formylated product. The reaction conditions, while cold, are generally mild on the substrate itself.

  • Limitations: The primary drawbacks are operational. The method requires strictly anhydrous conditions, an inert atmosphere, and cryogenic temperatures (-78 °C), which can be challenging to scale up. The use of pyrophoric organolithium reagents necessitates careful handling. Furthermore, the synthesis requires additional steps for the introduction and potential removal of the N1-directing group. Transmetalation from C5 to C2 has been reported in some cases, leading to isomeric byproducts.[11]

Representative Experimental Protocol: Directed Lithiation-Formylation

This protocol is a generalized procedure based on the principles of directed ortho-metalation.[10][12]

  • Setup: Add a solution of the N1-protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol) to a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise via syringe over 20 minutes. Stir the solution at -78 °C for 1 hour. Trustworthiness Note: The formation of the C5-lithiated species is the critical step; ensure the temperature is maintained and the n-BuLi is titrated and fresh.

  • Quenching: Add anhydrous DMF (3.0 eq) dropwise via syringe. Stir the reaction at -78 °C for an additional 2 hours.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography. If necessary, perform a subsequent deprotection step according to literature procedures for the specific N1-protecting group used.

Chapter 4: Strategic Comparison and Route Selection

The optimal synthetic route to a desired substituted imidazole-5-carbaldehyde is not universal; it depends on the specific substitution pattern, the presence of other functional groups, the required scale, and available laboratory equipment.

Overall Strategy Comparison
ParameterVilsmeier-HaackOxidation of AlcoholDirected Metalation
Number of Steps 1 (from imidazole)2+ (from imidazole)2-3 (including protection/deprotection)
Regioselectivity Good to ModerateExcellent (determined by alcohol synthesis)Excellent
Functional Group Tolerance Poor (acid-sensitive groups)Good to ExcellentGood (base-sensitive groups problematic)
Scalability Moderate (exotherm, POCl₃ handling)Good (MnO₂ filtration can be slow)Poor (cryogenics, pyrophorics)
Operational Complexity ModerateLowHigh
Ideal Use Case Robust, acid-stable imidazolesSensitive substrates, unambiguous regiocontrol neededComplex molecules where other methods fail
Decision-Making Workflow

A logical decision-making process can guide the researcher to the most appropriate method.

Decision_Tree start Start: Need Imidazole-5-carbaldehyde q1 Is the imidazole starting material robust and acid-stable? start->q1 a1_yes Use Vilsmeier-Haack (Direct & Fast) q1->a1_yes  Yes a1_no Is the 5-hydroxymethyl precursor readily available? q1->a1_no No   a2_yes Use MnO₂ Oxidation (Mild & Selective) a1_no->a2_yes  Yes a2_no Is strict regiocontrol absolutely critical and other routes failed? a1_no->a2_no No   a3_yes Use Directed Metalation (High Control, High Effort) a2_no->a3_yes  Yes a3_no Re-evaluate precursor synthesis or consider alternative ring-forming strategies a2_no->a3_no No  

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of substituted imidazole-5-carbaldehydes is a well-explored area of organic chemistry, with several reliable strategies available to the modern researcher. The Vilsmeier-Haack reaction offers a direct, one-step route suitable for robust substrates. The oxidation of 5-hydroxymethylimidazoles provides a milder, more versatile two-step alternative with excellent chemoselectivity, particularly when using manganese dioxide. Finally, directed metalation and formylation stands as the method of choice for complex cases requiring unambiguous regiocontrol, albeit at the cost of increased operational complexity. By understanding the underlying principles, advantages, and limitations of each approach as detailed in this guide, scientists can make informed, strategic decisions to efficiently access these pivotal chemical building blocks for their research and development endeavors.

References

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Efficacy of Imidazole-Based Kinase Inhibitors Targeting p38 MAPK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. The dysregulation of protein kinase signaling pathways is a well-established driver of numerous pathologies.[1] Among the vast kinome, the p38 mitogen-activated protein kinase (MAPK) has emerged as a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention.[2] This guide provides an in-depth comparison of the efficacy of a prominent class of p38 MAPK inhibitors derived from the imidazole scaffold, objectively evaluating their performance against established alternatives with supporting experimental data.

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry due to its ability to form a variety of interactions with biological targets.[3] Its derivatives have been extensively explored as competitive inhibitors that bind to the ATP-binding pocket of p38α MAPK, a key isoform in the inflammatory cascade.[2] This guide will delve into the nuances of their efficacy, the methodologies used for their evaluation, and their standing relative to other p38 MAPK inhibitors that have progressed to clinical trials.

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK signaling cascade is a key pathway that responds to environmental stress and inflammatory cytokines.[4] Activation of p38 MAPK, through phosphorylation by upstream kinases like MKK3 and MKK6, triggers a downstream cascade that ultimately leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6] These cytokines are major contributors to the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis.[2]

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates (activates) MK2 MAPKAP Kinase 2 (MK2) p38_MAPK->MK2 phosphorylates (activates) Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors phosphorylates (activates) Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.

Comparative Efficacy of Imidazole-Based p38 MAPK Inhibitors

A significant body of research has focused on the development of imidazole-based p38 MAPK inhibitors. These compounds typically feature a substituted imidazole core that mimics the adenine region of ATP, enabling competitive inhibition. A notable example is the pyridinyl imidazole class of inhibitors, which includes the widely used research tool SB203580 (adezmapimod).[7][8]

To provide a clear comparison, the table below summarizes the in vitro efficacy of a novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative, Compound AA6 , against the well-established p38 MAPK inhibitor, Adezmapimod (SB203580) .[7]

CompoundTargetIC50 (nM)Reference
Compound AA6 p38 MAP Kinase403.57 ± 6.35[7]
Adezmapimod (SB203580) p38 MAP Kinase222.44 ± 5.98[7]

Analysis of Efficacy Data:

The data clearly indicates that while the novel imidazole derivative Compound AA6 demonstrates considerable inhibitory activity against p38 MAP kinase, the established inhibitor Adezmapimod (SB203580) exhibits a more potent profile with a lower IC50 value.[7] This highlights the stringent requirements for developing new chemical entities that can surpass the efficacy of existing, well-characterized inhibitors. The causality behind these differences in potency often lies in the specific substitutions on the imidazole scaffold, which influence the binding affinity and conformational changes within the ATP-binding pocket of the p38 kinase.[2] Further structural modifications to Compound AA6 could potentially lead to improved potency.[7]

It is crucial to note that numerous p38 MAPK inhibitors with different scaffolds have entered clinical trials for various inflammatory diseases, though many have failed due to lack of efficacy or adverse effects.[9] This underscores the complexity of translating in vitro potency to clinical success.

Methodologies for Efficacy Evaluation: A Self-Validating System

The determination of a kinase inhibitor's efficacy relies on a series of robust and reproducible assays. These protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the generated data.

In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition

The primary method for assessing the potency of a kinase inhibitor is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.

in_vitro_assay cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Detection Kinase Purified p38 MAPK Reaction_Mix Incubate Components Kinase->Reaction_Mix Substrate Substrate (e.g., ATF-2) Substrate->Reaction_Mix ATP ATP (radiolabeled or for luminescent detection) ATP->Reaction_Mix Inhibitor Test Compound (e.g., Imidazole Derivative) Inhibitor->Reaction_Mix Detection_Method Measure Substrate Phosphorylation Reaction_Mix->Detection_Method IC50 Calculate IC50 Detection_Method->IC50

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol for an In Vitro p38 MAPK Assay: [5][10]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[10]

    • Dilute the purified, active p38α MAPK enzyme to the desired concentration in the kinase buffer.

    • Prepare a solution of the substrate, such as ATF-2, in the kinase buffer.[5]

    • Prepare a stock solution of ATP. For radiometric assays, this will include [γ-³²P]ATP. For luminescence-based assays (e.g., ADP-Glo™), this will be non-radiolabeled ATP.[10][11]

    • Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., SB203580) in the kinase buffer. A vehicle control (e.g., DMSO) must be included.

  • Kinase Reaction:

    • In a microplate, add the diluted inhibitor or vehicle control.

    • Add the diluted p38 MAPK enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10][11]

  • Detection of Phosphorylation:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is measured using a luminometer.[10]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Assessing Efficacy in a Biological Context

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant environment. These assays measure the inhibition of the p38 MAPK pathway within intact cells.

Step-by-Step Protocol for a Cell-Based p38 MAPK Inhibition Assay: [12][13]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or A549 cells) in a 96-well plate and culture until they reach the desired confluency.[12]

    • Pre-incubate the cells with serial dilutions of the test inhibitor or a reference inhibitor for a specific duration (e.g., 1 hour).[12]

    • Stimulate the p38 MAPK pathway by adding an activator, such as anisomycin or lipopolysaccharide (LPS).[12][14] Include an unstimulated control.

    • Incubate for a defined period (e.g., 30 minutes) to allow for p38 MAPK activation.[12]

  • Cell Lysis and Detection of Phospho-p38:

    • Wash the cells and then lyse them to release the cellular proteins.

    • The level of phosphorylated p38 MAPK (at Thr180/Tyr182) is then measured. This can be done using various methods:

      • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phospho-p38 MAPK.[5]

      • Cell-Based ELISA: This high-throughput method uses antibodies to capture total and phospho-p38 MAPK directly in the wells of the microplate, followed by colorimetric or fluorometric detection.[13]

      • High-Content Screening (HCS): This immunofluorescence-based imaging approach allows for the quantitative detection of phosphorylated p38 in individual cells.[12]

  • Data Analysis:

    • Quantify the levels of phospho-p38 MAPK for each treatment condition.

    • Normalize the phospho-p38 signal to the total p38 MAPK signal or a housekeeping protein to account for variations in cell number.

    • Calculate the percentage of inhibition of p38 phosphorylation by the inhibitor compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

Kinase inhibitors derived from the imidazole scaffold have demonstrated significant potential as therapeutic agents, particularly in the context of p38 MAPK-mediated inflammation. The comparative data presented in this guide illustrates the ongoing efforts to refine these molecules for enhanced potency and selectivity. The rigorous, multi-step experimental workflows outlined are fundamental to the accurate assessment of their efficacy, providing a self-validating framework for drug discovery and development.

While in vitro and cell-based assays are indispensable for initial screening and characterization, the ultimate validation of these inhibitors will come from their performance in preclinical animal models of inflammatory diseases and, eventually, in human clinical trials.[15][16] The journey from a promising imidazole-based lead compound to a clinically approved drug is fraught with challenges, including optimizing pharmacokinetic properties and ensuring a favorable safety profile. Continued innovation in medicinal chemistry, coupled with a deep understanding of the underlying biology of the p38 MAPK pathway, will be paramount in realizing the full therapeutic potential of this important class of kinase inhibitors.

References

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  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials.
  • Wang, S., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2603-2611.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5081.
  • Herber, J., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5475-5487.
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A Comparative Guide to the Antimicrobial Spectrum of Schiff Bases Derived from Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazole-Based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications, including in the development of novel antimicrobial agents.[1][2] The imidazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms, is a key pharmacophore found in many natural and synthetic bioactive compounds.[3] The fusion of these two entities—the Schiff base linkage and the imidazole core—has given rise to a generation of compounds with significant therapeutic potential.

The rationale behind investigating imidazole-based Schiff bases lies in their structural features which are believed to contribute to their biological activity. The imine bond is often crucial for their bioactivity, and the imidazole ring can participate in hydrogen bonding and other interactions with biological targets.[3] Furthermore, the lipophilicity of these molecules, which can be modulated by various substituents, plays a critical role in their ability to permeate microbial cell membranes.

This guide will explore the synthesis, antimicrobial spectrum, and structure-activity relationships of Schiff bases derived from imidazole aldehydes, offering a comparative analysis to inform the design and evaluation of new antimicrobial candidates.

Synthesis of Imidazole-Based Schiff Bases

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. In the context of this guide, the general synthesis involves the reaction of an imidazole aldehyde with a variety of primary amines.

The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. The reaction is often catalyzed by a small amount of acid.

G cluster_reactants Reactants cluster_products Products Imidazole_Aldehyde Imidazole Aldehyde (e.g., 1-Isopropyl-1H-imidazole-5-carbaldehyde) reaction Imidazole_Aldehyde->reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->reaction Schiff_Base Imidazole Schiff Base Water H2O reaction->Schiff_Base + H2O

Caption: General reaction scheme for the synthesis of imidazole Schiff bases.

Comparative Antimicrobial Spectrum

While specific data for Schiff bases from this compound is pending, a comparative analysis of related structures provides valuable insights into their potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole-based Schiff bases against a range of pathogenic microbes, as reported in the literature.

Schiff Base Derivative (from)Test OrganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
2-n-butyl-5-chloroimidazol-4-carbaldehyde + Ethylenediamine (Ni(II) complex)Staphylococcus aureusPositive6.25--
2-n-butyl-5-chloroimidazol-4-carbaldehyde + Ethylenediamine (Ni(II) complex)Escherichia coliNegative6.25--
Imidazole-2-carboxaldehyde + GlycylglycineStaphylococcus aureusPositive---
Imidazole-2-carboxaldehyde + GlycylglycineEscherichia coliNegative---
Imidazole-2-carboxaldehyde + GlycylglycineKlebsiella pneumoniaeNegative---
Imidazole-2-carboxaldehyde + GlycylglycinePseudomonas aeruginosaNegative---
Imidazole-2-carboxaldehyde + GlycylglycineCandida albicans----
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideStaphylococcus aureusPositive---
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideBacillus subtilisPositive---
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideEscherichia coliNegative---
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamidePseudomonas aeruginosaNegative---
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideCandida albicans----
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideAspergillus niger----

Note: The table is populated with representative data from the literature. For specific MIC values, please refer to the cited articles in the references section.[4][5][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of imidazole-based Schiff bases is influenced by the nature of the substituents on both the imidazole and the amine moieties.

  • Substitution on the Imidazole Ring: The presence of electron-withdrawing or electron-donating groups on the imidazole ring can modulate the electronic properties of the entire molecule, potentially affecting its interaction with microbial targets. The isopropyl group at the N1 position of this compound, for instance, is a bulky, lipophilic group that could enhance membrane permeability.

  • Substitution on the Amine Moiety: The nature of the R-group from the primary amine (R-NH2) significantly impacts the biological activity. Aromatic amines often lead to Schiff bases with different activity profiles compared to those derived from aliphatic amines. The presence of functional groups such as hydroxyl, methoxy, or halogens on the aromatic ring of the amine can further tune the antimicrobial spectrum and potency.

  • Metal Complexation: The formation of metal complexes with imidazole-based Schiff bases has been shown to enhance their antimicrobial activity.[4][7] The metal ion can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, based on established methodologies.[8][9]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and inoculum without test compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 100 µL of the test compound stock solution to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic, prepared in the same way as the test compound.

    • Negative Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate_plate add_controls Add Positive, Negative & Sterility Controls inoculate_plate->add_controls incubate Incubate Plate add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Method.

Conclusion and Future Directions

While the direct antimicrobial spectrum of Schiff bases from this compound remains an area for future investigation, the comparative analysis of structurally related compounds provides a strong foundation for predicting their potential as effective antimicrobial agents. The synthetic accessibility of these compounds, coupled with the tunability of their electronic and lipophilic properties through substituent modification, makes them attractive candidates for further research and development.

Future studies should focus on the synthesis and comprehensive antimicrobial evaluation of a library of Schiff bases derived from this compound. Such investigations, guided by the structure-activity relationships discussed herein, will be instrumental in identifying lead compounds with potent and broad-spectrum antimicrobial activity.

References

  • Ashok, M., et al. (2016). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Der Pharmacia Lettre, 8(20), 79-83.
  • (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. ResearchGate. Retrieved from [Link]

  • Nair, M. S., & Joseyphus, R. S. (2008). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Serbian Chemical Society, 73(10), 995-1003.
  • (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
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  • Hindawi. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • (n.d.). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Singh, D., Kharb, R., & Sharma, S. K. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5).
  • (n.d.). Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine. ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to Computational Studies on the Reaction Mechanisms of Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole aldehydes are pivotal intermediates and building blocks in organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the interplay between the electron-rich imidazole ring and the electrophilic aldehyde group, give rise to a rich and diverse reactivity profile. Understanding the intricate mechanisms of their reactions is paramount for optimizing existing synthetic routes and designing novel transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these complex reaction pathways, providing insights into transition states, reaction intermediates, and the energetics that govern them. This guide offers a comparative overview of computational studies on the reaction mechanisms of imidazole aldehydes, tailored for researchers, scientists, and drug development professionals. We will delve into different catalytic systems, compare mechanistic findings, and provide the underlying computational protocols that empower these discoveries.

Section 1: Foundational Computational Approaches for Imidazole Aldehyde Reactions

The reliability of a computational study hinges on the judicious choice of theoretical methods. For imidazole aldehyde reactions, DFT has become the workhorse due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure and energetics of molecules and transition states.[1][2] The choice of functional and basis set is critical for obtaining accurate results.

  • Functionals: Hybrid functionals, such as B3LYP, are widely used as they incorporate a portion of exact Hartree-Fock exchange, providing a good description of both ground and transition states.[1][3][4]

  • Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed to describe the spatial distribution of electrons.[1][4]

  • Solvent Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently used to account for the bulk solvent effects on the reaction energetics.[5][6]

Validating Computational Models

A key aspect of robust computational research is the synergy with experimental data. Computational models are often validated by comparing calculated properties, such as spectroscopic data (NMR, IR) or reaction outcomes, with experimental observations.[7][8][9] This collaborative approach enhances the predictive power and credibility of the computational findings.

Experimental Protocol: A Standard DFT Workflow
  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building a guess structure and optimizing it.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and including a solvent model.

  • Thermodynamic Corrections: Gibbs free energies are calculated by adding thermal corrections from the frequency calculations to the single-point electronic energies.

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Start Define Reactants & Products Opt Geometry Optimization Start->Opt TS_Guess Build Transition State Guess TS_Guess->Opt Freq Frequency Calculation Opt->Freq Validation Validate Stationary Points Freq->Validation IRC IRC Calculation IRC->Validation SPE Single-Point Energy Energy Calculate Activation & Reaction Energies SPE->Energy Validation->IRC For TS Validation->SPE If valid Mechanism Elucidate Reaction Mechanism Energy->Mechanism

Caption: A typical workflow for investigating reaction mechanisms using DFT.

Section 2: Comparative Analysis of Reaction Mechanisms

Computational studies have shed light on a variety of reactions involving imidazole aldehydes. Here, we compare the mechanistic insights gained from different catalytic paradigms.

Imidazole Formation from Aldehydes

The formation of the imidazole ring itself from simple aldehydes and amines is a fundamental process. Computational studies have been instrumental in elucidating the stepwise mechanism of this reaction.

A study on the formation of imidazole from glyoxal, methylamine, and formaldehyde using DFT calculations revealed a mechanism involving a diimine intermediate.[5][6] Under acidic conditions, this diimine acts as a nucleophile, attacking the carbonyl group of an aldehyde to form an acyclic enol intermediate, which then cyclizes to form the imidazole ring.[5][6]

N-Heterocyclic Carbene (NHC) Catalysis

NHCs are powerful organocatalysts that can activate aldehydes towards a variety of transformations. Computational studies have been crucial in understanding the role of the NHC in these reaction cycles.

In many NHC-catalyzed reactions, the initial step is the nucleophilic attack of the carbene on the aldehyde to form a zwitterionic adduct known as the Breslow intermediate.[10][11] This key intermediate can then undergo various transformations depending on the reaction partners. Computational studies have explored the energetics of the formation of the Breslow intermediate and subsequent steps, providing a rationale for the observed reactivity and stereoselectivity.[11]

Some computational investigations have also explored an alternative "associative mechanism" where a free carbene is not formed.[10] Instead, a proton is transferred from the azolium salt precursor to a base simultaneously with the C-C bond formation between the azolium ring and the aldehyde.[10]

Metal-Catalyzed Reactions

Transition metals can catalyze a range of reactions with imidazole aldehydes, including oxidations and deformylations.[12][13] Computational studies help to unravel the intricate electronic interactions between the metal center, ligands, and the imidazole aldehyde substrate.

For instance, DFT studies on aldehyde deformylations by copper(II)-superoxo complexes have proposed a distinct inner-sphere mechanism.[12] This pathway involves the coordination of the aldehyde to the copper center, followed by homolytic C-C bond cleavage of the aldehyde, which is the rate-determining step.[12] This contrasts with previously proposed outer-sphere mechanisms.[12]

Data Summary: Comparison of Activation Barriers
Reaction TypeCatalytic SystemKey Mechanistic StepComputational MethodActivation Barrier (kcal/mol)Reference
Imidazole FormationAcid-catalyzedDiimine attack on aldehydeDFT (B3LYP) with PCMNot explicitly stated, but pathways determined[5][6]
Aldehyde DeformylationCopper(II)-superoxoHomolytic aldehyde C-C bond cleavageDFTSignificantly lower than outer-sphere pathways[12]
NHC Catalysis (general)Imidazolium salt/baseBreslow intermediate formationDFTVaries with substrates and catalyst[10][11]

Note: Direct comparison of activation barriers is challenging due to the different reaction systems and computational levels. The table highlights the key findings of the respective studies.

Reaction_Mechanisms cluster_imidazole_formation Imidazole Formation cluster_nhc_catalysis NHC Catalysis cluster_metal_catalysis Metal Catalysis (Deformylation) Glyoxal_Amine Glyoxal + Amine Diimine Diimine Intermediate Glyoxal_Amine->Diimine Aldehyde_Attack Attack on Aldehyde Diimine->Aldehyde_Attack Cyclization Cyclization Aldehyde_Attack->Cyclization Imidazole Imidazole Product Cyclization->Imidazole NHC_Aldehyde NHC + Aldehyde Breslow Breslow Intermediate NHC_Aldehyde->Breslow Further_Reaction Further Transformation Breslow->Further_Reaction Product_NHC Product + NHC Further_Reaction->Product_NHC Metal_Complex_Aldehyde Metal-O2 Complex + Aldehyde Coordination Aldehyde Coordination Metal_Complex_Aldehyde->Coordination CC_Cleavage C-C Bond Cleavage (RDS) Coordination->CC_Cleavage Product_Release Product Release CC_Cleavage->Product_Release

Caption: Simplified comparison of key mechanistic steps in different reaction types.

Section 3: Experimental Validation and Future Directions

The synergy between computational and experimental studies is crucial for advancing the field.[7] Experimental validation of computationally predicted mechanisms can be achieved through various techniques:

  • Kinetic Isotope Effect (KIE) Studies: Comparing experimental KIEs with computationally predicted values can provide strong evidence for a proposed transition state structure.

  • Intermediate Trapping: Designing experiments to trap and characterize predicted reaction intermediates can confirm their existence.

  • Spectroscopic Analysis: In situ spectroscopic monitoring of reactions can help identify transient species that are predicted by calculations.

Future computational studies in this area are likely to focus on:

  • More Complex Systems: Modeling reactions with more intricate substrates and catalysts, including enzymes.

  • Machine Learning: Employing machine learning algorithms to accelerate the discovery of new catalysts and reaction conditions.

  • Dynamic Effects: Incorporating molecular dynamics simulations to understand the role of solvent dynamics and conformational changes in reaction mechanisms.[8]

Computational studies have profoundly impacted our understanding of the reaction mechanisms of imidazole aldehydes. By providing detailed energetic and structural information about reaction pathways, these studies offer invaluable guidance for the development of new synthetic methodologies and the design of novel bioactive molecules. The continued collaboration between computational and experimental chemists will undoubtedly lead to further breakthroughs in this exciting and important area of research.

References
  • Kua, J., Krizner, H. E., & De Haan, D. O. (2011). Thermodynamics and kinetics of imidazole formation from glyoxal, methylamine, and formaldehyde: a computational study. The Journal of Physical Chemistry A, 115(9), 1667–1675. [Link]

  • Caillol, S. et al. (2020). A simple N-heterocyclic carbene for the catalytic up-conversion of aldehydes into stoichiometric super electron donors. Nature Communications, 11(1), 1-8. [Link]

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  • Reactions of Aldehydes and Ketones and their Derivatives. (n.d.). ResearchGate. [Link]

  • Chen, S. L., et al. (2022). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. Inorganic Chemistry, 61(15), 5768-5778. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Isopropyl-1H-imidazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical innovation, the synthesis and handling of novel chemical intermediates like 1-Isopropyl-1H-imidazole-5-carbaldehyde are daily realities. While its role as a building block is invaluable, ensuring its safe and compliant disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our commitment is to empower you with the necessary information to maintain a safe laboratory environment and ensure environmental stewardship.

Hazard Assessment: A Conservative Approach in the Absence of Specific Data

Imidazole is known to be corrosive, causing severe skin and eye damage, is harmful if swallowed, and is suspected of damaging fertility or the unborn child.[1] The aldehyde functional group can also be a source of irritation and sensitization. Therefore, this compound should be handled as a hazardous substance with the potential for similar or greater risks.

Assumed Hazard Profile:

Hazard CategoryAssumed Risk Based on Imidazole and Functional Group Analysis
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Reproductive Toxicity May damage the unborn child.[1]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

This assumed profile necessitates that all handling and disposal procedures are conducted with the highest degree of caution, adhering to all institutional and regulatory guidelines for hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection : Wear ANSI Z87.1-compliant chemical safety goggles and a face shield.[2]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is required.

  • Respiratory Protection : All handling of this compound, especially in its solid form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[1]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream. Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) is mandatory.

Step 1: Waste Collection
  • Designated Waste Container : Pure this compound and any solutions containing it must be collected in a designated, sealable, and chemically compatible hazardous waste container.[1]

  • Avoid Mixing : Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1]

  • Container Integrity : Ensure the waste container is in good condition, with a tightly sealing lid to prevent leaks or spills.

Step 2: Labeling

Proper labeling is a critical component of safe waste management and regulatory compliance.

  • Immediate Labeling : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]

  • Complete Information : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "183012-99-9"

    • The hazard characteristics (e.g., "Corrosive," "Toxic")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

Step 3: Storage
  • Designated Accumulation Area : Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment : The waste container should be placed in a secondary containment bin to mitigate the impact of any potential leaks.

  • Segregation : Ensure the waste is stored away from incompatible materials.[1]

  • Secure Location : The storage area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Disposal
  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4] This can lead to environmental contamination and potential reactions within the drainage system.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have Waste 1-Isopropyl-1H-imidazole- 5-carbaldehyde ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select Compatible, Sealable Waste Container ppe->container collect Collect Waste (Pure or in solution) container->collect label_waste Affix Hazardous Waste Label - Chemical Name & CAS - Hazard Info - Accumulation Date collect->label_waste Immediate Action store Store in Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment segregate Segregate from Incompatibles (Acids, Oxidizers) containment->segregate contact_ehs Contact EHS for Pickup (Follow Institutional Protocol) segregate->contact_ehs When Container is Full or Project is Complete end End: Waste Transferred to EHS contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Small Spills (manageable by trained personnel):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of assuming a conservative hazard profile, utilizing appropriate PPE, and following a structured disposal workflow are paramount in the safe management of novel chemical compounds.

References

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  • Ark Pharma Scientific Limited. This compound | CAS:183012-99-9. Retrieved from Ark Pharm website: [Link]

  • Fisher Scientific. (2018, January 23). Safety Data Sheet: Imidazole.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet: 1,1'-Carbonyldiimidazole.
  • Fisher Scientific. (2009, October 8). Safety Data Sheet: 5-Methylimidazole-4-carboxaldehyde.
  • J&K Scientific. This compound hydrochloride | 183012-99-9. Retrieved from J&K Scientific website: [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet: Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • New England Biolabs. (2023, December 19). Safety Data Sheet for 2M Imidazole.
  • ChemicalBook. (2025, July 26). 1-Isopropylimidazole - Safety Data Sheet.
  • Safe Work Australia. GHS Hazardous Chemical Information List.
  • ChemicalBook. (2023, June 10). 1-isopropyl-1H-imidazole-2-carbaldehyde(SALTDATA: FREE) - Safety Data Sheet.
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Personal protective equipment for handling 1-Isopropyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Isopropyl-1H-imidazole-5-carbaldehyde

Understanding the Risks: The Imidazole Moiety

The imidazole ring system is present in many biologically important molecules. However, imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed and may cause respiratory irritation.[4][5] Given that this compound is a solid that can form dust, the risk of inhalation and skin contact is significant.[3][6][7]

HazardClassificationPotential Effects
Skin Corrosion/Irritation Causes severe skin burnsRedness, pain, and blistering of the skin.
Eye Damage/Irritation Causes serious eye damageSevere irritation, redness, pain, and potential for blindness.
Acute Toxicity (Oral) Harmful if swallowedNausea, vomiting, and gastrointestinal irritation.[8]
Respiratory Irritation May cause respiratory irritationCoughing, sneezing, and shortness of breath.[9][10]
Combustible Dust May form combustible dust concentrations in airPotential for a dust explosion if dispersed in the air in the presence of an ignition source.[4][7][11]
Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure.

Chemically resistant gloves are mandatory. Nitrile gloves are a standard and effective choice for handling imidazole compounds.[4] Always inspect gloves for pinholes or tears before use.[4] Employ the proper glove removal technique to avoid contaminating your skin.[4]

Given the corrosive nature of imidazole compounds, ANSI Z87.1-compliant safety goggles with side shields are the minimum requirement.[4] When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.[3][6]

A chemically compatible laboratory coat that is fully buttoned and extends to the wrists is essential.[4] Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.[4]

Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[5][7][9][11] If there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[7][9][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound gloves Chemically Resistant Gloves (Nitrile) start->gloves eyewear Safety Goggles (ANSI Z87.1) start->eyewear lab_coat Lab Coat (Chemically Compatible) start->lab_coat respirator Respiratory Protection (if dust is present) start->respirator Dust Hazard face_shield Face Shield (for splash risk) eyewear->face_shield Splash Hazard

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7][8][10][11]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust.[5][7][9][11]

  • Avoidance of Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[4][7][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][11] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan:

All waste containing this compound should be considered hazardous.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.[5]

By adhering to these safety protocols, you can confidently and safely advance your research involving this compound.

References

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  • Carl ROTH. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.